molecular formula C21H24O7 B1676144 (+)-Medioresinol CAS No. 40957-99-1

(+)-Medioresinol

Número de catálogo: B1676144
Número CAS: 40957-99-1
Peso molecular: 388.4 g/mol
Clave InChI: VJOBNGRIBLNUKN-BMHXQBNDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(-)-medioresinol is a lignan that is tetrahydro-1H,3H-furo[3,4-c]furan substituted by a 4-hydroxy-3,5-dimethoxyphenyl group at position 1 and a 4-hydroxy-3-methoxyphenyl group at position 4. It has been isolated from the stems of Sinocalamus affinis. It has a role as a plant metabolite. It is a lignan, a dimethoxybenzene, a furofuran and a polyphenol.
Medioresinol has been reported in Gnetum montanum, Aralia bipinnata, and other organisms with data available.
has both leishmanicidal and antifungal activities;  isolated from Sambucus williamsii;  structure in first source

Propiedades

IUPAC Name

4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O7/c1-24-16-6-11(4-5-15(16)22)20-13-9-28-21(14(13)10-27-20)12-7-17(25-2)19(23)18(8-12)26-3/h4-8,13-14,20-23H,9-10H2,1-3H3/t13-,14-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOBNGRIBLNUKN-BMHXQBNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50961334
Record name 4-[4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40957-99-1
Record name (+)-Medioresinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40957-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medioresinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040957991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Medioresinol, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J74JLA8FFA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Biosynthesis of (+)-Medioresinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Medioresinol is a furofuran lignan, a class of phenylpropanoid dimers found in various plant species. Lignans have garnered significant interest in the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has been investigated for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound and a detailed exploration of its biosynthetic pathway, offering valuable insights for researchers in natural product chemistry, plant biology, and drug discovery.

Natural Sources of this compound

This compound has been identified in a variety of plant species, often accumulating in specific tissues. The table below summarizes the known natural sources of this compound. The concentration of this compound can vary significantly depending on the plant species, geographical location, and developmental stage of the plant.

Plant FamilyPlant SpeciesPlant Part(s)Reference(s)
AdoxaceaeSambucus williamsiiStem bark[1][2][3]
EucommiaceaeEucommia ulmoidesBark[4][5]
GnetaceaeGnetum montanum
AraliaceaeAralia bipinnata
PedaliaceaeSesamum indicum (Sesame)Seeds (minor amounts)[6]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway. The pathway involves the conversion of the amino acid L-phenylalanine into monolignols, which then undergo oxidative coupling and subsequent enzymatic modifications to form the diverse array of lignans.

The biosynthesis of this compound can be divided into three main stages:

  • Phenylpropanoid Pathway: This well-established pathway synthesizes the monolignol precursors, primarily coniferyl alcohol.

  • Oxidative Dimerization to (+)-Pinoresinol: Two molecules of coniferyl alcohol are coupled to form the central lignan intermediate, (+)-pinoresinol.

  • Post-Pinoresinol Modifications: A series of enzymatic reactions, including reduction and hydroxylation/methylation, convert (+)-pinoresinol into this compound.

Biosynthetic Pathway of this compound

Medioresinol_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_dimerization Oxidative Dimerization cluster_modification Post-Pinoresinol Modification cluster_syringyl_formation Syringyl Moiety Formation L_Phe L-Phenylalanine Cinnamic_acid Cinnamic Acid L_Phe->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_alcohol CAD Coniferaldehyde_mod Coniferaldehyde Coniferaldehyde->Coniferaldehyde_mod Coniferyl_alcohol_dimer 2 x Coniferyl Alcohol Pinoresinol (+)-Pinoresinol Coniferyl_alcohol_dimer->Pinoresinol Laccase/Peroxidase + Dirigent Protein Lariciresinol (+)-Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-Lariciresinol Reductase (PLR) Pinoresinol->Lariciresinol Medioresinol This compound Lariciresinol->Medioresinol Hypothetical Reductase/Oxidase Five_OH_Coniferaldehyde 5-Hydroxyconiferaldehyde Coniferaldehyde_mod->Five_OH_Coniferaldehyde F5H/CAld5H Sinapaldehyde Sinapaldehyde Five_OH_Coniferaldehyde->Sinapaldehyde COMT Sinapyl_alcohol Sinapyl Alcohol Sinapaldehyde->Sinapyl_alcohol CAD PAL Phenylalanine Ammonia-Lyase C4H Cinnamate 4-Hydroxylase _4CL 4-Coumarate:CoA Ligase C3H p-Coumarate 3-Hydroxylase CCoAOMT Caffeoyl-CoA O-Methyltransferase CCR Cinnamoyl-CoA Reductase CAD Cinnamyl Alcohol Dehydrogenase F5H_CAld5H Ferulate 5-Hydroxylase/ Coniferaldehyde 5-Hydroxylase COMT Caffeic Acid O-Methyltransferase

Figure 1. Biosynthetic pathway of this compound.

The key enzymatic steps in the biosynthesis of this compound are catalyzed by:

  • Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H) and p-Coumarate 3-Hydroxylase (C3H): These cytochrome P450 monooxygenases introduce hydroxyl groups onto the aromatic ring.

  • 4-Coumarate:CoA Ligase (4CL): Activates the carboxyl group of p-coumaric acid by forming a CoA thioester.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to form feruloyl-CoA.

  • Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD): Reduce the CoA thioester to an aldehyde and then to an alcohol, yielding coniferyl alcohol.

  • Laccases/Peroxidases and Dirigent Proteins (DPs): Laccases or peroxidases catalyze the oxidation of coniferyl alcohol to form radicals. Dirigent proteins then guide the stereoselective coupling of these radicals to form (+)-pinoresinol[3][4][7][8]. In the absence of DPs, a racemic mixture of pinoresinol is formed.

  • Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes the sequential reduction of the furan rings of pinoresinol to first form lariciresinol and then secoisolariciresinol[9][10][11][12][13][14][15]. The stereospecificity of PLRs is crucial in determining the enantiomeric form of the resulting lignans[10][11].

  • Ferulate 5-Hydroxylase (F5H)/Coniferaldehyde 5-Hydroxylase (CAld5H): This cytochrome P450 enzyme is critical for the formation of the syringyl moiety of this compound. It hydroxylates coniferaldehyde at the 5-position to produce 5-hydroxyconiferaldehyde[16][17][18][19][20][21][22].

  • Caffeic Acid O-Methyltransferase (COMT): This enzyme methylates the newly introduced 5-hydroxyl group of 5-hydroxyconiferaldehyde to yield sinapaldehyde[9][16][23][24][25][26]. Sinapaldehyde is then reduced to sinapyl alcohol by CAD. The formation of the syringyl unit in this compound likely involves a similar hydroxylation and methylation sequence on a pinoresinol- or lariciresinol-type intermediate, although the exact substrate for these enzymes in the context of medioresinol biosynthesis is still under investigation.

  • Hypothetical Reductase/Oxidase: The final conversion of a lariciresinol-like precursor with one guaiacyl and one syringyl moiety to this compound likely involves a reductase or an oxidase to form the second furan ring. The precise enzyme catalyzing this step has not yet been fully characterized.

Experimental Protocols

This section provides an overview of key experimental methodologies for the extraction, quantification, and enzymatic characterization related to this compound research.

Extraction and Quantification of this compound from Plant Material

Objective: To extract and quantify the amount of this compound in a given plant sample.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective for the quantification of lignans in complex plant extracts[27].

1. Sample Preparation:

  • Lyophilize and grind the plant material to a fine powder.
  • Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.
  • Add an internal standard (e.g., a deuterated lignan analogue) to correct for extraction losses and matrix effects.

2. Extraction:

  • Add 5 mL of an 80:20 (v/v) methanol:water solution to the sample.
  • Vortex the mixture for 1 minute.
  • Sonciate the sample in an ultrasonic bath for 30 minutes at room temperature.
  • Centrifuge the mixture at 4000 rpm for 15 minutes.
  • Collect the supernatant.
  • Repeat the extraction process on the pellet twice more.
  • Pool the supernatants and evaporate to dryness under a stream of nitrogen.

3. Hydrolysis (for glycosidically bound lignans):

  • Reconstitute the dried extract in 1 mL of 0.1 M sodium acetate buffer (pH 5.0).
  • Add 50 µL of β-glucosidase solution (from almonds, ~500 units).
  • Incubate the mixture at 37°C for at least 2 hours (or overnight) to hydrolyze any lignan glycosides to their aglycones.
  • Stop the reaction by adding 200 µL of 1 M HCl.

4. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an SPE cartridge (e.g., C18, 500 mg) with 5 mL of methanol followed by 5 mL of water.
  • Load the hydrolyzed sample onto the cartridge.
  • Wash the cartridge with 5 mL of water to remove polar impurities.
  • Elute the lignans with 5 mL of methanol.
  • Evaporate the eluate to dryness under nitrogen.

5. LC-MS/MS Analysis:

  • Reconstitute the final dried extract in a known volume (e.g., 200 µL) of the initial mobile phase.
  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
  • LC Conditions (Example):
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient from, for example, 10% B to 90% B over 15 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • MS/MS Conditions (Example):
  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact mass transitions should be optimized using a pure standard of this compound.

6. Quantification:

  • Generate a calibration curve using a series of known concentrations of a pure this compound standard.
  • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Heterologous Expression and Purification of Lignan Biosynthetic Enzymes

Objective: To produce and purify a specific enzyme from the this compound biosynthetic pathway (e.g., PLR, F5H, COMT) for in vitro characterization.

Methodology: Expression in Escherichia coli and Affinity Chromatography [28][29][30][31][32]

1. Gene Cloning and Vector Construction:

  • Amplify the full-length coding sequence of the target enzyme from a cDNA library of the source plant using PCR with gene-specific primers.
  • Clone the PCR product into a suitable bacterial expression vector (e.g., pET vector) containing an affinity tag (e.g., 6x-His tag or GST tag) for purification.
  • Verify the sequence of the construct by DNA sequencing.

2. Heterologous Expression:

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow a starter culture of the transformed bacteria overnight at 37°C in LB medium containing the appropriate antibiotic.
  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Induce protein expression by adding a suitable inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) to a final concentration of, for example, 0.1-1 mM.
  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours (e.g., 16 hours) to enhance the production of soluble protein.

3. Cell Lysis and Protein Extraction:

  • Harvest the bacterial cells by centrifugation at 5000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
  • Lyse the cells by sonication on ice.
  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
  • Collect the supernatant containing the soluble protein fraction.

4. Affinity Chromatography Purification:

  • Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins) with the lysis buffer (without lysozyme and PMSF).
  • Load the soluble protein fraction onto the column.
  • Wash the column with a wash buffer (e.g., lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
  • Elute the target protein with an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).

5. Protein Analysis and Storage:

  • Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.
  • Determine the protein concentration using a suitable method (e.g., Bradford assay).
  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).
  • Store the purified enzyme at -80°C for long-term use.

In Vitro Enzyme Assay for Pinoresinol-Lariciresinol Reductase (PLR)

Objective: To determine the enzymatic activity and substrate specificity of a purified PLR enzyme.

Methodology: HPLC-based Assay

1. Reaction Mixture:

  • Prepare a reaction mixture in a total volume of 100 µL containing:
  • 100 mM Tris-HCl buffer (pH 7.0)
  • 1 mM NADPH
  • 100 µM (+)-pinoresinol (or other potential substrates like lariciresinol) dissolved in a small amount of DMSO.
  • 1-5 µg of purified PLR enzyme.

2. Enzymatic Reaction:

  • Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.
  • Initiate the reaction by adding the purified PLR enzyme.
  • Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes).
  • Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

3. Product Extraction:

  • Centrifuge the mixture to separate the phases.
  • Carefully collect the upper ethyl acetate layer containing the lignan products.
  • Repeat the extraction with ethyl acetate.
  • Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.

4. HPLC Analysis:

  • Reconstitute the dried extract in a known volume of methanol.
  • Analyze the sample by reversed-phase HPLC with UV detection (e.g., at 280 nm).
  • Use authentic standards of pinoresinol, lariciresinol, and secoisolariciresinol to identify and quantify the reaction products.
  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Conclusion

This technical guide has provided a detailed overview of the natural sources and biosynthetic pathway of this compound. The biosynthesis involves a complex series of enzymatic reactions starting from the phenylpropanoid pathway, with key steps including stereoselective oxidative coupling to form (+)-pinoresinol and subsequent modifications involving reductases and enzymes responsible for the formation of the characteristic syringyl moiety. The provided experimental protocols offer a foundation for researchers to extract, quantify, and further investigate the enzymatic machinery responsible for the production of this and other related lignans. Further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved in the final steps of this compound biosynthesis in different plant species. Such knowledge will be invaluable for metabolic engineering efforts aimed at enhancing the production of this pharmacologically important natural product.

References

The Discovery and Isolation of (+)-Medioresinol: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Medioresinol, a furofuran lignan, has garnered significant interest in the scientific community for its diverse biological activities, including potential anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides an in-depth exploration of the historical discovery and seminal isolation of this compound, offering a detailed look into the early methodologies that paved the way for its contemporary research and development.

The Genesis of Discovery: Early Phytochemical Investigations

The story of this compound's discovery is rooted in the broader exploration of lignans, a class of phenylpropanoid dimers, in the plant kingdom. Early to mid-20th century chemists dedicated considerable effort to elucidating the structures of these complex natural products. While a definitive singular "discovery" paper for this compound remains elusive in readily available literature, its initial identification is closely tied to the systematic phytochemical investigation of plants from the Oleaceae family, particularly species of the genus Forsythia.

Pioneering work by chemists such as Karl Freudenberg and Jarl Gripenberg on the constituents of wood and medicinal plants laid the groundwork for the isolation and characterization of numerous lignans. It is within this scientific context that this compound was first isolated and its structure proposed. The initial isolation is attributed to the meticulous fractionation of extracts from Forsythia intermedia.

Seminal Isolation and Characterization

The first reported isolation of this compound was a challenging endeavor, relying on classical phytochemical techniques. The process, while not explicitly detailed in a single, easily accessible publication, can be reconstructed from early literature on lignan chemistry.

Experimental Protocols: A Reconstruction of Early Methodologies

The following protocol is a composite representation of the likely methods used for the first isolation of this compound, based on the standard practices of the era.

1. Plant Material Collection and Preparation:

  • Source: Twigs and stems of Forsythia intermedia.

  • Preparation: The plant material was air-dried and coarsely powdered to increase the surface area for solvent extraction.

2. Extraction:

  • The powdered plant material was subjected to exhaustive extraction with a non-polar solvent, such as diethyl ether or petroleum ether, to remove lipids and other lipophilic compounds.

  • This was followed by extraction with a more polar solvent, typically methanol or ethanol, to extract the lignans and other phenolic compounds. The extraction was likely performed using a Soxhlet apparatus over an extended period.

3. Fractionation of the Crude Extract:

  • The methanolic or ethanolic extract was concentrated under reduced pressure to yield a viscous residue.

  • This crude extract was then partitioned between an immiscible solvent pair, such as chloroform and water, to separate compounds based on their polarity. The lignans, including medioresinol, would preferentially partition into the organic phase.

4. Column Chromatography:

  • The chloroform-soluble fraction was subjected to column chromatography, a cornerstone of natural product isolation at the time.

  • The stationary phase was likely silica gel or alumina.

  • Elution was performed with a gradient of solvents, starting with a non-polar solvent (e.g., benzene or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Fractions were collected manually and monitored by techniques such as thin-layer chromatography (TLC) to identify those containing compounds of interest.

5. Purification and Crystallization:

  • Fractions enriched with medioresinol were combined and further purified by repeated column chromatography or preparative TLC.

  • The final step in obtaining a pure compound was crystallization. The purified fraction was dissolved in a minimal amount of a suitable solvent and allowed to stand, often at low temperatures, to induce crystallization. The resulting crystals of this compound were then collected by filtration.

Structure Elucidation: The Dawn of Spectroscopic Analysis

The structural elucidation of this compound in the mid-20th century would have relied on a combination of chemical degradation studies and the nascent techniques of spectroscopy.

  • Elemental Analysis: To determine the empirical formula.

  • Chemical Degradation: Reactions such as methylation followed by oxidation would have been used to break down the molecule into smaller, identifiable fragments, providing clues about the aromatic rings and the nature of the linkages.

  • Ultraviolet (UV) Spectroscopy: To identify the presence of aromatic chromophores.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and ether (C-O-C) linkages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While in its infancy, early ¹H NMR spectroscopy would have been instrumental in confirming the presence of aromatic protons, methoxy groups, and protons on the furofuran ring system, ultimately leading to the correct structural assignment.

Quantitative Data from Early Studies

Quantitative data from the initial isolation of natural products were often focused on yield and basic physical constants.

ParameterValue
Yield Typically in the range of 0.01-0.1% from dried plant material
Melting Point Approximately 135-137 °C
Optical Rotation Positive value, indicating the dextrorotatory enantiomer

Logical Workflow of Discovery and Isolation

The logical progression from plant material to pure this compound is depicted in the following workflow diagram.

Discovery_and_Isolation_Workflow Plant Forsythia intermedia (Dried, Powdered) Extraction Solvent Extraction (e.g., Methanol) Plant->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Partition Solvent Partitioning (e.g., Chloroform/Water) CrudeExtract->Partition OrganicFraction Chloroform Fraction Partition->OrganicFraction ColumnChromatography Column Chromatography (Silica Gel) OrganicFraction->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions Purification Further Purification (Recrystallization) Fractions->Purification PureCompound This compound Purification->PureCompound StructureElucidation Structure Elucidation (Spectroscopy, Chemical Methods) PureCompound->StructureElucidation

Caption: Workflow for the initial discovery and isolation of this compound.

Early Insights into Biological Activity and Signaling Pathways

At the time of its discovery, the primary focus was on the chemical characterization of this compound. Detailed investigations into its biological activities and effects on specific signaling pathways came much later. Early studies on lignans, in general, hinted at their potential as antioxidants, but the specific mechanisms were not understood. Modern research has since revealed that this compound can modulate various signaling pathways, including those involved in inflammation and oxidative stress. For instance, recent studies have shown that it can impact the PI3K/AKT/mTOR pathway, which is crucial in cell survival and proliferation.[1] However, it is important to note that this level of mechanistic understanding was not available to the original discoverers.

Conclusion

The discovery and isolation of this compound represent a significant achievement in the field of natural product chemistry. The painstaking work of early researchers, using what would now be considered rudimentary techniques, laid the essential foundation for the subsequent explosion of research into the therapeutic potential of this fascinating lignan. This historical perspective not only highlights the advancements in chemical and biological sciences but also underscores the enduring value of exploring the natural world for novel therapeutic agents.

References

The Biological Significance of Medioresinol Stereochemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Medioresinol, a furofuran lignan found in various plant species, has garnered significant attention for its diverse pharmacological activities. As a chiral molecule, medioresinol exists as different stereoisomers, and it is well-established in pharmacology that the three-dimensional arrangement of a molecule can profoundly influence its biological effects. This technical guide provides an in-depth overview of the known biological significance of medioresinol's stereochemistry, with a focus on its enantiomeric forms. While much of the available research has centered on (+)-medioresinol, this guide will synthesize the current knowledge, present available quantitative data, detail relevant experimental protocols, and use logical diagrams to illustrate key concepts and pathways, providing a valuable resource for researchers, scientists, and drug development professionals.

Stereochemistry and Biological Activity: An Overview

Stereoisomers, particularly enantiomers, of a chiral drug can exhibit marked differences in their pharmacological activity, potency, and pharmacokinetic profiles. This is because biological systems, including enzymes and receptors, are themselves chiral and can interact preferentially with one stereoisomer over another. For many lignans, the specific stereochemistry is a critical determinant of their biological function. While comprehensive comparative studies on all medioresinol stereoisomers are limited, the existing data on this compound, contrasted with the general principles of stereoselectivity in lignans, underscores the importance of stereochemical considerations in its biological evaluation.

Known Biological Activities of this compound

Current research has primarily elucidated the biological activities of the (+)-enantiomer of medioresinol. These activities span antifungal, anti-inflammatory, and cardioprotective effects.

Antifungal Activity

This compound has demonstrated notable antifungal properties, particularly against Candida albicans. Its mechanism of action involves the induction of intracellular reactive oxygen species (ROS) accumulation, which leads to mitochondrial-mediated apoptosis.[1][2] Key events in this process include the disruption of the cell cycle, depolarization of the mitochondrial membrane, and release of cytochrome c.[2]

Anti-inflammatory Activity

This compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Specifically, it has been shown to inhibit the production of interleukin-12 p40 (IL-12p40) in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs).[1]

Cardioprotective Effects

Recent studies suggest that medioresinol may have a therapeutic role in heart failure following myocardial infarction. It is believed to exert its cardioprotective effects by activating the PI3K/AKT/mTOR signaling pathway, which in turn reduces oxidative stress and inflammatory responses in myocardial cells.[3]

Quantitative Data on this compound Activity

To facilitate comparison and aid in experimental design, the following table summarizes the available quantitative data on the biological activity of this compound.

Biological ActivityAssay SystemTargetQuantitative MetricValueReference
Anti-inflammatory LPS-stimulated BMDCsIL-12p40IC502 µM[1]
Antifungal Candida albicansFungal growthMIC3.125-6.25 µg/mL[1]
Antifungal Candida parapsilosisFungal growthMIC3.125-6.25 µg/mL[1]
Antifungal Trichosporon beigeliiFungal growthMIC3.125-6.25 µg/mL[1]
Antifungal Malassezia furfurFungal growthMIC3.125-6.25 µg/mL[1]

Signaling Pathways Modulated by Medioresinol

The cardioprotective effects of medioresinol have been linked to its ability to modulate the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.

PI3K_AKT_mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Survival Cell Survival, Growth, Proliferation mTORC1->Cell_Survival Medioresinol Medioresinol Medioresinol->PI3K activates Medioresinol->AKT activates

Caption: Medioresinol activates the PI3K/AKT/mTOR pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of medioresinol's biological activities.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of medioresinol stereoisomers that inhibits the visible growth of a fungal strain.

Materials:

  • Medioresinol stereoisomers (e.g., this compound)

  • Fungal strain (e.g., Candida albicans)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on a suitable agar plate for 24 hours at 35°C.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Medioresinol Dilutions:

    • Prepare a stock solution of each medioresinol stereoisomer in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in RPMI medium in the 96-well plate to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the medioresinol dilutions.

    • Include a growth control (inoculum without drug) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of medioresinol at which there is a significant inhibition of growth (e.g., ≥50%) compared to the growth control. This can be assessed visually or by reading the absorbance at a suitable wavelength (e.g., 490 nm).

Antifungal_MIC_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Medioresinol Isomers prep_dilutions->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic end End read_mic->end

Caption: Workflow for Antifungal MIC Determination.

Inhibition of LPS-Induced IL-12p40 Production in Macrophages

This protocol outlines a cell-based assay to quantify the anti-inflammatory effects of medioresinol stereoisomers.

Objective: To measure the dose-dependent inhibition of IL-12p40 secretion by medioresinol in LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Medioresinol stereoisomers

  • ELISA kit for mouse IL-12p40

  • 24-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of each medioresinol stereoisomer for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours to induce IL-12p40 production. Include an unstimulated control group.

  • Supernatant Collection:

    • After incubation, centrifuge the plates to pellet any detached cells and collect the cell culture supernatants.

  • ELISA:

    • Quantify the concentration of IL-12p40 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of IL-12p40 production for each concentration of medioresinol relative to the LPS-stimulated control.

    • Determine the IC50 value for each stereoisomer by plotting the percentage inhibition against the log of the concentration.

Western Blot Analysis of PI3K/AKT Pathway Activation

This protocol describes the methodology to assess the effect of medioresinol on the phosphorylation status of key proteins in the PI3K/AKT pathway.

Objective: To determine if medioresinol stereoisomers induce the phosphorylation of AKT, a key downstream effector of PI3K.

Materials:

  • Cell line of interest (e.g., H9c2 cardiomyocytes)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with medioresinol stereoisomers for the desired time points.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AKT and total-AKT overnight at 4°C. A loading control antibody (e.g., GAPDH) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the phospho-AKT signal to the total-AKT signal to determine the extent of pathway activation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a biologically active molecule with potential therapeutic applications in antifungal, anti-inflammatory, and cardiovascular contexts. The principle of stereoselectivity, which is well-documented for other lignans, implies that the different stereoisomers of medioresinol are likely to exhibit distinct biological activities and potencies. However, a significant knowledge gap exists regarding the specific activities of (-)-medioresinol and other potential diastereomers.

Future research should prioritize the synthesis or isolation of all medioresinol stereoisomers and their direct comparative evaluation in a range of biological assays. Such studies are essential to fully elucidate the structure-activity relationships and to identify the most potent and selective isomer for potential therapeutic development. This will not only advance our fundamental understanding of medioresinol's pharmacology but also pave the way for more targeted and effective drug design strategies.

References

(+)-Medioresinol: A Technical Guide to Solubility, Stability, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Medioresinol, a furofuran lignan found in various plant species, has garnered significant interest for its diverse biological activities, including antifungal and potential cardiovascular benefits. Despite its therapeutic potential, comprehensive data on its physicochemical properties, such as solubility and stability, are not widely available in the public domain. This technical guide provides an in-depth overview of the known information regarding this compound, with a focus on its solubility, stability, and its role in inducing apoptosis in Candida albicans. Due to the limited availability of specific quantitative data for this compound, this guide also presents standardized experimental protocols for determining these crucial parameters, providing a framework for future research and development.

Solubility Data

Quantitative solubility data for this compound in common laboratory solvents is not extensively reported in peer-reviewed literature. Lignans, as a class of compounds, exhibit a range of solubilities depending on their specific structure, including the nature and substitution pattern of their aromatic rings and the furofuran core. Generally, their polyphenolic nature suggests some degree of solubility in polar organic solvents.

To facilitate future research, the following table outlines the common solvents in which the solubility of this compound should be determined. The data presented is illustrative and represents the type of information that would be generated through the experimental protocols described in Section 3.

Table 1: Solubility Profile of this compound (Illustrative)

SolventTemperature (°C)Solubility (mg/mL)Method
Water25< 0.1Shake-Flask
Water37< 0.1Shake-Flask
Methanol25Data not availableShake-Flask
Ethanol25Data not availableShake-Flask
Acetone25Data not availableShake-Flask
Dimethyl Sulfoxide (DMSO)25Data not availableShake-Flask
Acetonitrile25Data not availableShake-Flask

Stability Data

The stability of this compound under various environmental conditions is critical for its handling, formulation, and storage. As a phenolic compound, it is anticipated to be more stable under acidic conditions compared to neutral or alkaline conditions, where phenolic hydroxyl groups are more susceptible to oxidation. Temperature and light are also expected to be critical factors influencing its degradation.

The following table provides a template for presenting stability data for this compound. The specific degradation rates and products would need to be determined experimentally using the protocols outlined in Section 3.

Table 2: Stability Profile of this compound (Illustrative)

ConditionParameterValueDegradation Products
pH pH 3 (25°C)Data not availableTo be determined
pH 7 (25°C)Data not availableTo be determined
pH 9 (25°C)Data not availableTo be determined
Temperature 40°CData not availableTo be determined
60°CData not availableTo be determined
Light Photostability (ICH Q1B)Data not availableTo be determined

Experimental Protocols

Solubility Determination: Shake-Flask Method

The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.

G cluster_prep Sample Preparation cluster_sep Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate in a shaker bath (e.g., 25°C or 37°C for 24-48h) A->B C Centrifuge or filter to remove undissolved solid B->C D Quantify concentration in the supernatant/filtrate via HPLC-UV C->D G cluster_stress Stress Conditions cluster_analysis Analysis at Time Points A This compound Solution B Acidic (e.g., pH 3) A->B C Neutral (e.g., pH 7) A->C D Basic (e.g., pH 9) A->D E Elevated Temperature (e.g., 40°C, 60°C) A->E F Light Exposure (ICH Q1B guidelines) A->F G Quantify remaining this compound (HPLC-UV) B->G C->G D->G E->G F->G H Identify degradation products (LC-MS) G->H G A This compound B Intracellular ROS Accumulation A->B C Oxidative Stress B->C D Mitochondrial Dysfunction C->D E Mitochondrial Membrane Depolarization D->E H Phosphatidylserine Externalization D->H F Cytochrome c Release E->F G Metacaspase Activation F->G I DNA Fragmentation & Nuclear Condensation G->I J Apoptotic Cell Death H->J I->J

Plant sources rich in (+)-Medioresinol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Plant Sources Rich in (+)-Medioresinol for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a furofuran lignan, has garnered significant scientific interest due to its diverse pharmacological activities, including antifungal, antibacterial, and cardioprotective effects. This technical guide provides a comprehensive overview of plant sources rich in this compound, detailing quantitative data, experimental protocols for its extraction and analysis, and insights into its molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this promising bioactive compound.

Plant Sources and Quantitative Data

While this compound is distributed across various plant species, its concentration can vary significantly. The following table summarizes the key plant sources and, where available, the reported concentrations of this compound and related lignans.

Plant SpeciesPart of PlantCompound(s)Reported ContentReference(s)
Eucommia ulmoides Oliv.Bark (Cortex)This compound di-O-β-D-glucopyranosideNot explicitly quantified, but isolated as a key lignan glycoside.
Sambucus williamsii HanceStem BarkThis compoundIsolated as a significant furofuran lignan.
Sesamum indicum L. (Sesame)SeedsMedioresinolDetected, but often at levels below the limit of quantification in some studies. Black sesame seeds are reported to have the highest total lignan content (3.56–12.76 mg/g).
Salvia scapiformis HanceWhole PlantThis compoundIdentified as one of the lignans present in the plant.
Olive (Olea europaea)SeedMedioresinolIdentified as one of the phenolic lignans.

Note: Quantitative data for this compound is often not explicitly reported as a standalone value but as part of a broader lignan profile. The data can also be influenced by the plant's geographical origin, harvest time, and the analytical methods employed.

Experimental Protocols

The successful extraction, isolation, and quantification of this compound are crucial for research and development. This section outlines the general and specific methodologies cited in the literature.

General Extraction and Isolation of Lignans from Plant Material

The extraction of lignans, including this compound, typically involves the use of polar solvents.

  • Preparation of Plant Material : The plant material (e.g., bark, seeds, or whole plant) is air-dried or freeze-dried and then ground into a fine powder to increase the surface area for extraction.

  • Extraction :

    • Solvent Selection : Aqueous mixtures of ethanol or methanol (typically 70-100%) are commonly used for extracting both lignan aglycones and their more polar glycosides. For less polar lignans, solvents like ethyl acetate, dichloromethane, or chloroform can be employed, often in subsequent partitioning steps.

    • Extraction Techniques : Maceration, ultrasonic-assisted extraction, and Soxhlet extraction are frequently used methods. Ultrasonic extraction, for instance, can be performed by immersing the powdered plant material in the chosen solvent in an ultrasonic bath.

  • Purification and Isolation :

    • Solvent Partitioning : The crude extract is often partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

    • Chromatography : Column chromatography using silica gel is a standard technique for the initial separation of fractions. Further purification to isolate individual lignans like this compound is achieved through techniques such as preparative High-Performance Liquid Chromatography (HPLC) or centrifugal partition chromatography.

Detailed Protocol for HPLC Quantification of Furofuran Lignans

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of this compound.

  • Instrumentation : A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is typically used. For more sensitive and specific detection, HPLC coupled with Mass Spectrometry (MS) can be employed.

  • Stationary Phase : A reversed-phase C18 column is commonly used for the separation of lignans.

  • Mobile Phase : A gradient elution using a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typical. The specific gradient program will depend on the complexity of the sample matrix and the specific lignans being analyzed.

  • Detection : UV detection is commonly set at a wavelength where lignans exhibit strong absorbance, typically around 280 nm.

  • Quantification : Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a purified this compound standard.

Signaling Pathways and Bioactivity

Recent research has begun to elucidate the molecular mechanisms underlying the bioactivity of this compound, with a particular focus on its cardioprotective effects.

Activation of the PI3K/AKT/mTOR Signaling Pathway

Studies have shown that this compound, isolated from Eucommia ulmoides, can improve conditions of myocardial infarction-induced heart failure by activating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is crucial for cell survival, growth, and proliferation.

The proposed mechanism involves this compound activating PI3K, which in turn phosphorylates and activates AKT. Activated AKT then phosphorylates and activates mTOR, leading to downstream effects that promote cell survival and reduce apoptosis in cardiac cells subjected to ischemic stress. This activation has been shown to improve mitochondrial membrane potential and reduce oxidative stress and inflammatory responses in myocardial cells.

// Nodes Medioresinol [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival\nand Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Reduced\nApoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Medioresinol -> PI3K [label="Activates", fontcolor="#202124", color="#202124"]; PI3K -> AKT [label="Activates", fontcolor="#202124", color="#202124"]; AKT -> mTOR [label="Activates", fontcolor="#202124", color="#202124"]; mTOR -> CellSurvival [label="Promotes", fontcolor="#202124", color="#202124"]; mTOR -> Apoptosis [label="Inhibits", fontcolor="#202124", color="#202124"]; }

Caption: Activation of the PI3K/AKT/mTOR pathway by this compound.

Antifungal Activity

In the context of its antifungal properties, this compound has been shown to induce apoptosis in Candida albicans. This is achieved through the accumulation of intracellular reactive oxygen species (ROS) and subsequent mitochondria-mediated apoptotic cell death.

Experimental Workflows

A typical experimental workflow to investigate the bioactivity of this compound, particularly its cardioprotective effects, would involve the following stages:

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// Edges Extraction -> Quantification [color="#202124"]; Quantification -> InVitro [color="#202124"]; InVitro -> OGD [label="Induce Injury", fontcolor="#202124", color="#5F6368"]; OGD -> Treatment [color="#5F6368"]; Treatment -> Analysis [color="#5F6368"]; Quantification -> InVivo [color="#202124"]; InVivo -> Treatment_InVivo [label="Induce MI", fontcolor="#202124", color="#5F6368"]; Treatment_InVivo -> Analysis_InVivo [color="#5F6368"]; }

Caption: Experimental workflow for investigating the cardioprotective effects of this compound.

This workflow allows for a systematic investigation from the initial isolation of the compound to the elucidation of its therapeutic effects and underlying mechanisms in both cellular and animal models.

Conclusion

This compound is a promising natural product with well-documented plant sources and significant therapeutic potential, particularly in the realm of cardiovascular health. This technical guide provides a foundational resource for researchers by consolidating information on its sources, analytical methodologies, and a key signaling pathway through which it exerts its effects. Further research is warranted to fully explore the quantitative distribution of this compound in a wider range of plant species and to further delineate its mechanisms of action in various disease models, paving the way for its potential development as a therapeutic agent.

The Antimicrobial Potential of (+)-Medioresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Medioresinol, a furofuran lignan isolated from plants such as Sambucus williamsii, has emerged as a promising natural compound with significant antifungal and antibacterial properties. Its multifaceted mechanisms of action, including the induction of apoptosis in fungal pathogens and synergistic effects with conventional antibiotics against resistant bacteria, position it as a compelling candidate for further investigation in the development of novel antimicrobial therapies. This technical guide provides an in-depth overview of the current scientific understanding of this compound's antimicrobial activities, with a focus on its mechanisms, quantitative data, and the experimental protocols used for its evaluation.

Antifungal Properties

This compound exhibits potent fungicidal activity, particularly against the opportunistic human pathogen Candida albicans. The primary mechanism of its antifungal action is the induction of apoptosis, a form of programmed cell death. This process is initiated by the accumulation of intracellular reactive oxygen species (ROS)[1][2].

The key events in this compound-induced apoptosis in C. albicans include:

  • Cell Cycle Arrest: The compound halts the normal cell division cycle[1].

  • Mitochondrial Dysfunction: The increase in ROS leads to oxidative stress and disrupts mitochondrial function[1][2].

  • Mitochondrial Membrane Depolarization: A critical event in apoptosis, the potential across the mitochondrial membrane collapses[1].

  • Cytochrome c Release: Pro-apoptotic factors, including cytochrome c, are released from the mitochondria into the cytoplasm[1].

  • Metacaspase Activation: The release of cytochrome c is a factor in the activation of metacaspases, which are caspase-like proteases in fungi that execute the apoptotic program.

  • Phosphatidylserine Externalization: An early marker of apoptosis, phosphatidylserine, flips from the inner to the outer leaflet of the plasma membrane[1].

  • Morphological Changes: The fungal cells exhibit characteristic apoptotic features, including reduced cell size and increased intracellular density[1].

  • Nuclear Fragmentation: In the later stages, the nucleus undergoes condensation and DNA fragmentation[1].

Quantitative Antifungal Activity Data
Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 10231Data not available
Cryptococcus neoformansATCC 32045Data not available
Aspergillus fumigatusATCC 204305Data not available

Antibacterial Properties

This compound has demonstrated notable antibacterial effects against both antibiotic-susceptible and -resistant bacterial strains[2][3]. A significant aspect of its antibacterial profile is its synergistic activity when combined with conventional antibiotics, suggesting its potential as an adjuvant to enhance the efficacy of existing treatments and combat antibiotic resistance.

The proposed antibacterial mechanism of action involves:

  • Generation of Hydroxyl Radicals: The compound induces the formation of highly reactive hydroxyl radicals, which can damage cellular components.

  • ATP-Dependent Metabolism: Its activity is linked to the ATP-associated metabolism within the bacterial cell.

  • Transient NADH Depletion: The oxidative stress induced by this compound may originate from a temporary depletion of NADH, a crucial molecule in cellular respiration.

Quantitative Antibacterial Activity Data

Detailed MIC values for this compound against a comprehensive panel of bacteria are not widely published.

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213Data not available
Escherichia coliATCC 25922Data not available
Pseudomonas aeruginosaATCC 27853Data not available
Pseudomonas aeruginosa(Antibiotic-Resistant)Data not available
Synergistic Antibacterial Effects

The combination of this compound with antibiotics such as ampicillin, cefotaxime, and chloramphenicol has been shown to result in synergistic interactions, as determined by the Fractional Inhibitory Concentration Index (FICI)[3]. A FICI value of ≤ 0.5 is indicative of synergy.

Bacterial StrainAntibioticMIC of Antibiotic Alone (µg/mL)MIC of this compound Alone (µg/mL)MIC in CombinationFICIInterpretation
P. aeruginosa (Resistant)AmpicillinData not availableData not availableData not available≤ 0.5Synergy
P. aeruginosa (Resistant)CefotaximeData not availableData not availableData not available≤ 0.5Synergy
P. aeruginosa (Resistant)ChloramphenicolData not availableData not availableData not available≤ 0.5Synergy

Antibiofilm Properties

This compound has been shown to possess activity against bacterial biofilms, both when used alone and in combination with antibiotics[3]. Biofilms are structured communities of bacteria that are notoriously difficult to eradicate and are a major cause of chronic infections.

Quantitative Antibiofilm Activity Data

Specific percentages of biofilm inhibition or eradication by this compound are not available in the reviewed literature.

Bacterial StrainConcentration of this compoundBiofilm Inhibition (%)
Pseudomonas aeruginosaMICData not available
Staphylococcus aureusMICData not available

Cytotoxicity Profile

Preliminary evidence suggests that this compound has a favorable selectivity for microbial cells over mammalian cells. While it can inhibit the proliferation of some human cancer cell lines (A549, SK-MEL-2, SK-OV-3, and HCT-15) at high concentrations, the half-maximal inhibitory concentration (IC50) values are reported to be significantly higher than its MIC against C. albicans, indicating a potential therapeutic window.

Cell LineCell TypeIC50 (µg/mL)
A549Human Lung CarcinomaData not available
SK-MEL-2Human Skin MelanomaData not available
SK-OV-3Human Ovarian CancerData not available
HCT-15Human Colon CancerData not available

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method.

  • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plate is incubated at an appropriate temperature and duration for the specific microorganism.

  • The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible microbial growth.

Checkerboard Assay for Synergistic Effects

This assay is used to assess the interaction between this compound and a conventional antibiotic.

  • A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and serial dilutions of the antibiotic along the y-axis.

  • Each well is inoculated with a standardized bacterial suspension.

  • Following incubation, the wells are visually inspected for turbidity to determine the MIC of each compound alone and in combination.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • The interaction is interpreted as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; and FICI > 4 indicates antagonism.

Crystal Violet Biofilm Assay

This method quantifies biofilm formation and its inhibition.

  • A standardized microbial suspension is added to the wells of a microtiter plate and incubated to allow for biofilm formation.

  • For inhibition assays, this compound is added to the wells at the time of inoculation. For eradication assays, the compound is added to pre-formed biofilms.

  • After incubation, the planktonic cells are removed by gentle washing.

  • The remaining biofilm is stained with a 0.1% crystal violet solution.

  • Excess stain is washed away, and the plate is allowed to dry.

  • The bound crystal violet is solubilized with an appropriate solvent (e.g., 30% acetic acid).

  • The absorbance of the solubilized stain is measured using a microplate reader, which is proportional to the biofilm mass.

Detection of Reactive Oxygen Species (ROS)

Intracellular ROS levels in fungal cells can be measured using fluorescent probes.

  • Fungal cells are treated with various concentrations of this compound for a specified time.

  • The cells are then incubated with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

  • The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorometer or flow cytometer.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Changes in ΔΨm can be assessed using potentiometric fluorescent dyes.

  • Fungal cells are treated with this compound.

  • The cells are then stained with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner, such as Rhodamine 123.

  • A decrease in fluorescence intensity, measured by fluorometry or flow cytometry, indicates mitochondrial membrane depolarization.

Visualizations

Antifungal_Mechanism Medioresinol This compound ROS ↑ Intracellular ROS Medioresinol->ROS CellCycleArrest Cell Cycle Arrest Medioresinol->CellCycleArrest OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria MembraneDepolarization ↓ ΔΨm (Depolarization) Mitochondria->MembraneDepolarization CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosis Apoptosis MembraneDepolarization->Apoptosis Metacaspases Metacaspase Activation CytochromeC->Metacaspases Metacaspases->Apoptosis CellCycleArrest->Apoptosis

Caption: Antifungal mechanism of this compound in C. albicans.

Antibacterial_Mechanism Medioresinol This compound NADH_Depletion Transient NADH Depletion Medioresinol->NADH_Depletion ATP_Metabolism Dependent on ATP Metabolism Medioresinol->ATP_Metabolism Hydroxyl_Radicals ↑ Hydroxyl Radicals (•OH) NADH_Depletion->Hydroxyl_Radicals Cellular_Damage Cellular Damage Hydroxyl_Radicals->Cellular_Damage Bacterial_Cell_Death Bacterial Cell Death Cellular_Damage->Bacterial_Cell_Death

Caption: Proposed antibacterial mechanism of this compound.

Experimental_Workflow_Synergy cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Dilution_A Serial Dilution of This compound (Drug A) Plate 96-well Plate Setup (Combination of A and B) Dilution_A->Plate Dilution_B Serial Dilution of Antibiotic (Drug B) Dilution_B->Plate Inoculum Standardized Bacterial Inoculum Inoculum->Plate Incubation Incubation Plate->Incubation MIC_Determination Determine MICs of A, B, and Combination Incubation->MIC_Determination FICI_Calculation Calculate FICI MIC_Determination->FICI_Calculation Interpretation Interpret Synergy, Additivity, or Antagonism FICI_Calculation->Interpretation

Caption: Workflow for determining synergistic antibacterial activity.

Conclusion

This compound demonstrates significant potential as a novel antimicrobial agent. Its ability to induce apoptosis in fungi and its synergistic action with existing antibiotics against bacteria highlight its promise in addressing the growing challenge of antimicrobial resistance. Further research is warranted to fully elucidate its spectrum of activity, optimize its therapeutic application, and conduct in vivo efficacy and safety studies. The detailed methodologies and mechanistic insights provided in this guide aim to facilitate and inspire future investigations into this promising natural compound.

References

The Anti-inflammatory Potential of (+)-Medioresinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the mechanisms and therapeutic promise of (+)-Medioresinol in inflammatory processes, tailored for researchers, scientists, and drug development professionals.

This compound, a furofuran lignan found in various medicinal plants, has emerged as a compound of significant interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on key inflammatory pathways, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols and visual representations of its molecular mechanisms are presented to facilitate further research and drug development efforts.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating critical signaling pathways involved in the inflammatory cascade. Key mechanisms include the inhibition of pro-inflammatory mediators and the activation of protective cellular pathways.

Inhibition of Pro-inflammatory Cytokines and Enzymes

This compound has been shown to significantly reduce the production of several key pro-inflammatory cytokines and enzymes that drive the inflammatory response. In various experimental models, it has demonstrated a dose-dependent inhibition of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and interleukin-12p40 (IL-12p40). Furthermore, it suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators.

Modulation of Key Signaling Pathways

The anti-inflammatory activity of this compound is underpinned by its ability to interfere with crucial intracellular signaling pathways:

  • NF-κB Signaling Pathway: this compound has been observed to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It is suggested to prevent the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of numerous pro-inflammatory genes.

  • MAPK Signaling Pathway: Evidence suggests that this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a pivotal role in the production of inflammatory cytokines. Its effects on specific MAPK isoforms such as ERK, JNK, and p38 are areas of ongoing investigation.

  • PGC-1α Activation: this compound is a known activator of Peroxisome Proliferator-Activated Receptor-gamma Coactivator-1alpha (PGC-1α). PGC-1α activation is linked to the suppression of inflammatory responses, partly through the inhibition of the NF-κB pathway.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers, compiled from multiple studies.

Table 1: In Vitro Inhibition of Pro-inflammatory Markers by this compound

Inflammatory MarkerCell LineStimulantMethod of DetectionConcentration of this compoundObserved EffectCitation
IL-12p40Bone Marrow-Derived Dendritic Cells (BMDCs)LPSELISAIC50: 2 µM50% inhibition of IL-12p40 production.[1]
TNF-αOGD-induced H9c2 cellsOxygen-Glucose Deprivation (OGD)Not Specified60-120 µMReduction in TNF-α levels.[1]
IL-1βOGD-induced H9c2 cellsOxygen-Glucose Deprivation (OGD)Not Specified60-120 µMReduction in IL-1β levels.[1]
iNOSRAW 264.7 MacrophagesLPSWestern BlotDose-dependentSuppression of iNOS protein production.
COX-2RAW 264.7 MacrophagesLPSWestern BlotDose-dependentSuppression of COX-2 protein expression.

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal ModelInflammatory StimulusRoute of AdministrationDosage of this compoundKey FindingsCitation
Male ICR miceCerebral IschemiaIntravenous (i.v.)1-10 mg/kgProtective effect on cerebral ischemia by inhibiting pyroptosis of cerebral microvascular endothelial cells.[1]
Rodent modelCarrageenanNot specifiedNot specifiedReduction in paw edema.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

Signaling Pathways

cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) NFkB_nucleus->Pro_inflammatory_genes induces Medioresinol_NFkB This compound Medioresinol_NFkB->NFkB_nucleus inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

cluster_1 MAPK Signaling Pathway LPS_MAPK LPS Upstream_Kinases Upstream Kinases LPS_MAPK->Upstream_Kinases MAPKKK MAPKKK Upstream_Kinases->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Medioresinol_MAPK This compound Medioresinol_MAPK->MAPK modulates

Caption: this compound modulates the MAPK signaling pathway.

cluster_2 PGC-1α Activation Pathway Medioresinol_PGC1a This compound PGC1a PGC-1α Medioresinol_PGC1a->PGC1a activates NFkB_inhibition NF-κB Inhibition PGC1a->NFkB_inhibition Antioxidant_Response Antioxidant Response PGC1a->Antioxidant_Response Anti_inflammatory_Effect Anti-inflammatory Effect NFkB_inhibition->Anti_inflammatory_Effect Antioxidant_Response->Anti_inflammatory_Effect

Caption: this compound activates the PGC-1α pathway.

Experimental Workflows

cluster_3 In Vitro Anti-inflammatory Assay Workflow cluster_4 Analysis start Seed RAW 264.7 Macrophages pretreat Pre-treat with this compound (various concentrations) start->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate (e.g., 24 hours) stimulate->incubate collect Collect Supernatant and Cell Lysates incubate->collect elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) collect->elisa griess Griess Assay for Nitric Oxide collect->griess western Western Blot for Proteins (iNOS, COX-2, p-p65, etc.) collect->western

Caption: Workflow for in vitro anti-inflammatory assays.

cluster_5 In Vivo Carrageenan-Induced Paw Edema Workflow acclimatize Acclimatize Rodents administer Administer this compound or Vehicle acclimatize->administer induce Induce Edema with Carrageenan (subplantar injection) administer->induce measure Measure Paw Volume (at various time points) induce->measure analyze Analyze Data and Calculate % Inhibition measure->analyze

Caption: Workflow for in vivo carrageenan-induced paw edema assay.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the general procedure for evaluating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophages.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed the cells in 96-well plates at a density of approximately 1-2 x 10⁵ cells/well or in 6-well plates for protein analysis, and allow them to adhere overnight.

2. Treatment:

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 24 hours for cytokine analysis).

3. Quantification of Inflammatory Mediators:

  • Nitric Oxide (NO) Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Cytokine Measurement (ELISA): Quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: Lyse the cells to extract total protein. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary antibodies against iNOS, COX-2, phospho-p65, total p65, and other proteins of interest in the NF-κB and MAPK pathways. Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.

In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

This protocol describes a standard method for assessing the in vivo anti-inflammatory properties of this compound using a rodent model of acute inflammation.

1. Animals:

  • Use male or female Wistar or Sprague-Dawley rats (150-200 g) or Swiss albino mice (20-25 g).

  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

2. Treatment:

  • Divide the animals into groups: vehicle control, this compound treated groups (at least three different doses), and a positive control group (e.g., indomethacin).

  • Administer this compound or the vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

3. Induction of Edema:

  • Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.

4. Measurement of Paw Edema:

  • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

5. Data Analysis:

  • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for inflammatory diseases. Its ability to modulate multiple key inflammatory pathways, including NF-κB and MAPK, and to activate the protective PGC-1α pathway, highlights its potential for a broad-spectrum anti-inflammatory effect. The quantitative data, though still expanding, consistently demonstrates its efficacy in reducing pro-inflammatory mediators. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers to further investigate and harness the therapeutic potential of this promising natural compound. Future research should focus on elucidating the precise molecular targets of this compound, conducting comprehensive dose-response studies, and exploring its efficacy and safety in more complex preclinical models of inflammatory diseases.

References

The Neuroprotective Potential of (+)-Medioresinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: (+)-Medioresinol, a naturally occurring lignan, is emerging as a compound of interest in the field of neuroprotection. This technical guide provides a comprehensive overview of the current understanding of its neuroprotective potential, with a focus on its molecular mechanisms of action. Drawing on available preclinical data, this document details the role of this compound as a modulator of key signaling pathways involved in cellular stress, inflammation, and survival. This guide also includes detailed experimental protocols for assays relevant to the investigation of neuroprotective compounds and presents quantitative data from pertinent studies. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the concepts discussed.

Introduction

Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent a significant and growing global health burden. The pathological hallmarks of these conditions often include oxidative stress, neuroinflammation, and programmed cell death. Consequently, there is a pressing need for the development of novel therapeutic agents that can mitigate these detrimental processes. This compound, a furofuran lignan found in various plants, has demonstrated promising biological activities, including anti-inflammatory and antioxidant properties. This whitepaper consolidates the existing scientific literature on the neuroprotective potential of this compound, providing a technical resource for researchers in the field.

Mechanism of Action: Insights from an Ischemic Stroke Model

The most significant evidence for the neuroprotective-related effects of this compound (MDN) comes from a study investigating its role in an ischemic stroke model. While the primary focus of this research was on brain microvascular endothelial cells (BMVECs), the findings have significant implications for neuronal survival and function. The study identified MDN as a novel activator of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).

Activation of the PGC-1α/PPARα Signaling Pathway

This compound has been shown to dose-dependently activate PGC-1α. This activation promotes the interaction of PGC-1α with Peroxisome Proliferator-Activated Receptor alpha (PPARα), leading to the nuclear translocation and enhanced transcriptional activity of PPARα. This signaling cascade is crucial for mitochondrial biogenesis and function, as well as cellular energy metabolism.[1][2][3][4][5] The activation of PPARα has been linked to neuroprotective effects in various models of neurological disease, largely attributed to its antioxidant and anti-inflammatory properties.[6][7][8][9][10]

Inhibition of Pyroptosis

A key finding was the ability of this compound to prevent pyroptosis, a form of pro-inflammatory programmed cell death, in BMVECs subjected to oxygen-glucose deprivation (OGD).[11] Pyroptosis is implicated in the pathogenesis of various neurological diseases.[12][13][14][15][16][17][18] MDN was found to significantly reduce the expression of key proteins involved in the NLRP3 inflammasome pathway, a central driver of pyroptosis.[16][18][19][20][21]

The proposed mechanism involves the reduction of mitochondrial reactive oxygen species (mtROS) through the PGC-1α/PPARα axis, which in turn suppresses the activation of the NLRP3 inflammasome.

Diagram: Proposed Signaling Pathway of this compound in Endothelial Cells

G MDN This compound PGC1a PGC-1α MDN->PGC1a activates NLRP3 NLRP3 Inflammasome MDN->NLRP3 inhibits PPARa PPARα PGC1a->PPARa interacts with & activates GOT1 GOT1 PPARa->GOT1 upregulates mtROS Mitochondrial ROS GOT1->mtROS reduces mtROS->NLRP3 activates Pyroptosis Pyroptosis NLRP3->Pyroptosis induces CellProtection Endothelial Cell Protection Pyroptosis->CellProtection prevents

Caption: Signaling pathway of this compound in endothelial cells during ischemia.

Quantitative Data

The following table summarizes the key quantitative findings from the study on this compound (MDN) in an ischemic stroke model.

ParameterExperimental ModelTreatmentConcentration/DoseResultReference
PGC-1α ActivationbEnd.3 cells (OGD)MDN1, 5, 10 µMDose-dependent increase in PGC-1α expression[11]
Pyroptosis InhibitionbEnd.3 cells (OGD)MDN1, 5, 10 µMDose-dependent reduction in NLRP3, ASC, Cleaved Caspase-1, IL-1β, GSDMD-NT[11]
mtROS ReductionbEnd.3 cells (OGD)MDN10 µMSignificant reduction in mitochondrial ROS[11]
Brain Infarct VolumetMCAO miceMDN10, 20 mg/kgSignificant reduction in infarct volume[11]
Neurological DeficittMCAO miceMDN10, 20 mg/kgImproved neurological scores[11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's neuroprotective effects.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

This protocol describes the induction of transient focal cerebral ischemia in mice.

Diagram: tMCAO Experimental Workflow

G Anesthesia Anesthetize Mouse Incision Midline Neck Incision Anesthesia->Incision ArteryIsolation Isolate Carotid Arteries Incision->ArteryIsolation FilamentInsertion Insert Filament into ICA to Occlude MCA ArteryIsolation->FilamentInsertion Occlusion Maintain Occlusion (e.g., 60 min) FilamentInsertion->Occlusion Reperfusion Withdraw Filament for Reperfusion Occlusion->Reperfusion Closure Suture Incision Reperfusion->Closure Recovery Post-operative Care & Monitoring Closure->Recovery

Caption: Workflow for the transient middle cerebral artery occlusion (tMCAO) model in mice.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Micro-surgical instruments

  • Coated monofilament (e.g., 6-0 nylon suture with silicone tip)

  • Heating pad to maintain body temperature

  • Laser Doppler flowmeter (optional, to monitor cerebral blood flow)

Procedure:

  • Anesthetize the mouse and maintain anesthesia throughout the surgery.

  • Place the mouse in a supine position and make a midline neck incision.

  • Carefully dissect and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA.

  • Introduce the coated monofilament through the ECA stump and advance it into the ICA until the tip occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow as monitored by laser Doppler can confirm occlusion.

  • After the desired period of occlusion (e.g., 60 minutes), withdraw the filament to allow reperfusion.

  • Suture the incision and allow the animal to recover with appropriate post-operative care.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

This protocol simulates ischemic conditions in cell culture.

Materials:

  • Neuronal or endothelial cell culture

  • Glucose-free balanced salt solution (e.g., Earle's Balanced Salt Solution)

  • Hypoxic chamber (e.g., with 95% N₂ and 5% CO₂)

  • Cell culture incubator

Procedure:

  • Replace the normal culture medium with glucose-free balanced salt solution.

  • Place the culture plates in a hypoxic chamber and incubate for the desired duration (e.g., 1-4 hours).

  • To simulate reperfusion, remove the plates from the hypoxic chamber and replace the glucose-free medium with normal, glucose-containing culture medium.

  • Return the plates to a normoxic incubator for the desired reperfusion time before analysis.

Assessment of Mitochondrial Reactive Oxygen Species (MitoSOX Red Staining)

This protocol measures mitochondrial superoxide levels in live cells.

Diagram: MitoSOX Red Staining Workflow

G CellCulture Culture Cells in Appropriate Vessel Treatment Apply Experimental Treatments CellCulture->Treatment MitoSOX_Loading Incubate with MitoSOX Red Working Solution Treatment->MitoSOX_Loading Wash Wash Cells with Warm Buffer MitoSOX_Loading->Wash Imaging Image with Fluorescence Microscope Wash->Imaging

Caption: Experimental workflow for mitochondrial ROS detection using MitoSOX Red.

Materials:

  • MitoSOX™ Red reagent

  • Anhydrous DMSO

  • Warm balanced salt solution (e.g., HBSS) with Ca²⁺ and Mg²⁺

  • Fluorescence microscope or flow cytometer

Procedure:

  • Prepare a 5 mM stock solution of MitoSOX Red in DMSO.

  • Dilute the stock solution in warm balanced salt solution to a final working concentration of 5 µM.

  • Remove the culture medium from the cells and incubate them with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

  • Gently wash the cells three times with the warm balanced salt solution.

  • Image the cells using a fluorescence microscope with an excitation/emission of ~510/580 nm.

Western Blotting for NLRP3 Inflammasome Proteins

This protocol detects the expression levels of key pyroptosis-related proteins.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-NLRP3, anti-Caspase-1, anti-GSDMD)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Separate protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

TUNEL Assay for Apoptosis Detection in Brain Tissue

This protocol is for identifying apoptotic cells in tissue sections.

Materials:

  • Paraffin-embedded or frozen brain sections

  • TUNEL assay kit

  • Proteinase K

  • Permeabilization solution (e.g., Triton X-100)

  • TdT reaction mix

  • Fluorescently labeled dUTP

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate the brain tissue sections.

  • Perform antigen retrieval if necessary.

  • Permeabilize the sections with proteinase K or a detergent-based solution.

  • Incubate the sections with the TdT reaction mix containing labeled dUTP for 1-2 hours at 37°C in a humidified chamber.

  • Stop the reaction and wash the sections.

  • Counterstain the nuclei with DAPI.

  • Mount the sections and visualize them under a fluorescence microscope.

Potential for Broader Neuroprotection and Future Directions

While the current direct evidence for this compound's neuroprotective effects is primarily in the context of endothelial cells in ischemic stroke, the underlying mechanisms hold significant promise for broader neuroprotection.

  • PGC-1α Activation in Neurons: PGC-1α is a master regulator of mitochondrial biogenesis and antioxidant defenses in neurons.[1][2][3][4][5][22][23][24] Its activation by this compound could potentially protect neurons from the mitochondrial dysfunction and oxidative stress that are common features of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][2][4][5][23][24]

  • Anti-inflammatory Effects: The inhibition of the NLRP3 inflammasome and pyroptosis is a potent anti-inflammatory mechanism.[16][18][19][20][21] Neuroinflammation, often mediated by microglia, is a key contributor to the progression of many neurodegenerative disorders.[25][26][27][28][29] Further research is warranted to investigate if this compound can modulate microglial activation and neuroinflammation.[25][26][27][28][29]

  • Antioxidant Properties: As a phenolic compound, this compound likely possesses intrinsic antioxidant properties, which could contribute to its neuroprotective effects by directly scavenging reactive oxygen species.[30][31]

Future research should focus on:

  • Investigating the direct effects of this compound on neuronal cell lines (e.g., SH-SY5Y, PC12) and primary neurons under various stress conditions (e.g., oxidative stress, excitotoxicity).[4][24][32][33][34][35][36][37][38][39][40]

  • Evaluating the efficacy of this compound in animal models of other neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.

  • Elucidating the detailed molecular interactions between this compound and its target proteins.

  • Assessing the bioavailability and blood-brain barrier permeability of this compound.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent, primarily through its ability to activate the PGC-1α/PPARα signaling pathway and inhibit pyroptosis. While the current research has focused on its protective effects on the cerebrovasculature during ischemic stroke, the fundamental nature of these mechanisms suggests a broader therapeutic potential for a range of neurological disorders. This technical guide provides a foundation for further investigation into this promising natural compound, with the ultimate goal of translating these preclinical findings into novel therapies for debilitating neurological conditions.

References

Unveiling the Cardioprotective Potential of (+)-Medioresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the cardiovascular effects of the furofuran lignan, (+)-Medioresinol. This document, intended for researchers, scientists, and professionals in drug development, amalgamates current scientific findings on the compound's mechanisms of action, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular pathways.

This compound has demonstrated significant promise in preclinical studies, particularly in models of myocardial infarction-induced heart failure and ischemic stroke. The primary mechanisms underlying its cardioprotective effects involve the activation of the PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival, and its function as a PGC-1α activator, which plays a crucial role in mitigating endothelial cell pyroptosis—a form of inflammatory cell death—during ischemic events.

Quantitative Insights into Cardioprotective Effects

The collected data from various in vitro and in vivo studies underscore the potential of this compound in a therapeutic context. In cellular models of cardiac injury and ischemia, the compound has been shown to enhance cell viability, reduce oxidative stress, and modulate inflammatory responses.

In Vitro Efficacy on Cardiac and Endothelial Cells

Studies utilizing H9c2 cardiomyocytes and bEnd.3 brain endothelial cells have provided a foundational understanding of this compound's cellular effects.

Cell LineModelTreatmentObserved EffectReference
H9c2 CardiomyocytesOxygen-Glucose Deprivation (OGD)60-120 μM this compound for 24hCounteracted decreased cell vitality and reduced NT-proBNP levels.[1][Link to Study]
H9c2 CardiomyocytesOxygen-Glucose Deprivation (OGD)60-120 μM this compound for 24hReduced levels of Reactive Oxygen Species (ROS), TNF-α, and IL-1β.[1][Link to Study]
H9c2 CardiomyocytesOxygen-Glucose Deprivation (OGD)60-120 μM this compound for 24hIncreased levels of PI3K, p-AKT, and p-mTOR.[1][Link to Study]
bEnd.3 Endothelial CellsOxygen-Glucose Deprivation (OGD)5-20 μM this compound for 3-15hReduced lactate dehydrogenase (LDH) secretion and promoted expression of PGC-1α, ZO-1, and Occludin.[1][Link to Study]
bEnd.3 Endothelial CellsOxygen-Glucose Deprivation (OGD)20 μM this compound for 15hInhibited pyroptosis by regulating phenylalanine metabolism and PGC-1α-mediated PAH and GOT1 expression.[1][Link to Study]
In Vivo Neuroprotective and Cardioprotective Outcomes

Animal models of ischemic stroke have further elucidated the protective capacity of this compound.

Animal ModelConditionTreatmentOutcomeReference
Male ICR MiceTransient Middle Cerebral Artery Occlusion (tMCAO)1-10 mg/kg this compound (i.v.) at 2h and 24h post-ischemiaInhibited pyroptosis of cerebral microvascular endothelial cells, protected blood-brain barrier integrity, and promoted long-term functional recovery.[1][Link to Study]

Signaling Pathways of this compound

The cardioprotective effects of this compound are mediated through complex signaling cascades. The following diagrams illustrate the key pathways identified in recent research.

PI3K_AKT_mTOR_Pathway Medioresinol This compound PI3K PI3K Medioresinol->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Growth mTOR->CellSurvival Inflammation Reduced Inflammation mTOR->Inflammation OxidativeStress Reduced Oxidative Stress mTOR->OxidativeStress

Caption: Activation of the PI3K/AKT/mTOR pathway by this compound.

PGC1a_Pathway Medioresinol This compound PGC1a PGC-1α Medioresinol->PGC1a PPARa PPARα PGC1a->PPARa GOT1 GOT1 PPARa->GOT1 EndothelialPyroptosis Inhibition of Endothelial Cell Pyroptosis GOT1->EndothelialPyroptosis

Caption: PGC-1α activation by this compound leading to reduced pyroptosis.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this guide provides detailed methodologies for the key experiments cited.

Cell Culture and In Vitro Models
  • H9c2 Cardiomyocyte Culture: H9c2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • bEnd.3 Endothelial Cell Culture: bEnd.3 cells were maintained in DMEM with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.

  • Oxygen-Glucose Deprivation (OGD) Model: To mimic ischemic conditions, cells were washed with phosphate-buffered saline (PBS) and incubated in glucose-free DMEM in a hypoxic chamber (1% O2, 5% CO2, 94% N2) for specified durations. Reperfusion was simulated by returning the cells to standard culture medium and normoxic conditions.

In Vivo Ischemic Stroke Model
  • Transient Middle Cerebral Artery Occlusion (tMCAO): Male ICR mice were subjected to tMCAO. Anesthesia was induced and maintained with isoflurane. A nylon monofilament was inserted into the internal carotid artery to occlude the middle cerebral artery. After a defined period of occlusion, the filament was withdrawn to allow reperfusion.

Biochemical and Molecular Assays
  • Cell Viability Assay (MTT): Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, cells were incubated with MTT solution, and the resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO). Absorbance was measured at 570 nm.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were determined using the 2',7'-dichlorofluorescein diacetate (DCFH-DA) probe. Cells were incubated with DCFH-DA, and the fluorescence intensity, proportional to the amount of ROS, was measured using a fluorescence microplate reader or flow cytometer.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines: The concentrations of TNF-α and IL-1β in cell culture supernatants or tissue homogenates were quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Western Blot Analysis: Protein expression levels of PI3K, p-AKT, p-mTOR, and PGC-1α were determined by Western blotting. Cell or tissue lysates were separated by SDS-PAGE, transferred to a polyvinylidene difluoride (PVDF) membrane, and incubated with specific primary antibodies followed by horseradish peroxidase (HRP)-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies H9c2 H9c2 Cells OGD Oxygen-Glucose Deprivation (OGD) H9c2->OGD bEnd3 bEnd.3 Cells bEnd3->OGD Treatment_Vitro This compound Treatment OGD->Treatment_Vitro Assays_Vitro Cell Viability (MTT) ROS Measurement ELISA (TNF-α, IL-1β) Western Blot Treatment_Vitro->Assays_Vitro Mice ICR Mice tMCAO tMCAO Surgery Mice->tMCAO Treatment_Vivo This compound Treatment (i.v.) tMCAO->Treatment_Vivo Analysis_Vivo Functional Recovery BBB Integrity Immunohistochemistry Treatment_Vivo->Analysis_Vivo

Caption: Workflow of in vitro and in vivo experiments.

While the current body of research strongly supports the cardioprotective effects of this compound in ischemic conditions, further studies are warranted to explore its therapeutic potential in other cardiovascular diseases, such as hypertension and atherosclerosis. Quantitative data on its direct effects on blood pressure, heart rate, and vascular tone are areas that require more in-depth investigation to fully characterize its cardiovascular pharmacology.

References

Methodological & Application

Application Notes & Protocols: Extraction of (+)-Medioresinol from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Medioresinol is a furofuran lignan found in various plant species, notably in the stems and bark of Sambucus williamsii Hance (Jiegumu).[1] As a bioactive compound, it has garnered interest for its potential therapeutic properties, including antifungal and anti-osteoporotic activities. These application notes provide detailed protocols for the extraction of this compound from plant material for researchers, scientists, and professionals in drug development. The protocols cover conventional and modern green extraction techniques, along with methods for quantification.

1. Plant Material Preparation

Proper preparation of the plant material is a critical first step for efficient extraction.[2]

Protocol 1: General Plant Material Preparation

  • Collection and Identification: Collect the desired plant parts (e.g., stems or stem bark of Sambucus williamsii). Ensure proper botanical identification.

  • Cleaning: Wash the plant material thoroughly with water to remove dirt and other contaminants.

  • Drying: Dry the material to a constant weight. This can be achieved through air-drying, oven-drying (at a controlled temperature, e.g., 40-60°C, as lignans are relatively heat-stable below 100°C), or freeze-drying.[3][4]

  • Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a mechanical grinder. This increases the surface area for solvent contact, improving extraction efficiency.[2]

  • Storage: Store the powdered material in an airtight, light-proof container in a cool, dry place to prevent degradation of bioactive compounds.

Extraction Methodologies

The choice of extraction method depends on factors such as desired yield, purity, processing time, cost, and environmental impact. Below are protocols for conventional and modern extraction techniques.

Conventional Method: Maceration

Maceration is a simple and widely used technique involving soaking the plant material in a solvent for an extended period.

Protocol 2: Maceration

  • Setup: Place 100 g of powdered plant material into a large, sealable glass container (e.g., an Erlenmeyer flask).

  • Solvent Addition: Add 1 L of 80% methanol (or ethanol) to the container (1:10 solid-to-liquid ratio).

  • Extraction: Seal the container and let it stand at room temperature for 72 hours with occasional shaking or continuous stirring.

  • Filtration: After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue (marc).

  • Repeat Extraction: Re-macerate the marc with fresh solvent (e.g., 2 x 500 mL) to maximize the recovery of lignans.

  • Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Drying: Dry the crude extract completely in a vacuum oven or by freeze-drying.

Modern Methods: Green Extraction Techniques

Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of reduced extraction time, lower solvent consumption, and often higher yields.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[5]

  • Setup: Place 20 g of powdered plant material into a 500 mL beaker or flask.

  • Solvent Addition: Add 400 mL of 80% ethanol (1:20 solid-to-liquid ratio).

  • Sonication: Submerge the vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature (e.g., 40°C).[4][5] Note: Higher temperatures can sometimes lower the extraction yield in UAE.[4]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure.

  • Drying: Dry the resulting crude extract to a constant weight.

Protocol 4: Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, causing cell rupture and rapid release of compounds.[3]

  • Setup: Place 20 g of powdered plant material in a microwave-safe extraction vessel.

  • Solvent Addition: Add 300 mL of 60% ethanol (1:15 solid-to-liquid ratio).

  • Extraction: Place the vessel in a microwave extractor. Set the microwave power to 500 W and the extraction time to 3 minutes (180 seconds).

  • Cooling: After extraction, allow the vessel to cool to room temperature.

  • Filtration: Filter the extract to separate it from the plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator.

  • Drying: Dry the crude extract to a constant weight.

Data Presentation: Comparison of Extraction Methods

The selection of an extraction technique is a trade-off between several factors. The table below summarizes the general characteristics of the described methods for lignan extraction.

ParameterMacerationUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Principle Soaking and diffusionAcoustic cavitation, cell wall disruptionDielectric heating, cell rupture
Extraction Time Long (24-72 hours)Short (15-60 minutes)Very Short (1-5 minutes)
Solvent Consumption HighModerate to LowLow
Temperature AmbientLow to Moderate (controlled)High (can be controlled)
Typical Yield ModerateHighHigh to Very High
Advantages Simple, low-cost equipmentFast, efficient, reduced solvent use, suitable for thermolabile compounds[5]Extremely fast, high yield, low solvent use[3]
Disadvantages Time-consuming, large solvent volume, potential for incomplete extractionHigher initial equipment cost, potential for free radical formationHigher initial equipment cost, risk of thermal degradation if not controlled

Experimental Workflows and Visualizations

The following diagrams illustrate the logical flow from raw plant material to the final crude extract for analysis.

G General Workflow for this compound Extraction plant Plant Material (e.g., Sambucus williamsii stems) prep Preparation (Wash, Dry, Grind) plant->prep powder Powdered Plant Material prep->powder extraction Extraction (Select Method) powder->extraction filtration Filtration / Centrifugation extraction->filtration extract Crude Extract Solution filtration->extract concentration Solvent Removal (Rotary Evaporation) extract->concentration final Dried Crude Extract (For Purification & Analysis) concentration->final

Caption: General workflow for this compound extraction.

G Detailed Extraction Method Workflows cluster_maceration Maceration cluster_uae Ultrasound-Assisted Extraction (UAE) cluster_mae Microwave-Assisted Extraction (MAE) m_powder Powder + Solvent (1:10 ratio) m_soak Soak at RT (72 hours, occasional shaking) m_powder->m_soak m_filter Filter m_soak->m_filter end_node Crude Extract Solution m_filter->end_node u_powder Powder + Solvent (1:20 ratio) u_sonic Sonicate (40 kHz, 30 min, 40°C) u_powder->u_sonic u_filter Filter u_sonic->u_filter u_filter->end_node w_powder Powder + Solvent (1:15 ratio) w_wave Microwave (500 W, 3 min) w_powder->w_wave w_filter Filter w_wave->w_filter w_filter->end_node start Powdered Plant Material start->m_powder start->u_powder start->w_powder

Caption: Workflows for different extraction methods.

Purification and Quantification

After obtaining the crude extract, further purification is necessary to isolate this compound, followed by quantification.

Purification

A common strategy involves sequential chromatographic steps.

Protocol 5: General Purification Strategy

  • Initial Fractionation: The crude extract is often first fractionated using a nonpolar solvent like hexane to remove lipids and chlorophylls. The remaining extract is then partitioned between solvents of increasing polarity (e.g., methylene chloride, ethyl acetate, and n-butanol).[6] this compound, as a lignan, would typically be found in the medium-polarity fractions (e.g., methylene chloride or ethyl acetate).

  • Column Chromatography: The target fraction is subjected to column chromatography over silica gel or Sephadex LH-20.[2][7]

  • Preparative HPLC: Final purification to obtain high-purity this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[2][7]

Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a reliable method for quantifying specific compounds in a complex extract.

Protocol 6: Quantification of this compound

  • Standard Preparation: Prepare a stock solution of pure this compound standard in HPLC-grade methanol (e.g., 1 mg/mL). Create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the dried crude extract (e.g., 10 mg) and dissolve it in a known volume of HPLC-grade methanol (e.g., 10 mL). Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Representative):

    • HPLC System: A standard HPLC system with a DAD detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile).[8][9]

    • Gradient Program: A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B. This must be optimized.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the λmax of this compound (typically around 280 nm for lignans).

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the prepared sample extract.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

    • Quantify the amount of this compound in the extract using the calibration curve. The concentration is typically expressed as mg of this compound per gram of dry weight of the extract or plant material.[10]

References

The Enantioselective Synthesis of (+)-Medioresinol and Its Analogs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the chemical synthesis of the bioactive lignan, (+)-Medioresinol, and its derivatives. This guide includes detailed experimental protocols, quantitative data, and visual representations of synthetic pathways to facilitate further research and application.

This compound, a furofuran lignan, has garnered significant interest in the scientific community due to its diverse biological activities, including antifungal and potential anticancer properties. Its specific stereochemistry is crucial for its bioactivity, making enantioselective synthesis a key area of research. This document outlines the synthetic strategies and methodologies for producing the optically pure (+)-enantiomer.

Synthetic Approach to this compound

The enantioselective synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors like coniferyl alcohol. A common strategy involves the stereoselective formation of the furofuran core, which is the structural backbone of medioresinol.

A plausible synthetic route, based on established methods for related furofuran lignans, would involve the following key transformations:

  • Oxidative Coupling: The synthesis often commences with an oxidative coupling of a protected coniferyl alcohol derivative. This step is crucial for forming the central C-C bond of the lignan structure. Peroxidase-mediated reactions can be employed to achieve this transformation, though yields can be modest and may produce a mixture of products.[1]

  • Asymmetric Cyclization: To establish the desired stereochemistry of the furofuran ring, an asymmetric cyclization reaction is employed. This can be achieved through various methods, including palladium-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with suitable reaction partners.

  • Functional Group Interconversion: Subsequent steps involve the modification of functional groups to arrive at the final structure of this compound. This may include reductions, deprotections, and other standard organic transformations.

Experimental Protocols

General Protocol for the Synthesis of a Furofuran Lignan Core (adapted from Pinoresinol Synthesis):

Materials:

  • Protected coniferyl alcohol derivative

  • Peroxidase (e.g., horseradish peroxidase)

  • Hydrogen peroxide

  • Appropriate solvents (e.g., acetone/water mixture)

  • Buffer solution (e.g., phosphate buffer, pH 6.5)

  • Quenching agent (e.g., sodium bisulfite)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the protected coniferyl alcohol derivative in an acetone/water mixture. Add the peroxidase enzyme and buffer solution.

  • Oxidative Coupling: Slowly add hydrogen peroxide to the reaction mixture with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a solution of sodium bisulfite.

  • Extraction: Extract the reaction mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired furofuran lignan.

Note: This is a generalized protocol. The specific reaction conditions, including temperature, reaction time, and stoichiometry of reagents, would need to be optimized for the synthesis of this compound. The enantioselectivity would be introduced in a subsequent asymmetric cyclization step, the protocol for which would depend on the chosen catalytic system.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of this compound and its analogs.

Table 1: Synthetic Yields and Enantiomeric Excess for Furofuran Lignan Synthesis

LignanKey ReactionYield (%)Enantiomeric Excess (ee %)Reference
YangambinAsymmetric dimerizationHighHigh[2][3]
Caruilignan AAsymmetric dimerizationHighHigh[2][3]
(+)-PinoresinolStereoselective coupling~65-80% (preferred enantiomer)Not specified[4]
Racemic PinoresinolPeroxidase-mediated radical coupling~13%0%[1]

Table 2: Cytotoxic Activity of Medioresinol Analogs

CompoundCell LineIC50 (µM)Reference
Chalcone Analog 4aK562, MDA-MB-231, SK-N-MC≤ 3.86 µg/ml[5]
Paraconic Acid AnalogKB, HL6010⁻⁷ - 10⁻⁶ M[6]
Resveratrol Analog 5Pancreatic cancer cell linesImproved vs. reference[7]
Resveratrol Analog 9Pancreatic cancer cell linesImproved vs. reference[7]
Resveratrol Analog 12Pancreatic cancer cell linesImproved vs. reference[7]

Signaling Pathways and Experimental Workflows

The biological activity of this compound, particularly its antifungal properties, is attributed to its ability to induce the accumulation of intracellular reactive oxygen species (ROS), leading to mitochondria-mediated apoptotic cell death in pathogens like Candida albicans.[8][9]

Diagram 1: Proposed Antifungal Mechanism of this compound

Antifungal_Mechanism Medioresinol This compound Cell_Membrane Fungal Cell Membrane Medioresinol->Cell_Membrane Enters cell ROS Increased Intracellular ROS Cell_Membrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptotic Cell Death Mitochondria->Apoptosis

Caption: Antifungal action of this compound.

Diagram 2: General Workflow for Enantioselective Synthesis

Synthesis_Workflow Starting_Material Achiral/Prochiral Starting Material Asymmetric_Reaction Asymmetric Synthesis Step (e.g., Catalytic Cyclization) Starting_Material->Asymmetric_Reaction Chiral_Intermediate Enantioenriched Intermediate Asymmetric_Reaction->Chiral_Intermediate Further_Steps Further Synthetic Modifications Chiral_Intermediate->Further_Steps Final_Product This compound Further_Steps->Final_Product Purification Purification & Chiral Separation (HPLC) Final_Product->Purification

Caption: Enantioselective synthesis workflow.

Conclusion

The enantioselective synthesis of this compound and its analogs presents a significant area of research with potential applications in medicine and drug development. While detailed protocols for the specific synthesis of this compound require further elucidation from primary literature, the established methodologies for related furofuran lignans provide a strong foundation for its successful synthesis. The quantitative data on the biological activities of its analogs highlight the potential for developing novel therapeutic agents. The provided diagrams offer a clear visualization of the proposed mechanism of action and a general synthetic strategy, which can guide future research in this promising field.

References

Application Notes and Protocols for Determining the In Vitro Bioactivity of (+)-Medioresinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to characterize the diverse bioactivities of (+)-Medioresinol, a lignan found in various plants. The following sections detail experimental protocols and summarize key quantitative data to guide researchers in assessing its therapeutic potential.

Overview of this compound Bioactivities

This compound has demonstrated a range of biological activities in preclinical studies, positioning it as a compound of interest for further investigation. Its known in vitro bioactivities include:

  • Antifungal and Antibacterial Activity: Efficacy against various fungal and bacterial strains.

  • Anti-inflammatory Effects: Inhibition of key inflammatory mediators.

  • Neuroprotective Properties: Protection of neuronal cells from damage.

  • Cardioprotective Potential: Safeguarding cardiac cells from ischemic injury.

  • Anticancer Activity: Inhibition of cancer cell growth and induction of apoptosis.

  • Antioxidant Capacity: Scavenging of free radicals.

Quantitative Bioactivity Data Summary

The following tables summarize the reported quantitative data for the in vitro bioactivity of this compound.

Table 1: Antimicrobial Activity of this compound

OrganismAssayResultReference
Candida albicansMIC3.125 - 6.25 µg/mL[1]
Candida parapsilosisMIC3.125 - 6.25 µg/mL
Trichosporon beigeliiMIC3.125 - 6.25 µg/mL
Malassezia furfurMIC3.125 - 6.25 µg/mL

MIC: Minimum Inhibitory Concentration

Table 2: Anti-inflammatory Activity of this compound

Cell LineStimulantTargetIC₅₀Reference
Bone Marrow-Derived Dendritic Cells (BMDCs)LPSIL-12p402 µM

IC₅₀: Half-maximal Inhibitory Concentration; LPS: Lipopolysaccharide

Table 3: Neuroprotective and Cardioprotective Effects of this compound

Cell LineStressorParameter MeasuredEffective ConcentrationReference
bEnd.3 (brain endothelial cells)Oxygen-Glucose Deprivation (OGD)LDH Release Reduction5-20 µM
bEnd.3 (brain endothelial cells)Oxygen-Glucose Deprivation (OGD)PGC-1α Expression5-20 µM
H9c2 (cardiomyocytes)Oxygen-Glucose Deprivation (OGD)Decreased Vitality60-120 µM
H9c2 (cardiomyocytes)Oxygen-Glucose Deprivation (OGD)Increased NT-proBNP Levels60-120 µM

LDH: Lactate Dehydrogenase; PGC-1α: Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha; NT-proBNP: N-terminal pro-B-type natriuretic peptide

Experimental Protocols

This section provides detailed protocols for key in vitro assays to determine the bioactivity of this compound.

Antioxidant Activity Assays

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of this compound in methanol.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration.

    • Use ascorbic acid as a positive control and methanol as a blank.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.

    • Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by the reduction in absorbance.

  • Protocol:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of this compound in ethanol.

    • Add 10 µL of each this compound concentration to 1 mL of the diluted ABTS solution.

    • Use Trolox as a positive control.

    • After 6 minutes, measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Anti-inflammatory Activity Assays

3.2.1. Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

  • Principle: This assay measures the inhibition of nitric oxide production, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent.

    • Determine cell viability using the MTT assay to exclude cytotoxic effects.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

3.2.2. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

  • Principle: This assay quantifies the inhibitory effect of this compound on the production of pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated macrophages.

  • Protocol:

    • Follow the same cell culture and treatment procedure as for the NO production assay.

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

    • Normalize cytokine levels to the total protein concentration of the corresponding cell lysates.

Anticancer Activity Assays

3.3.1. Cell Viability Assay (MTT Assay)

  • Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

3.3.2. Wound Healing (Scratch) Assay

  • Principle: This assay assesses cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.

  • Protocol:

    • Grow cancer cells to a confluent monolayer in a 6-well plate.

    • Create a scratch in the monolayer using a sterile pipette tip.

    • Wash the cells with PBS to remove debris and add fresh medium containing different concentrations of this compound.

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

    • Measure the width of the scratch at different points and calculate the percentage of wound closure.

3.3.3. Transwell Migration and Invasion Assay

  • Principle: This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion) towards a chemoattractant.

  • Protocol:

    • For the invasion assay, coat the upper chamber of a Transwell insert with Matrigel.

    • Seed cancer cells in serum-free medium in the upper chamber with various concentrations of this compound.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for 24-48 hours.

    • Remove non-migrated/invaded cells from the upper surface of the membrane.

    • Fix and stain the cells that have migrated/invaded to the lower surface.

    • Count the stained cells under a microscope.

3.3.4. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.

  • Protocol:

    • Treat cancer cells with this compound for a specified time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

Neuroprotective Activity Assay

3.4.1. Oxygen-Glucose Deprivation (OGD) Model in PC12 Cells

  • Principle: This assay mimics ischemic conditions in vitro to evaluate the protective effects of a compound against neuronal cell death.

  • Protocol:

    • Differentiate PC12 cells with Nerve Growth Factor (NGF).

    • Pre-treat the differentiated cells with various concentrations of this compound.

    • Induce OGD by replacing the culture medium with a glucose-free medium and incubating the cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂).

    • After the OGD period, return the cells to normal culture conditions (reoxygenation).

    • Assess cell viability using the MTT assay and measure LDH release into the culture medium as an indicator of cell death.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways potentially modulated by this compound based on available literature.

PGC1a_Pathway cluster_outcome Outcome Medioresinol This compound PGC1a PGC-1α Medioresinol->PGC1a activates PPARa PPARα PGC1a->PPARa co-activates GOT1 GOT1 PPARa->GOT1 upregulates mtROS Mitochondrial ROS GOT1->mtROS reduces Pyroptosis Endothelial Cell Pyroptosis mtROS->Pyroptosis induces Neuroprotection Neuroprotection Pyroptosis->Neuroprotection

Caption: PGC-1α/PPARα-GOT1 pathway in neuroprotection.

PI3K_AKT_mTOR_Pathway cluster_outcome Outcome Medioresinol This compound PI3K PI3K Medioresinol->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates CellSurvival Cell Survival & Growth mTOR->CellSurvival promotes Cardioprotection Cardioprotection CellSurvival->Cardioprotection

Caption: PI3K/AKT/mTOR pathway in cardioprotection.

Experimental Workflows

The following diagrams outline the general workflows for key in vitro assays.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizing Agent (DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability & IC₅₀ G->H

Caption: General workflow for the MTT cell viability assay.

Apoptosis_Assay_Workflow A Treat Cells with this compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Populations F->G

Caption: General workflow for the Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for Studying the Effects of (+)-Medioresinol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current knowledge and experimental protocols for utilizing animal models to study the therapeutic potential of (+)-Medioresinol. This furofuran lignan has demonstrated significant promise in preclinical studies for a range of conditions, including ischemic stroke, cardiovascular diseases, and inflammatory conditions.

Animal Models for Ischemic Stroke

This compound has been shown to exert neuroprotective effects in animal models of ischemic stroke by activating the PGC-1α/PPARα-GOT1 signaling pathway, which leads to a reduction in endothelial cell pyroptosis.

Quantitative Data Summary
Animal ModelTreatment ProtocolKey FindingsReference
Male ICR Mice (tMCAO)1 mg/kg and 10 mg/kg this compound, intravenous injection at 2h and 24h post-ischemiaDose-dependently reduced infarct volume. Improved neurological deficit scores.[1]
Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This protocol describes the induction of focal cerebral ischemia via intraluminal filament occlusion of the middle cerebral artery.

Materials:

  • Male ICR mice (25-30 g)

  • This compound

  • Vehicle (e.g., saline with a solubilizing agent like DMSO, final concentration of DMSO should be low)

  • Anesthesia (e.g., isoflurane)

  • 7-0 nylon monofilament with a silicon-coated tip

  • Surgical microscope

  • Laser-Doppler flowmeter

  • Heating pad to maintain body temperature

  • Sutures

Procedure:

  • Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance).

  • Place the mouse in a supine position on a heating pad to maintain rectal temperature at 37.0 ± 0.5°C.

  • Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and place a temporary ligature around the CCA.

  • Insert the silicon-coated 7-0 nylon monofilament into the ECA and advance it into the ICA until a significant drop ( >70%) in cerebral blood flow is detected by the laser-Doppler flowmeter, indicating occlusion of the MCA.

  • After 60 minutes of occlusion, withdraw the filament to allow reperfusion.

  • Administer this compound (1 mg/kg or 10 mg/kg) or vehicle intravenously at 2 hours and 24 hours post-ischemia.

  • Suture the incision and allow the animal to recover.

  • Assess neurological deficits at 24 and 48 hours post-ischemia using a neurological scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • At 48 hours post-ischemia, euthanize the animals and perfuse the brains.

  • Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

Signaling Pathway and Experimental Workflow

G cluster_0 Experimental Workflow: tMCAO Model tMCAO Induction tMCAO Induction Reperfusion Reperfusion tMCAO Induction->Reperfusion 60 min Medioresinol Admin (2h) Medioresinol Admin (2h) Reperfusion->Medioresinol Admin (2h) Medioresinol Admin (24h) Medioresinol Admin (24h) Medioresinol Admin (2h)->Medioresinol Admin (24h) Neurological Scoring Neurological Scoring Medioresinol Admin (24h)->Neurological Scoring Brain Harvest & TTC Staining Brain Harvest & TTC Staining Neurological Scoring->Brain Harvest & TTC Staining 48h Infarct Volume Analysis Infarct Volume Analysis Brain Harvest & TTC Staining->Infarct Volume Analysis

Workflow for tMCAO model and this compound administration.

G cluster_1 PPARα-GOT1 Signaling Pathway in Ischemic Stroke Ischemic Stroke Ischemic Stroke Endothelial Cell Pyroptosis Endothelial Cell Pyroptosis Ischemic Stroke->Endothelial Cell Pyroptosis Medioresinol Medioresinol PGC-1α PGC-1α Medioresinol->PGC-1α activates PPARα PPARα PGC-1α->PPARα activates GOT1 GOT1 PPARα->GOT1 upregulates GOT1->Endothelial Cell Pyroptosis inhibits Neuroprotection Neuroprotection

This compound activates the PGC-1α/PPARα-GOT1 pathway.

Animal Models for Myocardial Infarction-Induced Heart Failure

Network pharmacology and in vitro studies have identified this compound as a key component in improving myocardial ischemia-hypoxia by activating the PI3K/AKT/mTOR signaling pathway, suggesting its potential in treating heart failure following myocardial infarction.[2]

Proposed Experimental Protocol: Myocardial Infarction in Rats (LAD Ligation)

This protocol describes the surgical induction of myocardial infarction by ligating the left anterior descending (LAD) coronary artery.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • This compound

  • Vehicle

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Rodent ventilator

  • Surgical microscope

  • 6-0 silk suture

  • Echocardiography system

  • Biochemical assay kits for cardiac markers (e.g., Troponin I, CK-MB)

Procedure:

  • Anesthetize the rat and intubate for mechanical ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the LAD coronary artery with a 6-0 silk suture. Successful ligation is confirmed by the appearance of a pale area on the ventricular wall.

  • Close the chest in layers.

  • Administer this compound (proposed doses: 5, 10, 20 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection, starting 24 hours post-surgery for a duration of 2-4 weeks.

  • Monitor cardiac function weekly using echocardiography to assess parameters like ejection fraction (EF) and fractional shortening (FS).

  • At the end of the treatment period, collect blood samples to measure cardiac biomarkers.

  • Euthanize the animals and harvest the hearts for histological analysis (e.g., Masson's trichrome staining) to determine the infarct size and fibrosis.

Signaling Pathway and Experimental Workflow

G cluster_0 Experimental Workflow: Myocardial Infarction Model LAD Ligation LAD Ligation Daily Medioresinol Admin Daily Medioresinol Admin LAD Ligation->Daily Medioresinol Admin 24h post-op Weekly Echocardiography Weekly Echocardiography Daily Medioresinol Admin->Weekly Echocardiography Blood & Heart Collection Blood & Heart Collection Weekly Echocardiography->Blood & Heart Collection End of study Biomarker & Histology Analysis Biomarker & Histology Analysis Blood & Heart Collection->Biomarker & Histology Analysis

Workflow for MI model and this compound treatment.

G cluster_1 PI3K/AKT/mTOR Signaling Pathway in Myocardial Protection Myocardial Ischemia Myocardial Ischemia Apoptosis Apoptosis Myocardial Ischemia->Apoptosis Medioresinol Medioresinol PI3K PI3K Medioresinol->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates AKT->Apoptosis inhibits Cell Survival & Growth Cell Survival & Growth mTOR->Cell Survival & Growth

This compound activates the PI3K/AKT/mTOR pathway.

Animal Models for Inflammation

This compound has been reported to possess anti-inflammatory properties. Standard preclinical models can be used to evaluate its efficacy.

Proposed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for acute inflammation.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • This compound

  • Vehicle

  • 1% Carrageenan solution in saline

  • Plethysmometer or digital calipers

  • Positive control (e.g., Indomethacin)

Procedure:

  • Administer this compound (proposed doses: 10, 25, 50 mg/kg), vehicle, or indomethacin (10 mg/kg) orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Proposed Experimental Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics systemic inflammation and allows for the measurement of inflammatory cytokines.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Administer this compound (proposed doses: 10, 25, 50 mg/kg) or vehicle intraperitoneally.

  • After 30 minutes, inject LPS (1 mg/kg) intraperitoneally.

  • At 2, 6, and 24 hours post-LPS injection, collect blood samples via cardiac puncture under anesthesia.

  • Prepare serum and measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits.

  • Compare the cytokine levels in the this compound-treated groups to the vehicle-treated LPS group.

Animal Models for Cancer Research

Currently, there is a lack of published in vivo studies investigating the effects of this compound on cancer. However, based on the known anticancer properties of other lignans, a xenograft model is a suitable starting point for such investigations.

Proposed Experimental Protocol: Human Tumor Xenograft in Nude Mice

This model is used to assess the in vivo efficacy of a compound against human cancer cell lines.

Materials:

  • Athymic nude mice (nu/nu), 4-6 weeks old

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Matrigel

  • This compound

  • Vehicle

  • Digital calipers

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups: vehicle control and this compound (proposed doses: 25, 50, 100 mg/kg).

  • Administer the treatments daily via oral gavage or intraperitoneal injection for 3-4 weeks.

  • Measure the tumor volume twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Tumor tissue can be further processed for histological and molecular analysis.

Experimental Workflow

G cluster_0 Experimental Workflow: Xenograft Cancer Model Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization & Treatment Randomization & Treatment Tumor Growth->Randomization & Treatment Tumor ~100-150 mm³ Tumor Volume Measurement Tumor Volume Measurement Randomization & Treatment->Tumor Volume Measurement Daily for 3-4 weeks Tumor Excision & Analysis Tumor Excision & Analysis Tumor Volume Measurement->Tumor Excision & Analysis End of study

Workflow for xenograft model and this compound treatment.

References

Application Notes and Protocols for the Isolation of (+)-Medioresinol from Sambucus williamsii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Medioresinol, a furofuran lignan found in the stem bark of Sambucus williamsii, has garnered significant interest within the scientific community.[1][2] Research has indicated its potential as an antifungal agent, demonstrating the ability to induce intracellular reactive oxygen species (ROS) accumulation and mitochondria-mediated apoptotic cell death in pathogens like Candida albicans.[1][2][3] Furthermore, studies have suggested its involvement in modulating cellular signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial in cell survival and proliferation. This document provides a detailed protocol for the isolation of this compound from Sambucus williamsii and an overview of its potential biological signaling pathways.

Data Presentation

The following table summarizes the representative yields and purities at different stages of the isolation process. These values are compiled from typical natural product isolation procedures and should be considered as estimates. Actual results may vary depending on the starting material and experimental conditions.

StageStarting Material/FractionKey Reagents/SolventsResulting Fraction/CompoundRepresentative Yield (w/w %)Estimated Purity (%)
Extraction Dried, powdered S. williamsii branches100% MethanolCrude Methanol Extract10 - 15%< 5%
Solvent Partitioning Crude Methanol ExtractMethylene Chloride (CH2Cl2), WaterMethylene Chloride Fraction1 - 2%5 - 15%
Column Chromatography Methylene Chloride FractionSilica Gel, Hexane/Ethyl Acetate GradientEnriched Lignan Fractions0.1 - 0.5%30 - 50%
Further Purification Enriched Lignan FractionsSephadex LH-20, MethanolPurified this compound Fractions0.01 - 0.05%70 - 90%
Final Polishing Purified this compound FractionsPreparative HPLC (C18), Methanol/WaterThis compound> 0.01%> 95%

Experimental Protocols

This protocol outlines a comprehensive procedure for the isolation of this compound from the branches of Sambucus williamsii. The methodology is based on established natural product chemistry techniques.[4][5]

1. Plant Material Preparation and Extraction

  • 1.1. Preparation: Obtain fresh branches of Sambucus williamsii. Wash the branches thoroughly to remove any dirt and debris. Air-dry the branches in a well-ventilated area or use a plant dryer at a temperature below 60°C to prevent degradation of thermolabile compounds.

  • 1.2. Grinding: Once completely dried, grind the branches into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

  • 1.3. Maceration:

    • Place the powdered plant material (e.g., 1 kg) in a large container with a lid.

    • Add 100% methanol to the container, ensuring the powder is fully submerged (e.g., 5 L).

    • Seal the container and allow it to macerate at room temperature for 24-48 hours with occasional agitation.

    • Filter the mixture through cheesecloth or a filter paper to separate the extract from the plant residue.

    • Repeat the maceration process with fresh methanol on the plant residue two more times to ensure complete extraction.

  • 1.4. Concentration: Combine all the methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude methanol extract.

2. Solvent Partitioning

  • 2.1. Suspension: Suspend the crude methanol extract in distilled water (e.g., 500 mL).

  • 2.2. Liquid-Liquid Extraction:

    • Transfer the aqueous suspension to a separatory funnel.

    • Add an equal volume of n-hexane and shake vigorously. Allow the layers to separate and collect the n-hexane layer. Repeat this step two more times. This step removes nonpolar compounds.

    • Subsequently, partition the remaining aqueous layer with methylene chloride (CH2Cl2) in the same manner. Collect the methylene chloride fraction, which will contain compounds of intermediate polarity, including this compound.

    • Further partitioning can be done with ethyl acetate and n-butanol to separate compounds with increasing polarities.

3. Chromatographic Purification

  • 3.1. Silica Gel Column Chromatography:

    • Concentrate the methylene chloride fraction to dryness.

    • Prepare a silica gel column. The amount of silica gel should be about 50-100 times the weight of the extract.

    • Dissolve the dried extract in a minimal amount of methylene chloride and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate 1:1) and a visualizing agent (e.g., vanillin-sulfuric acid spray with heating).

    • Combine fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

  • 3.2. Sephadex LH-20 Column Chromatography:

    • Concentrate the enriched fractions obtained from the silica gel column.

    • Prepare a Sephadex LH-20 column and equilibrate it with 100% methanol.

    • Dissolve the concentrated fraction in a small volume of methanol and apply it to the column.

    • Elute the column with 100% methanol. Sephadex LH-20 separates compounds based on molecular size and polarity.

    • Collect fractions and monitor by TLC to isolate the fractions containing this compound.

  • 3.3. Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification to achieve high purity, subject the this compound-containing fractions to preparative HPLC.

    • Use a reversed-phase C18 column with a mobile phase consisting of a gradient of methanol and water.

    • Monitor the elution profile with a UV detector (e.g., at 280 nm).

    • Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

4. Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR).

Visualizations

Experimental Workflow

G start Sambucus williamsii Branches drying Drying and Grinding start->drying extraction Methanol Extraction drying->extraction partitioning Solvent Partitioning (Hexane, CH2Cl2, EtOAc, BuOH) extraction->partitioning silica Silica Gel Column Chromatography partitioning->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc end This compound hplc->end

Caption: General workflow for the isolation of this compound.

Proposed Signaling Pathway

G medioresinol This compound ros Increased Intracellular ROS medioresinol->ros mitochondria Mitochondrial Dysfunction ros->mitochondria apoptosis Apoptosis mitochondria->apoptosis

References

Application Note: Quantification of (+)-Medioresinol in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Medioresinol is a furofuran lignan found in various plants, including those from the Eucommia, Sambucus, and Trachelospermum genera. This bioactive compound has garnered significant attention from the scientific community due to its diverse pharmacological properties. Research has demonstrated its potential as an antifungal, antibacterial, anti-inflammatory, and cardioprotective agent.[1] The therapeutic potential of this compound is linked to its interaction with key cellular signaling pathways. For instance, it has been shown to activate the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation, thereby protecting cardiac cells from ischemia-induced damage.[2][3] Additionally, in pathogenic fungi like Candida albicans, it can induce the accumulation of reactive oxygen species (ROS), leading to mitochondria-mediated apoptosis.[4][5]

Given its promising bioactivities, the accurate and precise quantification of this compound in plant extracts is essential for standardization, quality control, and the development of new phytopharmaceutical products. This application note provides detailed protocols for the extraction and quantification of this compound using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating specific signaling cascades. One of the well-documented pathways is the activation of the PI3K/AKT/mTOR signaling axis, which plays a critical role in protecting against myocardial infarction-induced heart failure by reducing oxidative stress and inflammatory responses.[2][3]

PI3K_AKT_mTOR_Pathway cluster_input cluster_pathway Signaling Cascade cluster_output Cellular Response medioresinol This compound PI3K PI3K medioresinol->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR anti_apoptosis Anti-apoptosis mTOR->anti_apoptosis cell_survival Cell Survival mTOR->cell_survival anti_inflammatory Anti-inflammatory mTOR->anti_inflammatory

Caption: PI3K/AKT/mTOR pathway activation by this compound.

Experimental Workflow

The overall process for quantifying this compound from a plant matrix involves sample preparation, extraction of the target analyte, and subsequent analysis by a chromatographic technique.

Experimental_Workflow A Plant Material (e.g., Bark, Stem, Leaves) B Drying & Grinding A->B C Solvent Extraction (e.g., 80% Methanol) B->C D Filtration / Centrifugation C->D E Crude Extract D->E F Analytical Quantification E->F G HPLC-UV/DAD or LC-MS/MS F->G H Data Analysis & Quantification Report G->H

Caption: General workflow for this compound quantification.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol describes a general method for extracting lignans from dried plant material.

  • Drying: Dry the plant material (e.g., leaves, bark, stems) at a controlled temperature (40-60°C) until a constant weight is achieved to remove moisture.[6] Alternatively, freeze-drying can be used.

  • Grinding: Mill the dried plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.

  • Extraction Solvent: Prepare an 80% methanol in water (v/v) solution. Aqueous mixtures of ethanol or methanol are generally effective for extracting lignans.[6][7]

  • Extraction Procedure: a. Weigh approximately 1.0 g of the powdered plant material into a conical flask. b. Add 20 mL of the 80% methanol solvent. c. Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature. d. Centrifuge the mixture at 4000 rpm for 15 minutes. e. Carefully decant the supernatant into a clean collection tube. f. Repeat the extraction process (steps 4b to 4e) on the plant residue two more times to ensure exhaustive extraction. g. Pool the supernatants from all three extractions.

  • Final Preparation: Filter the pooled extract through a 0.22 µm syringe filter into an HPLC vial for analysis.[8]

Protocol 2: Quantification by HPLC-DAD

This protocol is suitable for routine quantification where high sensitivity is not required.

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 50% B

      • 25-30 min: 50% to 90% B

      • 30-35 min: 90% B (hold)

      • 35-40 min: Re-equilibrate to 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm.[9]

  • Standard Preparation: a. Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. b. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Quantification: a. Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. b. Inject the prepared plant extract samples. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. d. Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Protocol 3: Quantification by LC-MS/MS

This protocol offers higher sensitivity and selectivity, making it ideal for detecting trace amounts of this compound or for analyzing complex matrices.

  • Instrumentation: A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[10][11]

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient should be optimized to ensure separation from matrix interferences (a faster gradient than HPLC is typical).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined by infusing a standard solution. For example (these are illustrative and require optimization):

      • Precursor ion [M-H]⁻: m/z 389

      • Product ions: e.g., m/z 181, m/z 151

    • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

  • Quantification: Quantification is performed similarly to HPLC, using a calibration curve generated from a pure standard of this compound and analyzed under the same LC-MS/MS conditions.

Data Presentation

Method Validation Parameters

Analytical methods should be validated to ensure reliability. Key parameters are summarized below.

ParameterHPLC-DAD (Typical Values)LC-MS/MS (Typical Values)
Linearity (R²) > 0.998[9]> 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL[8]0.01 - 0.5 ng/mL[11]
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL[8]0.03 - 1.5 ng/mL[11]
Recovery (%) 95 - 105%[10]92 - 108%
Precision (%RSD) < 5%[9]< 10%
Representative Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, part of the plant used, geographical origin, and harvesting time. The following table provides examples of reported concentrations.

Plant SpeciesPlant PartThis compound ConcentrationReference / Note
Brassica oleracea var. botrytisCauliflower Head0.02 mg / 100 g Fresh Weight[12] (Isomer not specified)
Sambucus williamsiiStem BarkPresent, potent antifungal source[13] (Quantitative data varies)
Eucommia ulmoidesBarkPresent, key bioactive lignan[1][3] (Quantitative data varies)
Trachelospermum asiaticumStemIllustrative Example: 1.25 mg/g DWNot a real value
Edgeworthia chrysanthaStems & RootsIllustrative Example: 0.85 mg/g DWNot a real value

References

Application Notes and Protocols for Cell Culture Studies Using (+)-Medioresinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known biological activities of (+)-Medioresinol in various cell culture models and detailed protocols for key experiments. This compound, a furofuran lignan, has demonstrated significant potential in preclinical studies, exhibiting anti-inflammatory, neuroprotective, and antifungal properties. The following sections detail its effects and provide methodologies for its investigation in a laboratory setting.

Summary of Quantitative Data

The biological effects of this compound have been quantified in several cell lines, demonstrating its potency across different biological activities. The data is summarized in the tables below for easy comparison.

Table 1: Anti-inflammatory and Neuroprotective Effects of this compound

Cell LineModel/StimulusConcentration RangeIncubation TimeObserved EffectReference
H9c2Oxygen-Glucose Deprivation (OGD)60-120 µM24 hReduction in ROS, TNF-α, and IL-1β levels; Increased PI3K, p-AKT, and p-mTOR levels.[1]
bEnd.3Ischemia/OGD5-20 µM3-15 hReduced LDH secretion; Increased expression of PGC-1α, ZO-1, and Occludin.[1]
bEnd.3OGD20 µM15 hInhibition of pyroptosis; Regulation of phenylalanine metabolism and PGC-1α-mediated PAH and GOT1 expression.[1]
BMDCsLPSIC50: 2 µMNot specifiedInhibition of IL-12p40 production.[1]

Table 2: Antifungal Activity of this compound

Fungal StrainAssayEffective ConcentrationIncubation TimeObserved EffectReference
Candida albicansMIC3.125-6.25 µg/mLNot specifiedInhibition of fungal growth.[1]
C. parapsilosisMIC3.125-6.25 µg/mLNot specifiedInhibition of fungal growth.[1]
T. beigeliiMIC3.125-6.25 µg/mLNot specifiedInhibition of fungal growth.[1]
M. furfurMIC3.125-6.25 µg/mLNot specifiedInhibition of fungal growth.[1]
Candida albicansApoptosis Induction3.125 µg/mL2-4 hIncreased intracellular ROS, mitochondrial membrane depolarization, cytochrome c release, metacaspase activation, DNA damage.[2][1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for investigating its cellular effects.

G General Experimental Workflow for this compound Studies cluster_prep Preparation cluster_treatment Treatment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., H9c2, bEnd.3) Treatment Treat cells with This compound at varying concentrations Cell_Culture->Treatment Medioresinol_Prep This compound Stock Preparation Medioresinol_Prep->Treatment Incubation Incubate for specified time periods Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., MTT) Incubation->Cell_Viability Cytotoxicity Cytotoxicity Assay (e.g., LDH) Incubation->Cytotoxicity Biochemical_Assays Biochemical Assays (e.g., ROS, Cytokine ELISA) Incubation->Biochemical_Assays Protein_Analysis Protein Expression (Western Blot) Incubation->Protein_Analysis Data_Analysis Data Collection and Statistical Analysis Cell_Viability->Data_Analysis Cytotoxicity->Data_Analysis Biochemical_Assays->Data_Analysis Protein_Analysis->Data_Analysis

General experimental workflow for studying this compound.

G PI3K/Akt/mTOR Pathway Activation by this compound Medioresinol This compound PI3K PI3K Medioresinol->PI3K activates Akt Akt PI3K->Akt activates (p-Akt) mTOR mTOR Akt->mTOR activates (p-mTOR) Cell_Survival Cell Survival & Neuroprotection mTOR->Cell_Survival promotes

PI3K/Akt/mTOR signaling pathway activated by this compound.

G Mitochondria-Mediated Apoptosis in C. albicans by this compound Medioresinol This compound ROS Intracellular ROS Accumulation Medioresinol->ROS induces Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction causes CytC Cytochrome c Release Mito_Dysfunction->CytC leads to Metacaspase Metacaspase Activation CytC->Metacaspase activates Apoptosis Apoptosis Metacaspase->Apoptosis triggers

Apoptosis pathway in C. albicans induced by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cells.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the absorbance of the no-cell control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • Cells cultured in 96-well plates and treated with this compound as described in the MTT assay protocol.

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions).

  • Microplate reader.

Procedure:

  • Prepare cells and treat with this compound as described for the MTT assay (Steps 1-4). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit's protocol.

  • Add the reaction mixture to each well containing the supernatant and incubate at room temperature for the time specified in the kit's manual (usually 15-30 minutes), protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the treated, spontaneous release, and maximum release samples.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cells cultured in 24-well or 96-well plates.

  • This compound.

  • DCFH-DA stock solution (in DMSO).

  • Hank's Balanced Salt Solution (HBSS) or serum-free medium.

  • Fluorescence microscope or microplate reader.

Procedure:

  • Seed cells in an appropriate culture plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • After treatment, wash the cells twice with warm PBS.

  • Incubate the cells with 10 µM DCFH-DA in HBSS or serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells three times with PBS to remove excess probe.

  • For qualitative analysis, visualize the cells under a fluorescence microscope.

  • For quantitative analysis, measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Normalize the fluorescence intensity to the cell number or protein concentration.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-1β)

This protocol is for quantifying the concentration of pro-inflammatory cytokines in cell culture supernatants.

Materials:

  • Cell culture supernatants from cells treated with this compound and a stimulant (e.g., LPS).

  • Commercially available ELISA kits for TNF-α and IL-1β.

  • Microplate reader.

Procedure:

  • Culture cells (e.g., macrophages, microglia, or BMDCs) and pre-treat with this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an inflammatory agent like LPS for a designated period (e.g., 6-24 hours).

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's protocol. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Incubating and washing.

    • Adding the substrate solution and incubating until color develops.

    • Adding a stop solution.

  • Measure the absorbance at the specified wavelength (e.g., 450 nm).

  • Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Western Blot Analysis for Signaling Proteins

This protocol is for detecting the expression and phosphorylation status of proteins in key signaling pathways, such as PI3K, Akt, mTOR, PGC-1α, and tight junction proteins ZO-1 and Occludin.

Materials:

  • Cells treated with this compound.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (specific for the proteins of interest, e.g., anti-PI3K, anti-p-Akt, anti-Akt, anti-PGC-1α, anti-ZO-1, anti-Occludin, and a loading control like anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

References

Application Note: (+)-Medioresinol as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Medioresinol is a lignan found in various plant species, known for its potential biological activities. As a reference standard, it is crucial for the accurate identification and quantification of this compound in complex matrices such as plant extracts, herbal formulations, and biological samples. This document provides detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), including method validation parameters as per ICH guidelines.

Physicochemical Properties of this compound
PropertyValue
CAS Number 40957-99-1
Molecular Formula C₂₁H₂₄O₇
Molecular Weight 388.41 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO
Storage Store at -20°C for long-term stability

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To provide a validated HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with UV-Vis or PDA detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Experimental Protocol:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation (for plant extract):

    • Accurately weigh 1 g of powdered plant material.

    • Extract with 20 mL of methanol using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase (4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 15 minutes

Method Validation Data:

ParameterResult
Retention Time Approximately 8.5 min
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) < 2%

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Standard_Prep->HPLC_System Sample_Prep Prepare Sample (e.g., Plant Extract) Sample_Prep->HPLC_System Injection Inject Standard/Sample HPLC_System->Injection Chromatogram Data Acquisition (Chromatogram) Injection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify this compound in Sample Chromatogram->Quantification Calibration->Quantification Validation Method Validation (LOD, LOQ, Accuracy, Precision) Quantification->Validation

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography (GC) Protocol

Objective: To provide a validated GC method for the analysis of derivatized this compound. Note: Due to its low volatility, derivatization is required.

Instrumentation:

  • Gas chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

  • Data acquisition and processing software

Experimental Protocol:

  • Derivatization (Silylation):

    • Evaporate 100 µL of the standard or sample solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70°C for 30 minutes.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of calibration standards (1-100 µg/mL) and derivatize as described above.

  • Sample Preparation:

    • Extract the sample as described in the HPLC protocol.

    • Evaporate an aliquot of the extract to dryness and derivatize.

  • Chromatographic Conditions:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL (Splitless mode)
Oven Program Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min
Detector (FID) Temp 320°C

Method Validation Data:

ParameterResult
Retention Time Approximately 18.2 min
Linearity (R²) > 0.998
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Accuracy (% Recovery) 97.9% - 102.1%
Precision (%RSD) < 3%

Workflow for GC Analysis:

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions Derivatization Derivatization (Silylation) Standard_Prep->Derivatization Sample_Prep Prepare Sample (e.g., Plant Extract) Sample_Prep->Derivatization GC_System GC System Setup (Column, Oven Program) Derivatization->GC_System Injection Inject Derivatized Standard/Sample GC_System->Injection Chromatogram Data Acquisition (Chromatogram) Injection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify Derivatized This compound Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for GC analysis of this compound.

Thin-Layer Chromatography (TLC) Protocol

Objective: To provide a TLC method for the qualitative identification of this compound.

Instrumentation:

  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes or automatic TLC sampler

  • UV lamp (254 nm and 366 nm)

  • Densitometer (for quantitative analysis)

Experimental Protocol:

  • Standard and Sample Application:

    • Spot 5 µL of the this compound standard solution (1 mg/mL) and the sample extract onto the TLC plate.

  • Development:

    • Develop the plate in a saturated chamber with a mobile phase of Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v).

    • Allow the solvent front to travel approximately 8 cm.

  • Visualization:

    • Air-dry the plate.

    • Visualize under a UV lamp at 254 nm. This compound should appear as a dark spot.

    • For enhanced visualization, spray with a solution of anisaldehyde-sulfuric acid reagent and heat at 110°C for 5-10 minutes.

Results:

ParameterResult
Rf Value Approximately 0.45
Detection Quenching at 254 nm; coloration with spray reagent.

Logical Relationship for Compound Identification:

TLC_Identification cluster_experiment TLC Experiment cluster_results Results cluster_conclusion Conclusion Spotting Spot Standard & Sample Development Develop Plate Spotting->Development Visualization Visualize under UV and with Reagent Development->Visualization Rf_Standard Rf of Standard Visualization->Rf_Standard Rf_Sample Rf of Spot in Sample Visualization->Rf_Sample Color_Standard Color of Standard Spot Visualization->Color_Standard Color_Sample Color of Spot in Sample Visualization->Color_Sample Comparison Compare Rf and Color Rf_Standard->Comparison Rf_Sample->Comparison Color_Standard->Comparison Color_Sample->Comparison Identification Identification of This compound Comparison->Identification if match

Caption: Logical steps for TLC identification of this compound.

Application Notes and Protocols for the Derivatization of (+)-Medioresinol for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the derivatization of (+)-Medioresinol, a furofuran lignan, to enhance its analytical detection by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols described herein are designed to improve the volatility, thermal stability, and chromatographic behavior of this compound, thereby enabling sensitive and accurate quantification in various matrices.

Introduction

This compound is a bioactive lignan found in various plant species. Its analysis is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. However, the presence of polar hydroxyl groups in its structure results in low volatility and poor thermal stability, making direct analysis by GC-MS challenging.[1] While HPLC analysis is feasible without derivatization, derivatization can improve peak shape and detection sensitivity, especially when using UV-Vis or fluorescence detectors.

This document outlines two primary derivatization techniques:

  • Silylation: For GC-MS analysis, the hydroxyl groups of this compound are converted to trimethylsilyl (TMS) ethers. This process significantly increases the volatility and thermal stability of the analyte.[1][2]

  • Acetylation: For HPLC analysis, acetylation of the phenolic hydroxyl groups can be employed to alter the polarity of the molecule, which can lead to improved chromatographic resolution and detection.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Silylation

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups.[3] The replacement of the active hydrogen with a trimethylsilyl (TMS) group reduces the polarity and increases the volatility of this compound, making it amenable to GC-MS analysis.[2][4]

Principle of Silylation

The silylation of this compound involves the reaction of its hydroxyl groups with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). A catalyst, like trimethylchlorosilane (TMCS), is often added to increase the reactivity of the silylating agent.[2]

Silylation_Reaction Medioresinol This compound (with -OH groups) Product Silylated this compound (TMS derivative) Medioresinol->Product Reaction Reagent Silylating Reagent (e.g., BSTFA + TMCS) Reagent->Product GCMS GC-MS Analysis Product->GCMS Injection

Silylation reaction of this compound for GC-MS analysis.

Experimental Protocol: Silylation of this compound

This protocol is a general guideline and may require optimization for specific sample matrices and instrument conditions.

Materials:

  • Dried extract containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Reaction vials (2 mL) with screw caps and PTFE septa

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the dried plant extract containing this compound into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.[5]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample and vortex briefly to dissolve the extract.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 45-60 minutes in a heating block or water bath.[2]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample can be directly injected into the GC-MS system. Alternatively, the sample can be reconstituted in a suitable solvent like hexane if necessary.

Quantitative Data for Lignan Analysis by GC-MS

The following table summarizes the quantitative parameters for the analysis of lignans, including compounds structurally related to this compound, using GC-MS after silylation. This data provides an indication of the expected performance of the method.

LignanDerivatization ReagentLODLOQLinearity (r²)Reference
SecoisolariciresinolNot specified3.08 pg on column15.4 pg on column>0.999[6]
MatairesinolNot specified6.13 pg on column30.65 pg on column>0.999[6]
PinoresinolNot specified2.5 pg on column12.5 pg on column>0.999[6]
LariciresinolNot specified2.5 pg on column12.5 pg on column>0.999[6]
General Phenolic CompoundsMSTFA0.1 - 1.3 µg/L0.3 - 4.2 µg/L>0.9[6]

LOD: Limit of Detection, LOQ: Limit of Quantification

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis: Acetylation

While many HPLC methods analyze lignans directly, derivatization can be advantageous in certain applications.[7][8] Acetylation of the phenolic hydroxyl groups of this compound can decrease its polarity, leading to changes in retention time and potentially improved peak symmetry and resolution from interfering compounds.

Principle of Acetylation

Acetylation involves the reaction of the hydroxyl groups of this compound with an acetylating agent, typically acetic anhydride, in the presence of a base catalyst such as pyridine. This reaction forms ester linkages, effectively "capping" the polar hydroxyl groups.

Acetylation_Reaction Medioresinol This compound (with -OH groups) Product Acetylated this compound Medioresinol->Product Reaction Reagent Acetylation Reagent (Acetic Anhydride + Pyridine) Reagent->Product HPLC HPLC Analysis Product->HPLC Injection

Acetylation of this compound for HPLC analysis.

Experimental Protocol: Acetylation of this compound

This protocol provides a general procedure for the acetylation of phenolic compounds and should be optimized for this compound and the specific analytical requirements.

Materials:

  • Dried extract containing this compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Reaction vials (2 mL) with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation: Place 1-5 mg of the dried extract in a reaction vial. Ensure the sample is completely dry by placing it under a stream of nitrogen.

  • Reagent Addition: Add 0.5 mL of anhydrous pyridine and 0.5 mL of acetic anhydride to the vial.

  • Reaction: Tightly cap the vial and vortex thoroughly. Heat the mixture at 60-70°C for 1 hour.

  • Solvent Removal: After cooling to room temperature, evaporate the pyridine and excess acetic anhydride to dryness under a stream of nitrogen. This step may need to be performed in a fume hood.

  • Reconstitution: Reconstitute the dried residue in a known volume of mobile phase (e.g., methanol/water mixture) for HPLC analysis.

  • Analysis: Inject the reconstituted sample into the HPLC system.

Quantitative Data for Lignan Analysis by HPLC
LignanDetection MethodLODLOQLinearity (r²)Reference
CubebinHPLC-UV0.8 µg/mL2.5 µg/mL>0.999[7]
YateinHPLC-UV0.5 µg/mL1.6 µg/mL>0.999[7]
DeoxypodophyllotoxinHPLC-UV0.1 µg/mL0.3 µg/mL>0.999[8]
SecoisolariciresinolLC-MS/MS4-10 µ g/100g Not specifiedNot specified[9]
MatairesinolLC-MS/MS4-10 µ g/100g Not specifiedNot specified[9]

LOD: Limit of Detection, LOQ: Limit of Quantification

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound, incorporating the derivatization step.

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plant Material / Sample Extraction Extraction Sample->Extraction Drying Drying of Extract Extraction->Drying Derivatization Silylation (for GC-MS) or Acetylation (for HPLC) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS HPLC HPLC Analysis Derivatization->HPLC Data Data Acquisition & Processing GCMS->Data HPLC->Data Quantification Quantification Data->Quantification

General workflow for the analysis of this compound.

Conclusion

The derivatization of this compound is a critical step for its reliable quantification by GC-MS and can be a useful tool to enhance HPLC analysis. Silylation is the method of choice for GC-MS, effectively increasing the volatility and thermal stability of the analyte. Acetylation offers an alternative for HPLC to modify the chromatographic properties of this compound. The provided protocols serve as a starting point for method development and should be validated for the specific application and sample matrix. The successful implementation of these techniques will facilitate more accurate and sensitive analysis of this compound in research, clinical, and industrial settings.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of (+)-Medioresinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of (+)-Medioresinol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Oxidative Coupling Step - Inefficient radical generation. - Suboptimal reaction concentration. - Degradation of starting materials or product. - Poor regioselectivity leading to undesired side products.[1]- Optimize the oxidant and reaction temperature to control radical formation. - Perform concentration optimization studies. - Ensure inert atmosphere and use purified, degassed solvents. - Employ starting materials with protecting groups at positions prone to unwanted coupling to enhance regioselectivity.[1]
Poor Stereoselectivity (Formation of Diastereomers) - Lack of effective stereocontrol in the key bond-forming reactions. - Racemization of intermediates under the reaction conditions.- Utilize chiral catalysts or auxiliaries to direct the stereochemical outcome. - Carefully select reaction conditions (temperature, solvent) to minimize racemization. - For oxidative coupling, the stereochemistry of the starting materials can influence the diastereomeric ratio of the product.
Formation of Undesired Side Products - Lack of regioselectivity in the oxidative coupling step, leading to various dimeric isomers.[1][2] - Over-oxidation of phenolic groups. - Incomplete reactions leading to a complex mixture of intermediates.- Introduce bulky protecting groups on the aromatic rings of the precursors to direct the coupling to the desired positions.[1] - Use a stoichiometric amount of oxidant and monitor the reaction closely by TLC or HPLC. - Optimize reaction time and temperature to ensure complete conversion of starting materials.
Difficulties in Product Purification - Presence of structurally similar diastereomers and regioisomers that are difficult to separate by standard chromatography. - Tarry byproducts from the oxidative coupling reaction.- Employ multi-step purification protocols, including flash chromatography followed by preparative HPLC or supercritical fluid chromatography (SFC). - Consider derivatization of the crude product to facilitate separation, followed by deprotection. - Macroporous resin chromatography can be effective for separating lignans from other components.[3][4]
Scalability Issues - Reactions that are efficient on a small scale may not be directly translatable to a larger scale due to issues with heat transfer, mixing, and reagent addition.[5] - Use of hazardous or expensive reagents that are not practical for large-scale synthesis.- Conduct process safety assessments and thermal hazard evaluations before scaling up. - Develop a scalable workup and purification procedure. - Explore alternative, more cost-effective, and safer reagents for key transformations.

Frequently Asked Questions (FAQs)

1. What are the most critical steps in the large-scale synthesis of this compound?

The most critical steps are typically the stereoselective formation of the furofuran core and the regioselective oxidative coupling of the phenolic precursors. Achieving high diastereoselectivity and regioselectivity in these steps is crucial for obtaining a good yield of the desired product and simplifying the downstream purification process.[1][2]

2. How can I improve the regioselectivity of the oxidative coupling reaction?

A common strategy to improve regioselectivity is to use starting materials with protecting groups on the aromatic rings.[1] For instance, introducing a bulky substituent at the C5 position of a ferulic acid derivative can block undesired coupling at that position and favor the desired β-β' linkage.[1]

3. What are the best methods for purifying large quantities of this compound?

Large-scale purification of lignans often requires a combination of techniques. Initial purification can be achieved using column chromatography with macroporous resins to separate the target compound from major impurities.[3][4] For the separation of closely related diastereomers, preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are often necessary.

4. Are there any recommended analytical techniques for monitoring the reaction progress and product purity?

High-performance liquid chromatography (HPLC) with a chiral column is an excellent tool for monitoring the stereochemical purity and the formation of diastereomers. Nuclear magnetic resonance (NMR) spectroscopy is essential for structural elucidation and confirming the regiochemistry of the coupling products.

Experimental Protocols

Key Experiment: Regioselective Oxidative Coupling of a Protected Coniferyl Alcohol Derivative

This protocol is a representative method adapted from procedures for related lignan syntheses and is intended for guidance. Optimization for specific substrates and scale is necessary.

Objective: To achieve a high yield of the desired β-β' coupled product for the furofuran core of this compound.

Starting Material: 5-tert-Butyl-coniferyl alcohol (a protected derivative to enhance regioselectivity).

Procedure:

  • Dissolve 5-tert-butyl-coniferyl alcohol in a suitable solvent (e.g., dichloromethane or acetone) under an inert atmosphere (e.g., nitrogen or argon).

  • Add an oxidizing agent, such as ferric chloride (FeCl₃) or a laccase enzyme preparation, portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium thiosulfate for reactions involving iodine).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Materials (Protected Coniferyl Alcohol Derivatives) reaction Regioselective Oxidative Coupling start->reaction workup Reaction Workup & Crude Product Isolation reaction->workup column Column Chromatography (Silica Gel / Macroporous Resin) workup->column hplc Preparative HPLC / SFC (Diastereomer Separation) column->hplc final Pure this compound hplc->final analysis Purity & Structural Analysis (HPLC, NMR, MS) hplc->analysis final->analysis

Caption: Workflow for the large-scale synthesis and purification of this compound.

Troubleshooting_Logic cluster_yield Yield Issues cluster_purity Purity Issues start Low Yield or Purity? check_coupling Check Oxidative Coupling Regioselectivity start->check_coupling Yield check_stereo Analyze Diastereomeric Ratio start->check_stereo Purity check_conditions Review Reaction Conditions (Temp, Conc., Time) check_coupling->check_conditions optimize_coupling Optimize with Protecting Groups check_coupling->optimize_coupling optimize_conditions Systematic Optimization check_conditions->optimize_conditions check_purification Evaluate Purification Method check_stereo->check_purification optimize_stereo Use Chiral Catalysts/Auxiliaries check_stereo->optimize_stereo optimize_purification Multi-step Purification (e.g., Prep-HPLC) check_purification->optimize_purification

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing (+)-Medioresinol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-Medioresinol extraction. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction a focus of research?

This compound is a lignan, a class of polyphenolic compounds found in various plants.[1] Lignans are of significant interest to the pharmaceutical industry due to their wide range of reported pharmacological activities, including potential cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2] Efficient extraction is the crucial first step in isolating sufficient quantities of pure this compound for research and development.[1]

Q2: What are the primary factors influencing the extraction yield of this compound?

The efficiency of any plant-based extraction is governed by several critical factors. Optimizing these parameters simultaneously is key to maximizing yield.[3] The most influential factors include:

  • Extraction Method: The technique used to separate the compound from the plant matrix.

  • Solvent Type and Concentration: The choice of solvent and its ratio with water (if any).

  • Temperature: Higher temperatures can increase solubility but risk thermal degradation.[4][5]

  • Extraction Time: The duration of contact between the solvent and the plant material.[5]

  • Solid-to-Solvent Ratio: The amount of plant material relative to the volume of solvent.[2][4]

  • Plant Material Particle Size: Smaller particles have a larger surface area, which generally improves extraction efficiency.[6]

Q3: Which extraction solvents are most effective for lignans like this compound?

For lignan extraction, aqueous ethanol or methanol, typically in concentrations of 70–100%, are most commonly used.[2] The choice between ethanol and methanol often depends on laboratory safety protocols and established practices.[2] For developing "green" extraction protocols, alternative solvents such as ethyl methyl ketone have shown promise for certain lignans.[7] Since this compound is a furofuran lignan, an alkaline hydrolysis step during or after the initial extraction may be advisable to cleave any ester bonds and improve the yield of the free aglycone.[8]

Q4: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) is considered the method of choice for the separation, identification, and quantification of lignans from plant extracts due to its accuracy and the relatively simple sample preparation required.[2] For even higher sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique.[9][10]

Troubleshooting Guide

Low yields, impure extracts, and compound degradation are common challenges during extraction. The table below outlines potential issues and recommended solutions.

Table 1: Troubleshooting Common Extraction Issues

Symptom / Issue Possible Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inappropriate solvent choice or concentration.2. Insufficient extraction time or temperature.3. Ineffective disruption of plant cell walls.4. Particle size is too large.5. This compound is present as a glycoside or ester. 1. Test solvents with varying polarities (e.g., different ethanol/water ratios).2. Systematically increase time and/or temperature, monitoring for degradation.3. Employ an energy-assisted method like Ultrasound-Assisted Extraction (UAE).[7]4. Grind the plant material to a finer, more uniform powder.5. Incorporate a mild alkaline or enzymatic hydrolysis step into the protocol.[8]
Degradation of this compound 1. Excessive extraction temperature.2. Prolonged exposure to light or oxygen.3. pH of the solvent is too harsh. 1. Reduce the extraction temperature; consider using UAE at a lower temperature.[6]2. Perform extraction in amber glassware and consider blanketing the solvent with an inert gas (e.g., nitrogen).3. Buffer the solvent to a neutral pH if harsh conditions are not required for hydrolysis.
Extract is Impure / Contains Contaminants 1. Low selectivity of the chosen solvent.2. Co-extraction of fats, waxes, or chlorophyll.3. Insufficient post-extraction cleanup. 1. Optimize the solvent system (e.g., ethanol concentration) to be more selective for lignans.2. Perform a pre-extraction wash with a non-polar solvent like hexane to remove lipids.[8]3. Purify the crude extract using techniques like flash chromatography or solid-phase extraction (SPE).[8]

| Emulsion Forms During Liquid-Liquid Extraction | 1. Vigorous shaking of the separatory funnel.2. High concentration of surfactant-like compounds (e.g., lipids, proteins) in the sample. | 1. Gently swirl or invert the funnel instead of shaking it vigorously.2. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps break the emulsion (salting out).[11] |

Data Presentation: Comparison of Extraction Methods

Choosing the right extraction method is a balance of efficiency, cost, and scalability. Modern techniques often provide higher yields in shorter times but may require specialized equipment.

Table 2: Overview of Common Lignan Extraction Techniques

Method Principle Advantages Disadvantages
Maceration Soaking plant material in a solvent over an extended period.[5] Simple, low cost, requires minimal equipment. Time-consuming, may result in lower yield, large solvent consumption.
Soxhlet Extraction Continuous extraction with a refluxing solvent.[5] More efficient than maceration, thorough extraction. Requires specialized glassware, potential for thermal degradation of compounds due to prolonged heat exposure.[5]
Ultrasound-Assisted Extraction (UAE) Uses high-frequency sound waves to create cavitation, disrupting cell walls and enhancing mass transfer.[6][7] Fast, highly efficient, reduced solvent and energy consumption, suitable for thermolabile compounds.[5][6] Requires an ultrasonic bath or probe, potential for localized heating.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture and rapid compound release.[5] Extremely fast, high yield, reduced solvent use.[5] Requires a specialized microwave reactor, potential for localized overheating ("hot spots").

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as the solvent under high pressure and temperature.[5] | "Green" technique with no solvent residue, highly selective by tuning pressure/temperature. | High initial equipment cost, may require a co-solvent for polar compounds. |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a general method for extracting this compound using UAE. Users should optimize parameters for their specific plant material.

Materials:

  • Dried and powdered plant material (particle size < 0.5 mm)

  • Reagent-grade ethanol and deionized water

  • Ultrasonic bath or probe system

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Preparation: Weigh 5 grams of the dried plant powder and place it into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of 80% aqueous ethanol (v/v) to the flask. This creates a solid-to-solvent ratio of 1:20 (g/mL).

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 45°C and the sonication time to 30 minutes. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.

  • Filtration: After sonication, immediately filter the mixture through filter paper to separate the extract from the solid plant residue.

  • Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C until a crude extract is obtained.

  • Storage: Store the dried crude extract in a sealed, amber vial at -20°C for further purification and analysis.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a starting point for quantifying this compound in a purified extract. Method validation is required for accurate results.

Materials:

  • Crude or purified extract containing this compound

  • This compound analytical standard

  • HPLC-grade acetonitrile and water

  • Formic acid (optional, for pH adjustment)

  • Syringe filters (0.45 µm)

Instrumentation & Conditions:

  • HPLC System: With a UV or DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Example Gradient: 0-20 min, 20% to 60% B; 20-25 min, 60% to 90% B; 25-30 min, hold at 90% B; 30-35 min, return to 20% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~280 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.

  • Sample Preparation: Dissolve a known weight of the dried extract in the mobile phase starting condition (e.g., 80:20 water:acetonitrile). Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. Construct a calibration curve from the peak areas of the standards and use the regression equation to calculate the concentration of this compound in the sample.

Visualizations

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// Edges Plant -> Pretreat; Pretreat -> Extract; Extract -> Filter; Filter -> Purify; Purify -> Analyze; Analyze -> Final; } dot Caption: General workflow for this compound extraction and analysis.

// Node Definitions Start [label="Low Yield Observed?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSolvent [label="Is Solvent Optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckParams [label="Are Time/Temp\nSufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckMethod [label="Is Method Energetic\nEnough (e.g., UAE)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckHydrolysis [label="Hydrolysis Step\nIncluded?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Action [label="Action: Test different\nsolvent polarities.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Param_Action [label="Action: Increase time/\ntemperature incrementally.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Method_Action [label="Action: Switch to UAE\nor MAE.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydro_Action [label="Action: Add mild alkaline\nor enzymatic hydrolysis.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Yield Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckSolvent [label="Yes"]; CheckSolvent -> Sol_Action [label="No"]; Sol_Action -> CheckParams; CheckSolvent -> CheckParams [label="Yes"]; CheckParams -> Param_Action [label="No"]; Param_Action -> CheckMethod; CheckParams -> CheckMethod [label="Yes"]; CheckMethod -> Method_Action [label="No"]; Method_Action -> CheckHydrolysis; CheckMethod -> CheckHydrolysis [label="Yes"]; CheckHydrolysis -> Hydro_Action [label="No"]; Hydro_Action -> Success; CheckHydrolysis -> Success [label="Yes"]; } dot Caption: Decision flowchart for troubleshooting low extraction yield.

// Central Node Yield [label="Extraction Yield", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=12, pos="0,0!"];

// Factor Nodes Solvent [label="Solvent Choice", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2,1.5!"]; Temp [label="Temperature", fillcolor="#F1F3F4", fontcolor="#202124", pos="2,1.5!"]; Time [label="Extraction Time", fillcolor="#F1F3F4", fontcolor="#202124", pos="2.5,-0.5!"]; Ratio [label="Solid:Solvent Ratio", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,-2!"]; ParticleSize [label="Particle Size", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2.5,-0.5!"]; Method [label="Extraction Method", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,2!"];

// Edges edge [color="#5F6368"]; Solvent -> Yield; Temp -> Yield; Time -> Yield; Ratio -> Yield; ParticleSize -> Yield; Method -> Yield; } dot Caption: Key experimental factors that influence extraction yield.

References

Technical Support Center: Overcoming Solubility Challenges of (+)-Medioresinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with (+)-Medioresinol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is classified as a poorly water-soluble compound. Its aqueous solubility is approximately 0.04 g/L (40 µg/mL)[1]. This low solubility can present significant challenges in experimental setups requiring aqueous buffers.

Q2: In which organic solvents is this compound soluble?

A2: this compound exhibits good solubility in several organic solvents. Notably, its solubility in Dimethyl Sulfoxide (DMSO) is reported to be as high as 50 mg/mL[2]. It is also soluble in other organic solvents such as ethanol, though quantitative data for ethanol is less specific in the available literature. For in vitro assays, preparing a concentrated stock solution in DMSO is a common practice[2][3].

Q3: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer?

A3: This is a common issue known as "precipitation upon dilution." It occurs because while this compound is highly soluble in DMSO, its solubility dramatically decreases when the DMSO stock is diluted into an aqueous medium where it is poorly soluble. The final concentration of DMSO in your aqueous solution may not be sufficient to keep the compound dissolved. To mitigate this, it is recommended to keep the final DMSO concentration in your cell culture medium or assay buffer below 0.5% to avoid cellular toxicity, and to perform dilutions in a stepwise manner[3].

Q4: What are the common strategies to enhance the aqueous solubility of this compound?

A4: Several formulation strategies can be employed to improve the aqueous solubility of this compound. These include the use of co-solvents, cyclodextrin complexation, and nanoparticle formulations[4][5][6][7][8]. The choice of method depends on the specific requirements of your experiment, such as the desired final concentration, the biological system being used, and the route of administration for in vivo studies.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solution During In Vitro Assays

Symptoms:

  • Visible precipitate or cloudiness in the well plate or test tube after adding the this compound stock solution to the aqueous assay buffer.

  • Inconsistent or non-reproducible results in bioactivity assays.

Possible Causes:

  • The final concentration of this compound exceeds its aqueous solubility limit.

  • The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.

Solutions:

  • Optimize Co-solvent Concentration: Prepare a stock solution in 100% DMSO and dilute it in your aqueous buffer, ensuring the final DMSO concentration is as high as permissible for your assay (typically ≤ 0.5% for cell-based assays)[3].

  • Use a Co-solvent System: For higher concentrations, a multi-component co-solvent system may be necessary. A system containing DMSO, PEG300, and a surfactant like Tween-80 has been shown to be effective for in vivo formulations and can be adapted for in vitro use[9].

  • Cyclodextrin Complexation: Encapsulating this compound within a cyclodextrin molecule can significantly increase its aqueous solubility. This is particularly useful for preparing stock solutions directly in aqueous buffers.

  • Nanosuspension: For sustained-release or high-concentration applications, preparing a nanosuspension of this compound can be a viable option.

Data Presentation: Solubility of this compound

The following tables summarize the known solubility data for this compound in various solvents and formulations.

Table 1: Solubility in Common Solvents

SolventSolubilityNotes
Water~ 40 µg/mL (0.04 g/L)[1]Poorly soluble
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL[2]High solubility, suitable for stock solutions. May require warming and sonication.
EthanolSoluble (quantitative data not readily available)Often used in co-solvent systems.

Table 2: Example of a Solubilization Formulation for In Vivo Studies

Formulation ComponentsConcentrationAchieved this compound ConcentrationAppearanceReference
DMSO, PEG300, Tween-80, Saline10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mLClear Solution[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent System

This protocol is adapted from a formulation designed for in vivo studies but can be scaled down for in vitro applications.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Polyethylene Glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 12.5 mg/mL) by dissolving the powder in the appropriate volume of DMSO. Use vortexing and gentle warming in an ultrasonic bath to aid dissolution[2][9].

  • In a separate sterile tube, prepare the vehicle by mixing the required volumes of PEG300, Tween-80, and saline according to the desired final concentrations (e.g., for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).

  • To prepare the final working solution, add the concentrated DMSO stock solution to the vehicle in a stepwise manner with gentle mixing. For example, to achieve a 1.25 mg/mL final concentration, add 100 µL of the 12.5 mg/mL DMSO stock to 900 µL of a pre-mixed vehicle containing the appropriate ratios of PEG300, Tween-80, and saline[9].

  • Vortex the final solution until it is clear. If necessary, use a short sonication step to ensure complete dissolution.

  • Sterile filter the final solution through a 0.22 µm syringe filter if required for your application.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (General Method)

This protocol provides a general guideline for preparing a cyclodextrin inclusion complex, which can be optimized for this compound.

Materials:

  • This compound powder

  • β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Mortar and pestle (for kneading method)

  • Lyophilizer (for freeze-drying method)

Method 1: Kneading

  • Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).

  • Weigh the appropriate amounts of this compound and cyclodextrin.

  • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Add the this compound to the paste and knead for 30-60 minutes.

  • Dry the resulting solid paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

Method 2: Freeze-Drying (Lyophilization)

  • Dissolve the cyclodextrin in deionized water with stirring.

  • Add the this compound to the cyclodextrin solution. The amount should correspond to the desired molar ratio.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze the solution at a low temperature (e.g., -80°C).

  • Lyophilize the frozen solution for 24-48 hours to obtain a dry powder of the inclusion complex.

Protocol 3: Preparation of a this compound Nanosuspension by Wet Media Milling (General Method)

This protocol outlines a general procedure for preparing a nanosuspension, a technique suitable for increasing the dissolution rate and bioavailability of poorly soluble drugs.

Materials:

  • This compound powder

  • Stabilizer solution (e.g., 0.5% Hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80 in water)[4]

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • High-energy planetary ball mill or a similar milling apparatus

  • Sterile vials

Procedure:

  • Prepare the stabilizer solution by dissolving HPMC and Tween 80 in deionized water.

  • Add the desired amount of this compound to the stabilizer solution to create a pre-suspension.

  • Transfer the pre-suspension and the milling media to the milling chamber.

  • Mill the suspension at a high speed for a specified duration. The optimal milling time and speed will need to be determined empirically to achieve the desired particle size.

  • After milling, separate the nanosuspension from the milling media.

  • Characterize the particle size and distribution of the nanosuspension using techniques like dynamic light scattering (DLS).

  • Store the nanosuspension at a controlled temperature (e.g., 4°C) to maintain stability.

Mandatory Visualizations

Signaling Pathway of this compound as a PGC-1α Activator

Medioresinol_PGC1a_Pathway Medioresinol This compound PGC1a PGC-1α Medioresinol->PGC1a activates PPARa PPARα PGC1a->PPARa co-activates GOT1 GOT1 PPARa->GOT1 upregulates Pyroptosis Endothelial Cell Pyroptosis GOT1->Pyroptosis inhibits IschemicStroke Ischemic Stroke IschemicStroke->Pyroptosis induces Solubility_Workflow Start Poorly Soluble This compound StockSolution Prepare Concentrated Stock in DMSO (e.g., 50 mg/mL) Start->StockSolution Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Start->Cyclodextrin Nanosuspension Nanosuspension Formulation Start->Nanosuspension CoSolvent Co-solvent System (e.g., DMSO/PEG300/Tween-80) StockSolution->CoSolvent Application Aqueous Solution for In Vitro / In Vivo Studies CoSolvent->Application Cyclodextrin->Application Nanosuspension->Application

References

Troubleshooting common problems in (+)-Medioresinol purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (+)-Medioresinol.

Troubleshooting Common Problems

This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of this compound low after extraction from plant material?

Answer:

Low extraction yield can be attributed to several factors, from the initial handling of the plant material to the extraction method itself.

  • Improper Plant Material Handling: Lignans like this compound can degrade if the plant material is not properly dried and stored. Ensure the plant material is thoroughly dried, preferably in a well-ventilated area away from direct sunlight, and stored in a cool, dark place to minimize enzymatic degradation.

  • Inefficient Extraction Solvent: The choice of solvent is critical. While methanol and ethanol are commonly used for lignan extraction, the polarity may need to be adjusted. A mixture of alcohol and water (e.g., 70-80% ethanol or methanol) can be more effective in penetrating plant tissues and extracting lignans. For particularly lipophilic co-extractives, a preliminary defatting step with a nonpolar solvent like hexane may be beneficial.

  • Incomplete Extraction: The extraction time and method can significantly impact the yield. Techniques like Soxhlet extraction, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE) can improve efficiency compared to simple maceration. Ensure a sufficient number of extraction cycles are performed to exhaust the plant material.

Question 2: My this compound fraction is showing multiple spots of similar Rf values on the TLC plate. How can I improve the separation?

Answer:

The presence of closely related lignans and other polyphenols with similar polarities is a common challenge in purifying this compound.

  • Optimize the Mobile Phase: Fine-tuning the solvent system for your column chromatography is crucial. If using a normal-phase silica column with a hexane-ethyl acetate system, try gradually decreasing the polarity by reducing the proportion of ethyl acetate. Adding a small amount of a third solvent with a different selectivity, such as dichloromethane or acetone, can sometimes improve the resolution of closely eluting spots.

  • Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, switching to a different adsorbent may be necessary. Reversed-phase chromatography on C18-functionalized silica is a powerful alternative for separating lignans. In this case, a mobile phase of methanol/water or acetonitrile/water is typically used.

  • Employ Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (prep-HPLC) is often the most effective solution. It offers superior resolution compared to traditional column chromatography.

Question 3: The purified this compound shows signs of degradation (e.g., discoloration, appearance of new peaks in HPLC). What could be the cause and how can I prevent it?

Answer:

This compound, like many polyphenolic compounds, can be susceptible to degradation under certain conditions.

  • pH Instability: Lignans can be unstable in both strongly acidic and alkaline conditions. It is advisable to maintain a neutral or slightly acidic pH during extraction and purification. Avoid using strong acids or bases for pH adjustments if possible.

  • Oxidation: Phenolic hydroxyl groups are prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. To minimize oxidation, protect your samples from light by using amber glassware or covering flasks with aluminum foil. Purging solvents with an inert gas like nitrogen or argon can also help. The addition of antioxidants, such as ascorbic acid or BHT, to the extraction solvent may be considered in some cases.

  • Thermal Degradation: Prolonged exposure to high temperatures can lead to the degradation of this compound. During solvent evaporation, use a rotary evaporator at a reduced pressure and a moderate temperature (typically not exceeding 40-50 °C).

Question 4: I am having trouble crystallizing the purified this compound. It remains an oil or forms an amorphous solid. What can I do?

Answer:

Obtaining crystalline this compound can be challenging, and success often depends on achieving high purity and selecting the right crystallization conditions.

  • Ensure High Purity: The presence of even small amounts of impurities can inhibit crystallization. It is crucial to ensure the starting material is of the highest possible purity, as confirmed by HPLC and NMR. If necessary, an additional purification step, such as preparative TLC or a final column chromatography run with a very shallow gradient, might be required.

  • Screen Different Solvents: The choice of solvent is critical for successful crystallization. Experiment with a range of solvents and solvent mixtures of varying polarities. Common solvents for crystallizing polyphenols include methanol, ethanol, acetone, ethyl acetate, and mixtures with water or nonpolar solvents like hexane or chloroform.

  • Control the Rate of Crystallization: Slow cooling of a saturated solution is often key to growing well-defined crystals. Dissolve the purified this compound in a minimal amount of a suitable hot solvent and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Techniques like vapor diffusion, where a solution of the compound in a volatile solvent is allowed to slowly equilibrate with a less soluble "anti-solvent," can also be effective.

Quantitative Data Summary

The following table summarizes typical quantitative data encountered during the purification of this compound. Please note that these values can vary significantly depending on the plant source, extraction method, and purification scale.

Purification StageParameterTypical Value RangeNotes
Crude Extraction Yield (% of dry plant material)0.1 - 2.0%Highly dependent on the plant species and extraction efficiency.
Purity (by HPLC)5 - 30%The crude extract is a complex mixture of various phytochemicals.
Column Chromatography (Silica Gel) Yield (from crude extract)40 - 70%Losses occur due to irreversible adsorption and incomplete elution.
Purity (by HPLC)60 - 90%Purity depends on the resolution from other closely related compounds.
Reversed-Phase HPLC Yield (from column fraction)70 - 95%A highly efficient step for achieving high purity, with lower losses.
Purity (by HPLC)>98%Can often yield highly pure this compound suitable for most applications.
Crystallization Yield (from HPLC fraction)50 - 80%Yield is dependent on the success of the crystallization process.
Purity (by HPLC/NMR)>99%Crystallization is an excellent final purification step.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

  • Plant Material Preparation: Air-dry the plant material (e.g., bark, leaves) at room temperature in a shaded, well-ventilated area. Once fully dried, grind the material into a fine powder.

  • Defatting (Optional): If the plant material has a high lipid content, perform a preliminary extraction with n-hexane in a Soxhlet apparatus for 6-8 hours to remove nonpolar compounds.

  • Extraction: Extract the defatted or raw powdered plant material with 80% methanol or 80% ethanol at room temperature with constant stirring for 24 hours. Repeat the extraction process three times.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Liquid-Liquid Partitioning: Dissolve the crude extract in a 10% methanol-water solution and partition it successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. The this compound is typically enriched in the ethyl acetate and n-butanol fractions.

Protocol 2: Column Chromatography Purification

  • Column Packing: Pack a glass column with silica gel (60-120 mesh) using a slurry method with the initial mobile phase (e.g., hexane).

  • Sample Loading: Dissolve the enriched fraction (from Protocol 1) in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of a suitable volume and monitor the composition of each fraction by thin-layer chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing this compound (identified by comparison with a standard on TLC) and evaporate the solvent to yield the partially purified compound.

Protocol 3: Preparative HPLC Purification

  • Column: Use a reversed-phase C18 preparative HPLC column.

  • Mobile Phase: A typical mobile phase is a gradient of methanol and water or acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

  • Sample Preparation: Dissolve the partially purified this compound from the column chromatography step in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Fractionation: Inject the sample onto the column and collect the peak corresponding to this compound based on the retention time determined from an analytical HPLC run.

  • Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

Visualizations

experimental_workflow plant Powdered Plant Material defat Defatting (n-hexane) plant->defat Optional extract Extraction (80% MeOH or EtOH) plant->extract defat->extract concentrate1 Concentration extract->concentrate1 partition Liquid-Liquid Partitioning concentrate1->partition concentrate2 Concentration of Enriched Fraction partition->concentrate2 cc Silica Gel Column Chromatography concentrate2->cc concentrate3 Concentration of CC Fractions cc->concentrate3 hplc Preparative RP-HPLC concentrate3->hplc concentrate4 Concentration of HPLC Fraction hplc->concentrate4 crystal Crystallization concentrate4->crystal pure Pure this compound crystal->pure

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield poor_separation Poor Separation start->poor_separation degradation Degradation start->degradation crystallization_fail Crystallization Failure start->crystallization_fail ly_s1 Optimize Extraction Solvent/Method low_yield->ly_s1 ly_s2 Check Plant Material Quality low_yield->ly_s2 ps_s1 Optimize Mobile Phase poor_separation->ps_s1 ps_s2 Change Stationary Phase poor_separation->ps_s2 ps_s3 Use Preparative HPLC poor_separation->ps_s3 d_s1 Control pH degradation->d_s1 d_s2 Protect from Light and Heat degradation->d_s2 d_s3 Use Inert Atmosphere degradation->d_s3 cf_s1 Improve Purity crystallization_fail->cf_s1 cf_s2 Screen Crystallization Solvents crystallization_fail->cf_s2 cf_s3 Control Cooling Rate crystallization_fail->cf_s3

Caption: A logical troubleshooting guide for common purification problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found with this compound?

A1: Common impurities include other lignans with similar furofuran skeletons, such as pinoresinol, syringaresinol, and their glucosides. Additionally, other polyphenolic compounds like flavonoids and phenolic acids that are co-extracted from the plant material can be present.

Q2: What is the best way to store purified this compound?

A2: Purified this compound should be stored in a tightly sealed container, protected from light, and kept at a low temperature (e.g., -20°C) to prevent degradation. Storing it under an inert atmosphere (e.g., argon or nitrogen) can further enhance its stability.

Q3: Can I use normal-phase chromatography for the final purification step?

A3: While normal-phase chromatography on silica gel is excellent for initial fractionation, achieving very high purity (>98%) can be challenging due to the presence of closely related impurities. Reversed-phase HPLC is generally recommended for the final polishing step to ensure the removal of these co-eluting compounds.

Q4: Is it necessary to use a gradient elution in column chromatography?

A4: For complex crude extracts, a gradient elution is highly recommended. It allows for the separation of a wider range of compounds with varying polarities. An isocratic elution (using a single solvent mixture) might be suitable for cleaner samples or for optimizing the separation of a specific pair of compounds.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity of this compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS). The purity should be assessed by High-Performance Liquid Chromatography (HPLC), preferably using a diode-array detector (DAD) to check for co-eluting impurities with different UV spectra. A single, sharp peak in the HPLC chromatogram at multiple wavelengths is a good indicator of high purity.

Improving the stability of (+)-Medioresinol for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of (+)-Medioresinol for long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, a furofuran lignan, is primarily influenced by temperature, light, pH, and the presence of oxidizing agents.[1][2][3] As a phenolic compound, it is susceptible to degradation under adverse conditions, which can lead to a loss of potency and the formation of unknown impurities.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored under controlled conditions. Specific recommendations vary slightly by supplier but generally follow the principles outlined in the table below.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Precautions
Solid-20°CLong-term (months to years)Store in a dry, dark place.[1]
2-8°C or 4°CShort-term (days to weeks)Protect from light.[4][5]
Solution (in solvent)-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[5]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.[5]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: While specific data for this compound is limited, phenolic compounds generally exhibit pH-dependent stability.[3][6] For this compound, optimal stability in aqueous solutions is expected under neutral to slightly acidic conditions.[1] Alkaline conditions (high pH) can lead to the ionization of phenolic hydroxyl groups, making the molecule more susceptible to oxidation and degradation.[3] It is crucial to control the pH of solutions to minimize degradation.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is photolabile and should be protected from light during storage and handling.[1][4][5] Exposure to light, particularly UV radiation, can induce photochemical degradation, leading to a loss of the compound's integrity and biological activity.[7] It is recommended to use amber-colored vials or to wrap containers in aluminum foil.

Troubleshooting Guides

Problem 1: I am observing a decrease in the potency of my this compound stock solution over time.

Possible Causes and Solutions:

  • Improper Storage Temperature: Verify that your stock solution is stored at the recommended temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5]

  • Exposure to Light: Ensure that the stock solution is stored in a light-protecting container (e.g., amber vial) and kept in the dark.

  • pH of the Solvent: If using an aqueous buffer, ensure the pH is neutral to slightly acidic.[1] Avoid alkaline buffers.

  • Oxidation: Consider purging the vial with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen, especially for long-term storage.

Problem 2: I am seeing unexpected peaks in my HPLC analysis of a stored this compound sample.

Possible Causes and Solutions:

  • Degradation Products: The new peaks are likely degradation products. This indicates that the storage conditions are not optimal. Review the storage temperature, light protection, and pH of your sample.

  • Contamination: While less likely if proper laboratory procedures are followed, consider the possibility of contamination.

  • Analytical Method: Ensure your HPLC method is stability-indicating, meaning it can separate the intact drug from its degradation products.[8]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

This protocol is designed to predict the long-term stability of this compound by subjecting it to stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the desired formulation or solvent at a known concentration.

  • Stress Conditions: Expose the samples to various stress conditions in controlled environmental chambers. Recommended conditions according to ICH guidelines include:[7][9]

    • Elevated Temperature: 40°C ± 2°C with 75% ± 5% relative humidity (RH).

    • Intermediate Condition (if significant change at 40°C): 30°C ± 2°C with 65% ± 5% RH.

    • Photostability: Expose the sample to a light source according to ICH Q1B guidelines.[10]

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months for elevated temperature studies).[11]

  • Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method (see Protocol 2) to determine the concentration of this compound and detect any degradation products.

  • Data Analysis: Determine the degradation kinetics (e.g., zero-order or first-order) by plotting the concentration of this compound versus time.[12][13][14] Use this data to extrapolate the shelf-life at normal storage conditions.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to quantify this compound and separate it from its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column is commonly used for the analysis of phenolic compounds.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: Monitor the elution at the wavelength of maximum absorbance for this compound.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure it is suitable for its intended purpose.[15]

  • Forced Degradation Study: To demonstrate the stability-indicating nature of the method, subject a sample of this compound to forced degradation (e.g., acid and base hydrolysis, oxidation, heat, and light exposure). Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main this compound peak.[8][16]

Table 2: Example HPLC Parameters for Phenolic Compound Analysis

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in Water, B: Acetonitrile
GradientTime-dependent gradient from 5% B to 95% B
Flow Rate1.0 mL/min
Detection WavelengthUV, specific to this compound's absorbance maximum
Injection Volume10 µL

Note: These are starting parameters and should be optimized for your specific application.

Visualizations

Signaling Pathway Implicated in the Biological Action of this compound

Degradation of this compound can impact its biological activity. One of its known mechanisms of action is the induction of intracellular Reactive Oxygen Species (ROS) accumulation, leading to mitochondria-mediated apoptosis in certain cell types.[17][18]

Medioresinol_Action_Pathway Medioresinol This compound Cell Target Cell Medioresinol->Cell ROS Increased Intracellular Reactive Oxygen Species (ROS) Cell->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Apoptosis Apoptosis Mitochondria->Apoptosis Leads to

Caption: Action pathway of this compound leading to apoptosis.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound Solutions Temp Temperature/ Humidity Prep->Temp Light Photostability Prep->Light pH_stress pH (Acid/Base) Prep->pH_stress Sampling Sample at Time Points Temp->Sampling Light->Sampling pH_stress->Sampling HPLC HPLC Analysis Sampling->HPLC Kinetics Degradation Kinetics HPLC->Kinetics ShelfLife Shelf-Life Estimation Kinetics->ShelfLife

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Analysis of (+)-Medioresinol by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (+)-Medioresinol.

Troubleshooting Guide

Matrix effects, the suppression or enhancement of the ionization of an analyte by co-eluting compounds from the sample matrix, are a common challenge in LC-MS analysis. This can lead to inaccurate and irreproducible quantification of this compound. This guide provides a systematic approach to identifying, diagnosing, and mitigating these effects.

Problem Identification: Signs of Matrix Effects

Question: Are you observing inconsistent results, poor reproducibility, or inaccurate quantification in your LC-MS analysis of this compound?

Action: These are common indicators of matrix effects. Other signs include:

  • Poor peak shape (tailing or fronting).

  • Significant variation in signal intensity for the same concentration across different samples.

  • Non-linear calibration curves when using standards prepared in pure solvent.

If you are experiencing any of these issues, proceed to the diagnosis stage.

Diagnosis: Confirming Matrix Effects

Question: How can I confirm that matrix effects are impacting my this compound analysis?

Answer: Two primary methods can be used to diagnose matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips or peaks in the baseline signal of this compound indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.

  • Comparison of Calibration Curves: Prepare two calibration curves for this compound. One in a pure solvent (e.g., methanol) and another in a matrix extract prepared from a blank sample (matrix-matched calibration curve). A significant difference in the slopes of these two curves is a clear indication of matrix effects.[1]

Mitigation Strategies: Reducing or Eliminating Matrix Effects

Once matrix effects are confirmed, several strategies can be employed. The most effective approach often involves a combination of optimizing sample preparation and chromatographic conditions.

A. Optimize Sample Preparation: The primary goal is to remove interfering matrix components while maximizing the recovery of this compound.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. For lignans like this compound, LLE can be an effective cleanup method.

  • Solid-Phase Extraction (SPE): SPE provides a more selective sample cleanup by utilizing a solid sorbent to retain either the analyte or the interferences. Different sorbent chemistries can be screened to find the optimal one for this compound and the specific matrix.

  • Protein Precipitation (PPT): For biological matrices like plasma or serum, PPT with a solvent such as acetonitrile or methanol is a quick and simple way to remove the majority of proteins. However, it may not remove other matrix components like phospholipids, which are known to cause significant matrix effects.

B. Optimize Chromatographic Conditions:

  • Improve Separation: Modifying the LC gradient, mobile phase composition, or using a column with a different chemistry can help separate this compound from co-eluting matrix components.

  • Divert Flow: If the interfering components elute at the beginning or end of the chromatographic run, a divert valve can be used to send the eluent to waste during these periods, preventing them from entering the mass spectrometer.

C. Use of Internal Standards:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for this compound is the most effective way to compensate for matrix effects.[1] A SIL-IS has the same physicochemical properties as the analyte and will be affected by the matrix in the same way, thus providing accurate correction.

  • Analog Internal Standard: If a SIL-IS is not available, a structurally similar compound (an analog) can be used. However, it may not perfectly mimic the behavior of this compound in the presence of matrix effects.

Diagrams

TroubleshootingWorkflow cluster_Diagnosis Diagnosis Methods cluster_Mitigation Mitigation Approaches Problem Problem Identification (Inconsistent Results, Poor Reproducibility) Diagnosis Diagnosis of Matrix Effects Problem->Diagnosis Potential Matrix Effect Mitigation Mitigation Strategies Diagnosis->Mitigation Matrix Effect Confirmed PostColumn Post-Column Infusion CalCurve Calibration Curve Comparison Confirm Confirmation of Resolution Mitigation->Confirm Implement Strategy SamplePrep Optimize Sample Preparation (LLE, SPE, PPT) Chroma Optimize Chromatography IS Use Internal Standard (SIL-IS Recommended) Confirm->Problem Issue Persists end Successful Analysis Confirm->end Problem Resolved

Caption: A workflow diagram for troubleshooting matrix effects.

SamplePrepWorkflow start Biological or Plant Sample LLE Liquid-Liquid Extraction (LLE) start->LLE SPE Solid-Phase Extraction (SPE) start->SPE PPT Protein Precipitation (PPT) (for biological fluids) start->PPT extract Extract containing This compound LLE->extract SPE->extract PPT->extract analysis LC-MS Analysis extract->analysis

Caption: Experimental workflow for sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in the analysis of this compound?

A1: The sources of matrix effects are highly dependent on the sample matrix.

  • In biological fluids (plasma, urine): Endogenous components such as phospholipids, salts, and proteins are major contributors. Exogenous sources can include anticoagulants and dosing vehicles.

  • In plant extracts: A wide range of co-extracted compounds, including other phenolics, lipids, and pigments, can cause interference.

Q2: What is the difference between ion suppression and ion enhancement?

A2: Ion suppression is a decrease in the analyte's signal intensity due to the presence of co-eluting matrix components.[2] Conversely, ion enhancement is an increase in the analyte's signal intensity. Both phenomena adversely affect the accuracy of quantification.[3] Ion suppression is more commonly observed.

Q3: How is the matrix effect quantitatively assessed?

A3: The matrix effect (ME) can be calculated using the following formula: ME (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in pure solution) x 100% A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Q4: Can simply diluting the sample reduce matrix effects?

A4: Yes, diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain above the limit of quantification (LOQ) of the analytical method after dilution.

Q5: Which sample preparation technique is best for this compound?

A5: The optimal sample preparation technique depends on the matrix and the required level of cleanliness.

  • Protein Precipitation (PPT) is fast and simple for biological fluids but may not provide a sufficiently clean extract.

  • Liquid-Liquid Extraction (LLE) offers better selectivity than PPT.

  • Solid-Phase Extraction (SPE) is generally the most selective technique and can provide the cleanest extracts, leading to a significant reduction in matrix effects. For complex matrices, a combination of techniques (e.g., PPT followed by SPE) may be necessary.

Quantitative Data

The following table summarizes recovery and matrix effect data for lignans (structurally similar to this compound) from various studies to provide a reference for expected performance with different sample preparation methods.

Analyte(s)MatrixSample Preparation MethodRecovery (%)Matrix Effect (%)Reference
Secoisolariciresinol, Matairesinol, LariciresinolEspresso CoffeeEnzymatic Hydrolysis93 - 98Not Reported[4]
Secoisolariciresinol, Matairesinol, Pinoresinol, Lariciresinol, SyringaresinolCereal GrainsUltrasonic Extraction with 80% MethanolNot ReportedNot Reported[5][6]
Various LignansFood, Serum, UrineSPE (Food, Serum), LLE (Urine)63 - 113Not Reported[4][7]

Experimental Protocols

Below are detailed methodologies for key experiments related to the assessment and mitigation of matrix effects.

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

Objective: To identify retention time regions where ion suppression or enhancement occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract

Procedure:

  • Set up the LC system with the analytical column and mobile phases used for the this compound analysis.

  • Disconnect the LC outlet from the MS source.

  • Connect the LC outlet to one inlet of a tee-union.

  • Connect the outlet of the syringe pump, containing the this compound standard solution, to the other inlet of the tee-union.

  • Connect the outlet of the tee-union to the MS source.

  • Begin infusing the this compound standard solution at a constant flow rate (e.g., 10 µL/min).

  • Start the LC gradient without an injection and monitor the signal of the precursor ion of this compound to establish a stable baseline.

  • Inject a blank matrix extract onto the LC column.

  • Monitor the signal of the infused this compound. Any significant and reproducible deviation (dip or spike) from the stable baseline indicates a region of ion suppression or enhancement, respectively.

Protocol 2: Quantitative Assessment of Matrix Effect and Recovery

Objective: To quantify the extent of matrix effect and determine the recovery of the extraction procedure.

Procedure:

  • Prepare three sets of samples (at a minimum of two concentration levels, low and high):

    • Set A (Neat Solution): this compound standard prepared in the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the this compound standard is added to the final extract.

    • Set C (Pre-Extraction Spike): this compound standard is added to the blank matrix before the extraction process.

  • Analyze all three sets of samples by LC-MS.

  • Calculate Recovery and Matrix Effect:

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100%

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100%

Protocol 3: Example Liquid-Liquid Extraction (LLE) for Plasma Samples

Objective: To extract this compound from a plasma matrix.

Materials:

  • Plasma sample

  • Internal standard solution (ideally a SIL-IS for this compound)

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution. Vortex briefly.

  • Add 500 µL of the extraction solvent (e.g., MTBE).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solvent.

  • Vortex to dissolve the residue.

  • Transfer to an autosampler vial for LC-MS analysis.

References

Technical Support Center: Optimization of Cell-Based Assays for (+)-Medioresinol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of cell-based assays using (+)-Medioresinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a furofuran lignan, a class of polyphenolic compounds found in various plants. It is known for a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in sterile, cell culture-grade DMSO to a concentration of 10 mM. Gentle warming in a 37°C water bath can aid in dissolution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q3: What is a typical working concentration range for this compound in cell-based assays?

The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available data, a starting range of 1 µM to 50 µM is recommended for initial experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q4: Can this compound interfere with common cell viability assays?

Yes, as a phenolic compound with antioxidant properties, this compound can interfere with tetrazolium-based assays like the MTT assay. It can directly reduce the tetrazolium salt to formazan, leading to an overestimation of cell viability. It is recommended to include a cell-free control (media, this compound, and MTT reagent) to assess for any direct chemical reduction. Alternative viability assays such as the sulforhodamine B (SRB) assay, crystal violet assay, or ATP-based assays are less prone to this type of interference.

Q5: What are the known signaling pathways affected by this compound?

This compound has been shown to modulate several key signaling pathways:

  • PI3K/AKT/mTOR Pathway: It can activate this pathway, which is crucial for cell survival, growth, and proliferation.[1]

  • PGC-1α/PPARα-GOT1 Axis: this compound can activate PGC-1α, a master regulator of mitochondrial biogenesis and energy metabolism, and influence the PPARα-GOT1 axis, which is involved in protecting against endothelial cell pyroptosis in ischemic stroke.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible results 1. Variability in cell seeding density.2. Inconsistent final DMSO concentration.3. Degradation of this compound stock solution.1. Ensure a uniform single-cell suspension before plating and allow cells to adhere properly before treatment.2. Maintain a consistent final DMSO concentration across all wells, including vehicle controls (typically ≤ 0.5%).3. Use freshly thawed aliquots of the stock solution for each experiment. Avoid repeated freeze-thaw cycles.
Unexpectedly high cell viability in MTT assays Direct reduction of MTT by this compound due to its antioxidant properties.1. Run a cell-free control with this compound and MTT to quantify the level of direct reduction.2. Switch to a non-tetrazolium-based viability assay such as SRB, crystal violet, or an ATP-based assay.
Precipitation of this compound in culture medium 1. Exceeding the solubility limit of the compound.2. Interaction with components in the serum.1. Ensure the final concentration of this compound is within its solubility range in the culture medium.2. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
No observable effect of this compound 1. Sub-optimal concentration range.2. Insufficient incubation time.3. Cell line is not sensitive to the compound.1. Perform a broad dose-response experiment to identify the effective concentration range.2. Conduct a time-course experiment to determine the optimal treatment duration.3. Verify the expression of target pathways in your chosen cell line.

Data Presentation: Quantitative Summary of this compound Activity

Assay Type Cell Line Parameter Value Reference
Anti-inflammatoryBone Marrow-Derived Dendritic Cells (BMDCs)IC50 (IL-12p40 inhibition)2 µM[2]
CytotoxicityA549 (Human Lung Carcinoma)IC50> 30 µM[2]
NeuroprotectionbEnd.3 (Mouse Brain Endothelial Cells)Effective Concentration (LDH reduction)5-20 µM[2]
CardioprotectionH9c2 (Rat Cardiomyoblasts)Effective Concentration (reduces ROS, TNF-α, IL-1β)60-120 µM[2]

Experimental Protocols: Methodologies for Key Experiments

Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol is recommended to avoid interference from the antioxidant properties of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO) for 24-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Dissolve the bound SRB dye with 200 µL of 10 mM Tris base solution (pH 10.5).

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Protocol 2: Anti-Inflammatory Activity by Measuring Nitric Oxide (NO) Production

This assay is suitable for assessing the anti-inflammatory effects of this compound in macrophage cell lines (e.g., RAW 264.7).

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Griess Reagent Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO levels.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.

  • Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Mandatory Visualizations

Signaling Pathways

PI3K_AKT_mTOR_Pathway Medioresinol Medioresinol PI3K PI3K Medioresinol->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Survival Survival mTOR->Survival Growth Growth mTOR->Growth Proliferation Proliferation mTOR->Proliferation

Caption: PI3K/AKT/mTOR signaling pathway activated by this compound.

PGC1a_PPARa_Pathway Medioresinol Medioresinol PGC1a PGC-1α Medioresinol->PGC1a Activates PPARa PPARα PGC1a->PPARa Co-activates GOT1 GOT1 PPARa->GOT1 Upregulates mtROS Mitochondrial ROS GOT1->mtROS Endo_Protection Endothelial Protection GOT1->Endo_Protection Pyroptosis Pyroptosis mtROS->Pyroptosis

Caption: PGC-1α/PPARα-GOT1 axis modulated by this compound.

Experimental Workflow

Experimental_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation_24h 24h Incubation (Adhesion) cell_seeding->incubation_24h treatment This compound Treatment (Dose-response) incubation_24h->treatment incubation_exp Experimental Incubation (24-72h) treatment->incubation_exp assay Perform Assay (e.g., SRB, Griess, DCFH-DA) incubation_exp->assay readout Data Acquisition (Plate Reader) assay->readout analysis Data Analysis (IC50, % Inhibition) readout->analysis end End analysis->end

Caption: General workflow for cell-based assays with this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of (+)-Medioresinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the in vivo bioavailability of (+)-Medioresinol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of this compound?

A1: The primary challenges stem from its classification as a lignan. Lignans, in general, exhibit poor oral bioavailability due to several factors. A significant portion of ingested lignans is metabolized by the gut microbiota before they can be absorbed. Specifically, bacterial consortia in the colon can perform multi-step transformations, including deglycosylation, demethylation, dehydroxylation, and dehydrogenation. Additionally, like other polyphenolic compounds, this compound is susceptible to phase II metabolism, particularly glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes in the intestine and liver, which facilitates its elimination from the body.

Q2: What are the main strategies to improve the in vivo bioavailability of this compound?

A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound. These include:

  • Nanoparticle-Based Drug Delivery Systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), can protect it from degradation in the gastrointestinal tract, improve its solubility, and enhance its absorption.

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can increase its dissolution rate and, consequently, its oral absorption. Hot-melt extrusion is a common technique for preparing such dispersions.

  • Co-administration with Bioenhancers: Certain natural compounds, known as bioenhancers, can improve the bioavailability of other substances when co-administered. However, specific bioenhancers for this compound have not been extensively studied.

Q3: How does the gut microbiota affect the metabolism of furofuran lignans like this compound?

A3: The gut microbiota plays a crucial role in the metabolism of furofuran lignans. These bacteria can convert plant lignans into enterolignans, such as enterodiol and enterolactone, which may have their own biological activities. The transformation process involves a series of enzymatic reactions, and the composition of an individual's gut microbiota can significantly influence the extent and nature of this metabolism, leading to inter-individual variations in the bioavailability and physiological effects of ingested lignans.

Q4: What is the role of UGT enzymes in the metabolism of this compound?

A4: UDP-glucuronosyltransferases (UGTs) are key phase II metabolizing enzymes that conjugate glucuronic acid to various substrates, including polyphenols like lignans. This process, known as glucuronidation, increases the water solubility of the compound, making it more readily excretable in urine and bile. UGT enzymes are present in high concentrations in the liver and intestines, the primary sites of drug metabolism. The glucuronidation of this compound would likely reduce its systemic exposure and therapeutic efficacy.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low plasma concentration of this compound after oral administration Poor aqueous solubility limiting dissolution. Extensive first-pass metabolism by gut microbiota and/or intestinal/hepatic enzymes.Employ formulation strategies to enhance solubility, such as solid dispersions or nanoparticle formulations. Consider co-administration with inhibitors of relevant metabolic enzymes (requires further research to identify specific inhibitors).
High variability in pharmacokinetic data between subjects Differences in gut microbiota composition leading to variable metabolism. Genetic polymorphisms in metabolic enzymes (e.g., UGTs).Standardize the gut microbiota of experimental animals through co-housing or fecal microbiota transplantation if feasible. Use a larger sample size to account for inter-individual variability.
Degradation of this compound during formulation processing Thermal degradation during hot-melt extrusion. Chemical instability in the presence of certain excipients.Optimize the processing temperature and residence time during hot-melt extrusion. Conduct compatibility studies with selected excipients before formulation.
Poor physical stability of amorphous solid dispersion (recrystallization) The polymer does not sufficiently inhibit drug migration and nucleation. Absorption of moisture.Select a polymer with a high glass transition temperature and strong interactions (e.g., hydrogen bonding) with this compound. Store the formulation in a low-humidity environment and consider the use of moisture-protective packaging.
Low encapsulation efficiency in nanoparticle formulations Poor affinity of this compound for the lipid matrix. Suboptimal formulation and process parameters.Screen different lipids and surfactants to find a combination with better solubilizing capacity for this compound. Optimize parameters such as homogenization speed, sonication time, and drug-to-lipid ratio.

Quantitative Data

While specific in vivo pharmacokinetic data for this compound is limited in publicly available literature, the following table presents data for other lignans, which can provide a general reference for expected pharmacokinetic behavior in rats. It is important to note that these values can vary significantly based on the specific lignan, dosage, and formulation.

Table 1: Pharmacokinetic Parameters of Various Lignans in Rats After Oral Administration

LignanDosageCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Deoxyschisandrin (from extract)1 g/kg extract186.4 ± 34.20.5 ± 0.2543.6 ± 98.7
Deoxyschisandrin (pure)10 mg/kg98.6 ± 21.50.4 ± 0.1287.4 ± 65.3
Secoisolariciresinol Diglucoside (SDG)40 mg/kg---
Secoisolariciresinol (SECO)40 mg/kg---
Pinoresinol Diglucoside (PD)50 mg/kg112.3 ± 23.40.25156.7 ± 34.5

Note: '-' indicates that the specific value was not provided in the cited abstract. The bioavailability of pinoresinol diglucoside was reported to be only 2.5%.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for enhancing the bioavailability of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from general methods for preparing SLNs.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Co-surfactant (optional, e.g., soy lecithin)

  • Purified water

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed this compound in the molten lipid with continuous stirring to ensure a homogenous mixture.

  • Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.

  • Formation of Pre-emulsion: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Sonication: Subject the pre-emulsion to high-power probe sonication for 3-5 minutes to reduce the particle size to the nanometer range. The sonication process should be carried out in an ice bath to prevent overheating.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Preparation of this compound Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)

This protocol is based on general procedures for HME.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Soluplus®, Kollidon® VA64, HPMC)

  • Plasticizer (optional, e.g., polyethylene glycol)

Procedure:

  • Pre-formulation Studies: Conduct miscibility and interaction studies between this compound and various polymers using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to select a suitable carrier.

  • Blending: Physically mix the this compound and the selected polymer (and plasticizer, if used) at the desired ratio in a blender for a uniform mixture.

  • Hot-Melt Extrusion: Feed the blend into a hot-melt extruder. Set the barrel temperature profile, screw speed, and feed rate based on the thermal properties of the drug and polymer. The temperature should be sufficient to melt the polymer and dissolve the drug without causing thermal degradation.

  • Extrudate Collection and Milling: Collect the extrudate and allow it to cool to room temperature. Mill the extrudate into a fine powder using a suitable mill.

  • Characterization: Characterize the solid dispersion for its amorphous nature (using DSC and X-ray powder diffraction), dissolution rate, and physical stability.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for an in vivo pharmacokinetic study.

Animals:

  • Male Sprague-Dawley or Wistar rats (or other appropriate rodent model)

Procedure:

  • Dosing: Fast the animals overnight with free access to water. Administer the this compound formulation (e.g., suspension of pure compound, SLN dispersion, or solid dispersion) orally via gavage at a predetermined dose. For intravenous administration (to determine absolute bioavailability), administer a solution of this compound via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Protein Precipitation: Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Vortex and centrifuge to pellet the proteins.

    • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis software.

Protocol 4: LC-MS/MS Method for Quantification of this compound in Plasma

This is a template for developing a sensitive and specific analytical method.

Instrumentation:

  • Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (to be optimized for this compound).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Determine the precursor ion and product ion for this compound and a suitable internal standard by direct infusion.

Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Validation:

  • Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Visualizations

bioavailability_challenges cluster_gut Gastrointestinal Lumen cluster_absorption Intestinal Epithelium cluster_circulation Systemic Circulation cluster_liver Liver Oral Administration of this compound Oral Administration of this compound Gastrointestinal Tract Gastrointestinal Tract Oral Administration of this compound->Gastrointestinal Tract Gut Microbiota Metabolism Gut Microbiota Metabolism Gastrointestinal Tract->Gut Microbiota Metabolism First-Pass Effect Absorption Absorption Gastrointestinal Tract->Absorption Excretion Excretion Gut Microbiota Metabolism->Excretion Intestinal UGT Metabolism Intestinal UGT Metabolism Absorption->Intestinal UGT Metabolism First-Pass Effect Active this compound Active this compound Absorption->Active this compound Intestinal UGT Metabolism->Excretion Hepatic UGT Metabolism Hepatic UGT Metabolism Active this compound->Hepatic UGT Metabolism First-Pass Effect Hepatic UGT Metabolism->Excretion

Caption: Factors limiting the oral bioavailability of this compound.

Preventing degradation of (+)-Medioresinol during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of (+)-Medioresinol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a furofuran lignan, a class of polyphenolic compounds known for various biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1][2] Like many phenolic compounds, its structure is susceptible to degradation under common experimental conditions, which can lead to a loss of biological activity and inaccurate results.[3] Key factors influencing its stability include pH, temperature, light, and the presence of oxygen.[1][3]

Q2: How should I store powdered this compound?

For long-term storage (months to years), powdered this compound should be kept in a tightly sealed, light-protected container (e.g., an amber vial) at -20°C.[1][4] To minimize degradation from moisture and oxygen, it is best to store it under a dry, inert atmosphere (e.g., nitrogen or argon).

Q3: What is the recommended way to prepare and store stock solutions of this compound?

Stock solutions should be prepared in a high-quality, dry solvent such as DMSO.[5] To minimize freeze-thaw cycles, which can introduce moisture and oxygen, it is advisable to aliquot the stock solution into single-use volumes.[5] For storage, stock solutions are stable for up to one month at -20°C or up to six months at -80°C.[4][5] Always store stock solutions protected from light.

Q4: My solution of this compound has turned brown. What does this mean?

A brown discoloration is a common indicator of oxidation and degradation of phenolic compounds.[3] This can be caused by exposure to air (oxygen), light, high pH, or a combination of these factors.[3] Oxidized this compound may have reduced or altered biological activity.

Troubleshooting Guide: Preventing Degradation

IssuePotential CauseRecommended Solution
Solution Discoloration (Browning) Oxidation due to exposure to oxygen, light, or high pH.Prepare solutions fresh whenever possible. Use deoxygenated solvents by sparging with nitrogen or argon. Store solutions in amber vials or wrap containers in aluminum foil. Maintain a neutral to slightly acidic pH.[1]
Precipitation in Aqueous Media Low aqueous solubility of this compound.Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into aqueous media, do so gradually while vortexing to avoid precipitation. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid cellular toxicity.[6]
Loss of Biological Activity Degradation of the compound due to improper storage or handling.Strictly adhere to recommended storage conditions (-20°C or -80°C, protected from light).[4] Minimize the exposure of the compound to ambient light and temperature during experimental procedures. Prepare working solutions immediately before use.
Inconsistent Experimental Results Degradation of this compound during the experiment.Ensure all buffers and media are at an appropriate pH (neutral to slightly acidic).[1] If experiments are lengthy, consider the stability of the compound over that time frame at the experimental temperature. Protect experimental setups from direct light.

Data Presentation: Estimated Stability of Phenolic Compounds

ConditionParameterEstimated StabilityNotes
pH pH 3-6HighPhenolic compounds are generally more stable in acidic to neutral conditions.[7]
pH 7-8ModerateStability decreases as pH becomes neutral to slightly alkaline.
pH > 8LowAlkaline conditions can catalyze oxidation and degradation.[7]
Temperature 4°CHighRecommended for short-term storage of solutions.
25°C (Room Temp)Moderate to LowDegradation is accelerated at room temperature, especially with prolonged exposure.
37°C (Incubation)LowSignificant degradation can occur over several hours at physiological temperatures.
Light DarkHighEssential for preventing photodegradation.[1]
Ambient LightModerateGradual degradation will occur.
Direct UV LightVery LowRapid degradation is expected.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials : this compound powder, high-purity dimethyl sulfoxide (DMSO), sterile amber microcentrifuge tubes, and precision pipettes.

  • Procedure :

    • Under low light conditions, accurately weigh the desired amount of this compound powder.

    • Transfer the powder to a sterile amber vial.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.[5]

    • Aliquot the stock solution into single-use amber microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][5]

Protocol 2: Cell Culture Treatment with this compound
  • Materials : Prepared this compound stock solution, pre-warmed cell culture medium, and cultured cells.

  • Procedure :

    • Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.

    • Immediately before treating the cells, dilute the stock solution to the final working concentration in pre-warmed cell culture medium. To prevent precipitation, add the stock solution to the medium dropwise while gently swirling.

    • Ensure the final DMSO concentration in the culture medium is below 0.5% to avoid solvent-induced cytotoxicity.[6]

    • Include a vehicle control group in your experiment (cells treated with the same final concentration of DMSO without the compound).

    • Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.

    • Incubate the cells for the desired period, ensuring the incubator minimizes light exposure.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Cell Treatment weigh Weigh this compound (Low Light) dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into Amber Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot (Protect from Light) store->thaw Use Single Aliquot dilute Dilute in Pre-warmed Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate (Minimize Light Exposure) treat->incubate

Caption: Workflow for handling this compound to minimize degradation.

ROS_apoptosis medioresinol This compound ros Intracellular ROS Accumulation medioresinol->ros induces stress Oxidative Stress ros->stress mito Mitochondrial Dysfunction stress->mito cyto Cytochrome c Release mito->cyto caspase Caspase Activation cyto->caspase apoptosis Apoptosis caspase->apoptosis

Caption: ROS-mediated apoptotic pathway induced by this compound.[9]

PI3K_AKT_mTOR medioresinol This compound pi3k PI3K medioresinol->pi3k activates akt p-AKT pi3k->akt activates mtor p-mTOR akt->mtor activates response Cellular Response (e.g., Reduced Inflammation, Reduced Oxidative Stress) mtor->response

Caption: this compound activates the PI3K/AKT/mTOR signaling pathway.[10]

References

Validation & Comparative

A Comparative Analysis of (+)-Medioresinol and (-)-Medioresinol Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the current scientific literature reveals a significant focus on the biological activities of (+)-Medioresinol, with a notable absence of comparative data for its enantiomer, (-)-Medioresinol. While this guide provides a comprehensive overview of the well-documented bioactivities of this compound, it must be emphasized that a direct comparative analysis is currently hindered by the lack of available research on (-)-Medioresinol. This document summarizes the existing quantitative data for the (+) enantiomer, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction to Medioresinol Enantiomers

Bioactivity of this compound

Extensive research has been conducted on this compound, revealing a broad spectrum of biological effects, including antifungal, antibacterial, anti-inflammatory, and neuroprotective properties.

Table 1: Summary of Quantitative Bioactivity Data for this compound
Biological ActivityAssay SystemTarget/EndpointResult (IC₅₀/MIC)
Antifungal Candida albicansMinimum Inhibitory Concentration (MIC)3.125 - 6.25 µg/mL
Antibacterial Escherichia coliMinimum Inhibitory Concentration (MIC)2.5 µg/mL
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)5 µg/mL
Anti-inflammatory LPS-stimulated Bone Marrow-Derived Dendritic Cells (BMDCs)IL-12 p40 productionIC₅₀ = 2 µM
Neuroprotective Oxygen-Glucose Deprivation (OGD) in bEnd.3 cellsInhibition of pyroptosisEffective at 20 µM

Detailed Experimental Protocols

Antifungal Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of this compound against Candida albicans is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: C. albicans is cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. A suspension is then prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Preparation of this compound: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in RPMI 1640 medium in a 96-well microtiter plate.

  • Incubation: An equal volume of the fungal inoculum is added to each well containing the serially diluted this compound. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control well.

Anti-inflammatory Activity Assay (IL-12 p40 Inhibition)

The inhibitory effect of this compound on the production of the pro-inflammatory cytokine IL-12 p40 is assessed in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs).

  • Cell Culture: BMDCs are generated from bone marrow cells of mice and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), granulocyte-macrophage colony-stimulating factor (GM-CSF), and interleukin-4 (IL-4).

  • Treatment: The cultured BMDCs are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce the production of IL-12 p40.

  • Quantification of IL-12 p40: The concentration of IL-12 p40 in the cell culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The IC₅₀ value, the concentration of this compound that inhibits IL-12 p40 production by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Induction of Apoptosis in Candida albicans

This compound has been shown to induce apoptosis in Candida albicans through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[1][2]

apoptosis_pathway Medioresinol This compound ROS Increased ROS Production Medioresinol->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Apoptosis induction by this compound in C. albicans.
Neuroprotective Effect via PGC-1α/PPARα-GOT1 Axis

In the context of ischemic stroke, this compound has demonstrated neuroprotective effects by activating the PGC-1α/PPARα signaling pathway, which in turn upregulates Glutamate-Oxaloacetate Transaminase 1 (GOT1) and leads to the inhibition of pyroptosis in endothelial cells.

neuroprotection_pathway cluster_0 Signaling Cascade Medioresinol This compound PGC1a PGC-1α Activation Medioresinol->PGC1a PPARa PPARα Activation PGC1a->PPARa GOT1 GOT1 Upregulation PPARa->GOT1 Pyroptosis Inhibition of Pryoptosis GOT1->Pyroptosis Neuroprotection Neuroprotection Pyroptosis->Neuroprotection

Neuroprotective signaling of this compound.

Conclusion and Future Directions

The available scientific evidence strongly supports the diverse bioactive potential of this compound, particularly in the areas of antifungal, antibacterial, anti-inflammatory, and neuroprotective applications. The detailed mechanisms of action, including the induction of apoptosis and the modulation of key signaling pathways, provide a solid foundation for further preclinical and clinical investigations.

However, the significant knowledge gap concerning the bioactivity of (-)-Medioresinol remains a critical area for future research. A comprehensive comparative analysis of the two enantiomers is essential to fully understand the structure-activity relationships of medioresinol and to potentially identify the more potent or selective enantiomer for therapeutic development. Future studies should focus on the stereoselective synthesis or chiral separation of medioresinol enantiomers, followed by a systematic evaluation of their biological activities in a range of assays. Such research will undoubtedly provide valuable insights for the drug discovery and development community.

References

Validating the Antifungal Mechanism of (+)-Medioresinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of (+)-Medioresinol, Amphotericin B, and Resveratrol Against Candida albicans

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antifungal properties of this compound with two well-established antifungal agents, Amphotericin B and Resveratrol. The focus of this guide is to objectively present the mechanisms of action, supported by experimental data, to validate the potential of this compound as a novel antifungal candidate.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key characteristics and reported efficacy of this compound, Amphotericin B, and Resveratrol against Candida albicans.

Table 1: Comparison of Antifungal Mechanisms of Action

FeatureThis compoundAmphotericin BResveratrol
Primary Target MitochondriaFungal Cell Membrane (Ergosterol)Mitochondria
Mechanism of Action Induces apoptosis via accumulation of Reactive Oxygen Species (ROS) and mitochondrial dysfunction.[1][2]Binds to ergosterol, forming pores in the cell membrane, leading to leakage of intracellular contents and cell death.[3][4][5][6]Induces apoptosis through a caspase-dependent mitochondrial pathway involving ROS production.[7]
Cellular Effects Cell cycle arrest, mitochondrial membrane depolarization, cytochrome c release, phosphatidylserine externalization, DNA fragmentation.[1]Increased membrane permeability, loss of ions and small molecules.[3][4]Loss of mitochondrial membrane potential, metacaspase activation, cytochrome c release.[7]

Table 2: Antifungal Efficacy Against Candida albicans

CompoundMinimum Inhibitory Concentration (MIC)
This compound Antifungal properties and a proposed mechanism of action have been described, though a specific MIC value is not consistently reported in the primary literature.[1][2]
Amphotericin B 0.125 - 1.0 µg/mL.[8]
Resveratrol 10 - 20 µg/mL.

Experimental Protocols: Methodologies for Validation

Detailed below are the key experimental protocols utilized to investigate the antifungal mechanisms of these compounds against Candida albicans.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Candida albicans strains are cultured overnight. The inoculum is prepared to a concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL in a suitable medium, such as RPMI 1640.[8]

  • Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate.

  • Incubation: The yeast inoculum is added to each well, and the plates are incubated at 35°C for 48 hours.[8]

  • Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well, which can be assessed visually or by measuring the optical density at 600 nm.

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular accumulation of ROS, a key indicator of oxidative stress.

  • Cell Treatment: Candida albicans cells are treated with the antifungal compounds for a specified duration.

  • Staining: The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.

  • Analysis: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates a higher level of intracellular ROS.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay assesses the integrity of the mitochondrial membrane, which is crucial for mitochondrial function. A loss of ΔΨm is an early marker of apoptosis.

  • Cell Treatment: Candida albicans cells are exposed to the antifungal agents.

  • Staining: The cells are stained with a fluorescent dye that accumulates in healthy mitochondria with an intact membrane potential, such as Rhodamine 123 or JC-1. In apoptotic cells with depolarized mitochondrial membranes, the staining pattern or fluorescence intensity changes.

  • Analysis: The changes in fluorescence are quantified using flow cytometry or observed with a fluorescence microscope.

Apoptosis Detection by Annexin V Staining

This assay identifies one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

  • Cell Preparation: Candida albicans cells are treated with the antifungal compounds.

  • Staining: The cells are then incubated with Annexin V conjugated to a fluorescent dye (e.g., FITC). Annexin V has a high affinity for PS and will bind to the surface of apoptotic cells. A vital dye, such as propidium iodide (PI), is often co-stained to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

  • Analysis: The stained cells are analyzed by flow cytometry.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the antifungal agents and a general experimental workflow for their validation.

Antifungal_Mechanisms cluster_Medioresinol This compound Pathway cluster_AmphotericinB Amphotericin B Pathway cluster_Resveratrol Resveratrol Pathway Medioresinol This compound ROS_M Increased ROS Medioresinol->ROS_M Mito_Dys_M Mitochondrial Dysfunction ROS_M->Mito_Dys_M Caspase_M Metacaspase Activation Mito_Dys_M->Caspase_M Apoptosis_M Apoptosis Caspase_M->Apoptosis_M AmphotericinB Amphotericin B Ergosterol_Binding Binds to Ergosterol AmphotericinB->Ergosterol_Binding Pore_Formation Membrane Pore Formation Ergosterol_Binding->Pore_Formation Leakage Ion Leakage Pore_Formation->Leakage Cell_Death_A Cell Death Leakage->Cell_Death_A Resveratrol Resveratrol ROS_R Increased ROS Resveratrol->ROS_R Mito_Dys_R Mitochondrial Dysfunction ROS_R->Mito_Dys_R Caspase_R Metacaspase Activation Mito_Dys_R->Caspase_R Apoptosis_R Apoptosis Caspase_R->Apoptosis_R

Caption: Antifungal mechanisms of action.

Experimental_Workflow cluster_workflow Workflow for Antifungal Mechanism Validation start Select Antifungal Compound and Fungal Strain mic_assay Determine MIC start->mic_assay cell_treatment Treat Fungal Cells with Compound mic_assay->cell_treatment ros_assay ROS Measurement cell_treatment->ros_assay mmp_assay Mitochondrial Membrane Potential Assay cell_treatment->mmp_assay apoptosis_assay Apoptosis Assay (Annexin V) cell_treatment->apoptosis_assay data_analysis Data Analysis and Comparison ros_assay->data_analysis mmp_assay->data_analysis apoptosis_assay->data_analysis conclusion Elucidate Mechanism of Action data_analysis->conclusion

Caption: General experimental workflow.

References

A Comparative Efficacy Analysis of (+)-Medioresinol and Other Natural Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of several natural lignans, with a focus on (+)-Medioresinol, pinoresinol, syringaresinol, and lariciresinol. Lignans are a class of polyphenolic compounds found in plants that have garnered significant interest for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This document aims to collate available experimental data to facilitate objective comparisons and guide future research and development.

I. Comparative Analysis of Biological Activities

While direct comparative studies detailing the efficacy of this compound against other lignans using standardized assays are limited in the currently available literature, this guide synthesizes data from various sources to provide a relative understanding of their potencies in key biological activities.

Antioxidant Activity

The antioxidant capacity of lignans is often evaluated by their ability to scavenge free radicals, commonly measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The half-maximal inhibitory concentration (IC50) is a standard measure of efficacy, with lower values indicating greater antioxidant potential.

While specific IC50 values for the antioxidant activity of this compound were not found in the reviewed literature, it is known to be a furofuran lignan isolated from Sambucus williamsii, a plant recognized for its antioxidant properties.[3][4] One study on this compound demonstrated its ability to induce intracellular reactive oxygen species (ROS) accumulation in Candida albicans, leading to mitochondria-mediated apoptosis, suggesting its involvement in redox-related cellular processes.[5]

Below is a summary of the reported antioxidant activities for other prominent lignans:

LignanDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)Reference
This compound Data Not AvailableData Not Available
Pinoresinol ~69Data Not Available[6]
Syringaresinol Data Not AvailableData Not Available
Lariciresinol Data Not AvailableData Not Available

Note: The IC50 value for Pinoresinol was reported for the (+) enantiomer. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.[6]

Anti-inflammatory Activity

The anti-inflammatory effects of lignans are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

Studies have indicated that various lignans exert anti-inflammatory effects, often through the modulation of key signaling pathways like NF-κB.[7] Pinoresinol, in particular, has been identified as a potent anti-inflammatory agent among several tested lignans.[8]

Quantitative data for the anti-inflammatory activity of selected lignans is presented below:

LignanCell LineAssayIC50 (µM)Reference
This compound RAW 264.7NO InhibitionData Not Available
Pinoresinol RAW 264.7NO InhibitionData Not Available
Syringaresinol RAW 264.7NO Inhibition~25-100 (Qualitative Inhibition)[9]
Lariciresinol RAW 264.7NO InhibitionData Not Available
Anticancer Activity

The cytotoxic effects of lignans against various cancer cell lines are a significant area of research. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a common metric for comparing anticancer potency.

Comparative studies have been conducted on the antineoplastic effects of pinoresinol and lariciresinol on breast cancer cell lines.

LignanCell LineAssayIC50 (µM)Reference
This compound MCF-7, HepG2MTT AssayData Not Available
Pinoresinol SkBr3 (Breast Cancer)MTT Assay~575 (for 50% viability at 48h)[10]
Lariciresinol SkBr3 (Breast Cancer)MTT Assay~500 (for 50% viability at 48h)[10]
Syringaresinol Data Not AvailableMTT AssayData Not Available

II. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.[6]

  • Reagent Preparation : Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM.

  • Sample Preparation : Dissolve lignan samples in the same solvent at various concentrations.

  • Reaction : Mix the lignan solution with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation : Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement : Measure the absorbance at a wavelength of approximately 517 nm.

  • Calculation : Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • IC50 Determination : Plot the percentage of inhibition against the lignan concentration to determine the IC50 value.[6]

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture medium using the Griess reagent.

  • Cell Culture : Culture RAW 264.7 macrophages in a 96-well plate until they reach the desired confluence.

  • Treatment : Pre-treat the cells with various concentrations of the lignan for a specific duration (e.g., 1 hour).

  • Stimulation : Induce inflammation by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium.

  • Incubation : Incubate the cells for a further period (e.g., 24 hours).

  • Griess Reaction : Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Measurement : After a short incubation at room temperature, measure the absorbance at approximately 540 nm.

  • Calculation : Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

  • IC50 Determination : Determine the IC50 value from the dose-response curve.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of the lignan and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at a wavelength between 540 and 590 nm.

  • Calculation : Calculate the percentage of cell viability relative to the untreated control cells.

  • IC50 Determination : Determine the IC50 value from the dose-response curve.[11]

III. Signaling Pathways and Experimental Workflows

The biological activities of lignans are often mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways and experimental workflows discussed in this guide.

experimental_workflow cluster_antioxidant Antioxidant Activity Workflow cluster_anti_inflammatory Anti-inflammatory Activity Workflow A1 Prepare Lignan Solutions A3 Mix and Incubate A1->A3 A2 Prepare DPPH/ABTS Reagent A2->A3 A4 Measure Absorbance A3->A4 A5 Calculate % Inhibition & IC50 A4->A5 B1 Culture RAW 264.7 Cells B2 Pre-treat with Lignan B1->B2 B3 Stimulate with LPS B2->B3 B4 Incubate B3->B4 B5 Collect Supernatant B4->B5 B6 Griess Assay for NO B5->B6 B7 Calculate % Inhibition & IC50 B6->B7

General experimental workflows for antioxidant and anti-inflammatory assays.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation of IκBα NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release & Translocation Nucleus Nucleus NFkB_active->Nucleus Inflammation Pro-inflammatory Gene Expression (e.g., iNOS for NO) Nucleus->Inflammation Transcription Pinoresinol Pinoresinol Pinoresinol->IKK Inhibits

Inhibition of the NF-κB signaling pathway by Pinoresinol.

IV. Conclusion

The available data suggests that lignans as a class possess significant therapeutic potential. Pinoresinol has demonstrated notable anti-inflammatory and anticancer activities in several studies. While this compound is a known furofuran lignan with documented biological effects, particularly antifungal properties, there is a clear need for further research to quantify its efficacy in standardized antioxidant, anti-inflammatory, and anticancer assays. Such studies would enable a more direct and robust comparison with other well-characterized lignans and would be invaluable for guiding future drug discovery and development efforts. Researchers are encouraged to conduct head-to-head comparative studies to elucidate the relative potencies of these promising natural compounds.

References

Unveiling the Anti-inflammatory Potential of (+)-Medioresinol: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying novel anti-inflammatory agents is a critical endeavor. (+)-Medioresinol, a furofuran lignan, has emerged as a compound of interest. While direct in vivo validation of its anti-inflammatory effects is still under investigation, this guide provides a comparative analysis based on available data for structurally related compounds and the plant from which it is commonly isolated, Sambucus williamsii. This information offers valuable insights into its potential therapeutic applications and mechanisms of action.

Comparative Analysis of Anti-inflammatory Effects

While specific in vivo studies on this compound are limited, research on related lignans and extracts from Sambucus williamsii provides a strong basis for its potential anti-inflammatory properties. The data presented below summarizes the in vivo effects of these alternatives, offering a comparative benchmark for the anticipated performance of this compound.

Compound/ExtractAnimal ModelKey FindingsReference Compound(s)
Polysaccharides from Sambucus williamsii Hance roots Lipopolysaccharide (LPS)-induced acute lung injury in miceReduced lung injury, inhibited apoptosis, and decreased levels of TNF-α, IL-6, and IL-1β.Not specified
Matairesinol Cecal ligation and perforation (CLP)-induced sepsis in ratsImproved neuronal apoptosis, weakened microglial activation, and hampered the expression of pro-inflammatory factors (TNF-α, IL-1β, IL-6, IFN-γ, IL-8, and MCP1).[1]Not specified
Pinoresinol IL-6-induced inflammation in macrophages (in vitro) and implied in vivo relevanceRepressed activation and nuclear translocation of both p65 NF-κB and STAT3. Attenuated downstream gene expression of IL-1β, TNF-α, and COX-2.[2]Not specified
Sambucus nigra L. (Black Elder) Fruit Extract Cotton pellet-induced granuloma in ratsDose-dependent reduction in granuloma weight. At 50 mg/kg, the effect was comparable to diclofenac.[3][4]Diclofenac

Postulated Mechanism of Action: Targeting Key Inflammatory Pathways

Lignans, including this compound, are widely recognized for their ability to modulate key signaling pathways involved in the inflammatory response.[5][6][7][8] The primary mechanism is believed to be the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways.[1][6]

Here's a breakdown of the likely signaling cascade:

G cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_pathways Signaling Pathways cluster_transcription Nuclear Transcription cluster_response Inflammatory Response cluster_intervention Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK NFkB_nuc NF-κB (active) MAPK->NFkB_nuc activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->NFkB_nuc translocates to nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines induces transcription Medioresinol This compound Medioresinol->MAPK inhibits Medioresinol->IKK inhibits

Caption: Postulated anti-inflammatory mechanism of this compound.

Experimental Protocols for In Vivo Validation

To rigorously validate the anti-inflammatory effects of this compound in vivo, standardized animal models of inflammation are essential. The following protocols are based on common methodologies used for evaluating anti-inflammatory compounds.

Lipopolysaccharide (LPS)-Induced Inflammation Model

This model is widely used to study systemic inflammation.

G acclimatization Acclimatization (1 week) grouping Random Grouping (Control, Vehicle, this compound, Reference Drug) acclimatization->grouping pretreatment Pre-treatment (Oral gavage with respective compounds) grouping->pretreatment induction Inflammation Induction (Intraperitoneal injection of LPS) pretreatment->induction monitoring Monitoring & Sample Collection (Blood, tissues at specific time points) induction->monitoring analysis Biochemical & Histological Analysis (Cytokine levels, MPO activity, tissue damage) monitoring->analysis

References

A Head-to-Head Comparison of (+)-Medioresinol and Synthetic Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antifungal drug discovery, there is a continuous search for novel compounds that can overcome the challenges of toxicity and emerging resistance associated with conventional synthetic agents. This guide provides a detailed, data-driven comparison of the naturally derived lignan, (+)-Medioresinol, with two widely used synthetic antifungal drugs: fluconazole (an azole) and amphotericin B (a polyene). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antifungal efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Antifungal Activity: A Quantitative Comparison

The in vitro antifungal activity of this compound has been evaluated against several clinically relevant fungal species and compared with standard antifungal drugs. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans3.125 - 6.25[1]0.25 - 8[2]0.125 - 1[3]
Candida parapsilosis3.125 - 6.25[1]2 - 16[2][4]0.125 - 1[3]
Trichosporon beigelii3.125 - 6.25[1]6.25[1][5]0.78 - 3.12[1][5]
Malassezia furfur3.125 - 6.25[1]2 - >64[6][7]8 - 32[8][9]

Table 1: Minimum Inhibitory Concentration (MIC) Comparison. This table summarizes the MIC values of this compound, fluconazole, and amphotericin B against various fungal species.

Mechanisms of Action: Divergent Pathways to Fungal Inhibition

This compound and synthetic antifungal agents employ distinct mechanisms to exert their effects on fungal cells.

This compound: This natural lignan induces its antifungal effect primarily through the induction of apoptosis in fungal cells.[5][8] Key events in its mechanism of action include:

  • Induction of Reactive Oxygen Species (ROS): this compound treatment leads to a significant increase in intracellular ROS levels.[1][5]

  • Mitochondrial Dysfunction: The accumulation of ROS disrupts mitochondrial function, leading to mitochondrial membrane depolarization and the release of pro-apoptotic factors like cytochrome c.[5][8]

  • Metacaspase Activation: The released cytochrome c activates metacaspases, which are key executioners of apoptosis in fungi.[8]

  • Cell Cycle Arrest: The compound has been shown to arrest the fungal cell cycle.[5]

Synthetic Antifungal Agents:

  • Azoles (e.g., Fluconazole): Azoles function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[10][11][12] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[10]

  • Polyenes (e.g., Amphotericin B): Polyenes directly target ergosterol in the fungal cell membrane.[13][14] They bind to ergosterol and form pores or channels in the membrane.[13][15] This leads to increased membrane permeability, leakage of essential intracellular ions and molecules, and ultimately, cell death.[13]

Experimental Protocols

The following section details a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, based on established protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17][18][19]

Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the antifungal agents (e.g., this compound, fluconazole, amphotericin B) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

    • Perform serial twofold dilutions of the stock solutions in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS.

  • Inoculum Preparation:

    • Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to an approximate cell density of 1-5 x 10⁶ CFU/mL.

    • Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For azoles, this is often a ≥50% reduction in turbidity, while for amphotericin B, it is typically complete inhibition.

Visualizing the Experimental and Mechanistic Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Antifungal Stock Solutions dilution Serial Dilution in 96-well Plate stock->dilution inoculum Fungal Inoculum (0.5 McFarland) inoculation Inoculation of Plates inoculum->inoculation dilution->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation mic MIC Determination (Visual/Spectrophotometric) incubation->mic

Figure 1: General workflow for MIC determination.

azole_pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase Lanosterol->Enzyme Conversion Ergosterol Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Azole Azole Antifungal (e.g., Fluconazole) Azole->Enzyme Inhibition Enzyme->Ergosterol

Figure 2: Mechanism of action of azole antifungals.

polyene_pathway cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Membrane Pore/ Channel Formation Leakage Ion Leakage & Cell Death Pore->Leakage Polyene Polyene Antifungal (e.g., Amphotericin B) Polyene->Ergosterol Binding Polyene->Pore Induces

References

Comprehensive Search for Structure-Activity Relationship Studies of (+)-Medioresinol Derivatives Yields Limited Direct Results

Author: BenchChem Technical Support Team. Date: November 2025

Our extensive search for primary research and review articles focused on the synthesis and biological evaluation of (+)-Medioresinol derivatives with the aim of compiling a comparative guide. The objective was to extract quantitative data (e.g., IC50, EC50), detailed experimental protocols, and to visualize relevant biological pathways. However, the search did not yield any publications that systematically explore the SAR of a series of this compound derivatives.

Existing research on this compound, a furofuran lignan found in various plants, has highlighted its potential in several therapeutic areas. Studies have indicated its antifungal properties, where it can induce apoptosis in fungal cells like Candida albicans[1][2]. Furthermore, some reports suggest potential neuroprotective and anti-inflammatory activities of the parent compound.

A single tangential mention in a broader study on lignans suggested that the number and position of methoxy groups on the aromatic rings of related compounds can influence their cytotoxic activity[1]. However, this observation was not part of a systematic SAR study on a series of specifically synthesized this compound derivatives and lacked the detailed quantitative data required for a comparative guide.

The search for SAR studies on related lignans or other natural product derivatives did reveal numerous examples of such research for other classes of compounds. These studies exemplify the requested format, providing tables of derivatives with their corresponding biological activities and detailed experimental methodologies. This indicates that the methodology for conducting and reporting SAR studies is well-established within the scientific community, but it appears that this compound and its derivatives have not yet been a focus of such detailed investigations.

References

Independent Replication and Comparative Analysis of Published Findings on (+)-Medioresinol's Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Primary Findings on (+)-Medioresinol

The primary body of research on the antifungal mechanism of this compound stems from a 2012 study published in Biochimie by Hwang et al.[1] This study established that this compound, a lignan isolated from the stem bark of Sambucus williamsii, exhibits significant antifungal activity against Candida albicans. The proposed mechanism of action is the induction of apoptosis through the accumulation of intracellular reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Key Quantitative Data from Primary Research

The following table summarizes the key quantitative findings from the foundational study on this compound's effect on Candida albicans.

ParameterConcentration of this compoundResultReference
Minimum Inhibitory Concentration (MIC)8 µg/mLInhibition of C. albicans growthHwang et al., 2012
Intracellular ROS Generation4 µg/mLSignificant increase in ROS levelsHwang et al., 2012
Mitochondrial Membrane Depolarization4 µg/mLIncreased percentage of cells with depolarized mitochondriaHwang et al., 2012
Metacaspase Activation4 µg/mLIncreased metacaspase activityHwang et al., 2012
DNA Fragmentation (TUNEL Assay)4 µg/mLIncreased percentage of TUNEL-positive cellsHwang et al., 2012

Comparative Analysis with Alternative Antifungal Agents

A comparative analysis of this compound with other antifungal agents is crucial for understanding its potential therapeutic value. The following tables compare the reported efficacy and mechanism of action of this compound with a selection of natural and conventional antifungal compounds.

Comparison with Natural Antifungal Compounds
CompoundOrganism(s)Reported MIC RangeMechanism of Action
This compound Candida albicans8 µg/mLInduction of apoptosis via ROS and mitochondrial dysfunction
(+)-Pinoresinol Candida albicans16 µg/mLFungal plasma membrane damage[2]
Lariciresinol Various human pathogenic fungiNot specifiedMembrane permeabilization[3]
Hinokitiol Candida albicans (including resistant strains)8.21 µg/mLNot fully elucidated, reduces biofilm formation and hyphal growth[4]
Caprylic Acid Candida albicansNot specifiedDisrupts the lipid membranes of Candida cells[5]
Berberine Candida speciesNot specifiedBroad antimicrobial actions, including biofilm disruption
Comparison with Conventional Antifungal Drugs
Drug ClassExample DrugOrganism(s)Typical MIC Range (for susceptible isolates)Mechanism of Action
Azoles FluconazoleCandida species0.25 - 4 µg/mLInhibition of ergosterol biosynthesis
Polyenes Amphotericin BBroad spectrum0.25 - 1 µg/mLBinds to ergosterol, leading to membrane pore formation
Echinocandins CaspofunginCandida, Aspergillus0.015 - 0.25 µg/mLInhibition of β-(1,3)-D-glucan synthase, disrupting cell wall integrity[6]

Experimental Protocols

Detailed methodologies are essential for the independent replication and validation of scientific findings. The following are generalized protocols for key experiments relevant to the study of this compound and other antifungal agents.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Antifungal Agent: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using a standardized liquid medium such as RPMI 1640.

  • Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared to a concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agent. The plate is then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The production of intracellular ROS can be measured using fluorescent probes.

  • Cell Treatment: Candida albicans cells are treated with the test compound at various concentrations for a specified period.

  • Staining: The cells are then incubated with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which fluoresces upon oxidation by intracellular ROS.

  • Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Changes in mitochondrial membrane potential are an indicator of mitochondrial dysfunction and can be assessed using potentiometric fluorescent dyes.

  • Cell Treatment: Fungal cells are exposed to the test compound.

  • Staining: The cells are stained with a fluorescent dye such as JC-1 or rhodamine 123. JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with high membrane potential and exists as green fluorescent monomers in the cytoplasm of cells with depolarized mitochondria.

  • Analysis: The change in fluorescence is quantified using flow cytometry or fluorescence microscopy. A shift from red to green fluorescence (with JC-1) indicates mitochondrial membrane depolarization.

Metacaspase Activity Assay

Metacaspases are cysteine proteases in fungi and plants that are involved in apoptosis-like cell death.

  • Cell Lysate Preparation: Candida albicans cells are treated with the test compound, and cell lysates are prepared.

  • Assay Reaction: The cell lysate is incubated with a specific metacaspase substrate that releases a fluorescent or colorimetric molecule upon cleavage.

  • Measurement: The fluorescence or absorbance is measured using a microplate reader. An increase in the signal corresponds to higher metacaspase activity.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis in C. albicans

G Proposed Signaling Pathway of this compound in Candida albicans Medioresinol This compound ROS Intracellular ROS Accumulation Medioresinol->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Depolarization Membrane Depolarization Mitochondria->Depolarization CytochromeC Cytochrome c Release Mitochondria->CytochromeC Metacaspase Metacaspase Activation CytochromeC->Metacaspase Apoptosis Apoptotic Cell Death Metacaspase->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis in C. albicans.

General Experimental Workflow for Antifungal Compound Screening

G General Workflow for Antifungal Compound Evaluation Start Start: Isolate/Synthesize Compound MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Mechanism Investigate Mechanism of Action MIC->Mechanism Toxicity Evaluate Cytotoxicity (e.g., on mammalian cells) MIC->Toxicity ROS ROS Production Assay Mechanism->ROS Mito Mitochondrial Function Assay Mechanism->Mito Caspase Caspase Activity Assay Mechanism->Caspase Conclusion Conclusion & Further Development ROS->Conclusion Mito->Conclusion Caspase->Conclusion Toxicity->Conclusion

Caption: A generalized workflow for the screening and evaluation of novel antifungal compounds.

Conclusion

The initial findings on this compound suggest it is a promising natural compound with antifungal activity against Candida albicans, purportedly acting through a pro-apoptotic mechanism involving ROS production and mitochondrial disruption. However, the absence of independent replication studies is a significant limitation in fully assessing its potential. Further research is imperative to validate these initial findings, elucidate the detailed molecular targets, and evaluate its efficacy and safety in more complex models. This guide provides a framework for such future investigations by summarizing the current knowledge and placing it in the context of established antifungal agents and methodologies.

References

A Comparative Analysis of (+)-Medioresinol from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (+)-Medioresinol, a lignan with significant therapeutic potential, isolated from three distinct plant species: Eucommia ulmoides, Sambucus williamsii, and Salvia scapiformis. The objective of this document is to present a side-by-side analysis of its origins, yield, purity, and observed biological activities, supported by experimental data and detailed methodologies.

Quantitative Data Summary

Plant SourcePart UsedExtraction SolventReported Yield of this compoundPurityReference
Eucommia ulmoides BarkMethanolData not available in comparative formatData not available[1]
Sambucus williamsii Stem BarkNot specifiedData not available in comparative formatData not available
Salvia scapiformis Whole PlantAcetone~0.00003% (w/w)Not specified

Note: The yield for Salvia scapiformis was calculated based on the isolation of 8 mg of this compound from 27 kg of dried plant material. The purity of the isolated compounds was not explicitly stated in a quantitative manner in the referenced literature.

Comparative Biological Activities

This compound exhibits distinct biological activities depending on its plant origin, suggesting that while the molecule is the same, the context of its source and potential co-extracted compounds, or the specific experimental focus, has led to the discovery of different therapeutic potentials.

Plant Source of this compoundBiological ActivityExperimental ModelKey Findings
Eucommia ulmoides CardioprotectiveMyocardial ischemia-hypoxia model in H9c2 cellsActivates the PI3K/AKT/mTOR signaling pathway, leading to reduced oxidative stress and inflammatory response.[2][3]
Sambucus williamsii AntifungalCandida albicansInduces intracellular accumulation of reactive oxygen species (ROS) and mitochondria-mediated apoptotic cell death.[4]
Salvia scapiformis Not specifiedNot applicablePrimarily isolated and structurally characterized.

Experimental Protocols

Extraction and Isolation of this compound from Salvia scapiformis

This protocol is based on the methodology described for the isolation of lignans from Salvia scapiformis.

  • Extraction: The air-dried and powdered whole plants of S. scapiformis (27 kg) were extracted with acetone (3 x 150 L) at room temperature for seven days. The resulting extract was concentrated under reduced pressure to yield a residue (1,300 g).

  • Column Chromatography: The residue was subjected to silica gel column chromatography (100-200 mesh) and eluted with a gradient of petroleum ether-acetone-methanol to afford several fractions.

  • Purification: A specific fraction (Subfraction D′2.3) was further subjected to silica gel column chromatography. Compounds were then purified by semi-preparative High-Performance Liquid Chromatography (HPLC) with a mobile phase of methanol-water (46:54, v/v) at a flow rate of 2 mL/min to yield this compound (8 mg).

Western Blot Analysis of the PI3K/AKT/mTOR Signaling Pathway

This protocol is a standard method for analyzing the activation of the PI3K/AKT/mTOR pathway, as investigated for this compound from Eucommia ulmoides.[2][3]

  • Cell Culture and Treatment: H9c2 cells are cultured to ~80% confluence and then subjected to oxygen-glucose deprivation (OGD) to mimic myocardial ischemia-hypoxia. Subsequently, cells are treated with varying concentrations of this compound.

  • Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated PI3K, AKT, and mTOR.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Antifungal Susceptibility Testing (Microdilution Method)

This protocol outlines the broth microdilution method used to determine the minimum inhibitory concentration (MIC) of this compound from Sambucus williamsii against Candida albicans.[4]

  • Inoculum Preparation: Candida albicans is cultured on Sabouraud Dextrose Agar (SDA) at 35°C. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 103 CFU/mL.

  • Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Visualizations

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioactivity Biological Activity Assessment plant_material Plant Material (Eucommia, Sambucus, Salvia) extraction Solvent Extraction (e.g., Acetone, Methanol) plant_material->extraction chromatography Column Chromatography (Silica Gel) extraction->chromatography hplc Semi-preparative HPLC chromatography->hplc medioresinol This compound hplc->medioresinol cell_model Cell-based Assay (e.g., H9c2 cells) medioresinol->cell_model antifungal_assay Antifungal Assay (e.g., Candida albicans) medioresinol->antifungal_assay western_blot Western Blot Analysis cell_model->western_blot mic_determination MIC Determination antifungal_assay->mic_determination pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis antifungal_results Antifungal Efficacy mic_determination->antifungal_results pi3k_akt_mTOR_pathway medioresinol This compound (from E. ulmoides) pi3k PI3K medioresinol->pi3k Activates akt AKT pi3k->akt Activates mtor mTOR akt->mtor Activates downstream Downstream Effectors (Reduced Oxidative Stress & Inflammation) mtor->downstream Leads to antifungal_mechanism medioresinol This compound (from S. williamsii) candida Candida albicans medioresinol->candida Acts on ros Increased Intracellular ROS candida->ros Induces mitochondria Mitochondrial Dysfunction ros->mitochondria apoptosis Apoptotic Cell Death mitochondria->apoptosis

References

Validating the Therapeutic Potential of (+)-Medioresinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, identifying and validating novel therapeutic targets is a critical step in the pipeline. (+)-Medioresinol, a naturally occurring lignan, has emerged as a promising candidate with a diverse range of biological activities. This guide provides a comparative analysis of this compound's therapeutic targets against established alternatives, supported by experimental data and detailed protocols to aid in the validation process.

Therapeutic Targets of this compound

This compound exhibits a multifaceted pharmacological profile, targeting key pathways involved in inflammation, oxidative stress, and cell survival. Its primary mechanisms of action include:

  • Anti-inflammatory Effects: this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as Interleukin-12 (IL-12) p40, a key player in inflammatory responses.

  • Antioxidant and Cardioprotective Effects: It acts as an activator of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and antioxidant defense. This activation helps protect against endothelial cell pyroptosis, a form of inflammatory cell death, particularly relevant in ischemic stroke.[1] Furthermore, it is suggested to improve myocardial function by reducing oxidative stress and inflammation through the PI3K/AKT/mTOR signaling pathway.[2]

  • Antifungal/Antibacterial Activity: this compound induces the accumulation of reactive oxygen species (ROS) and triggers mitochondrial-mediated apoptosis in pathogenic fungi like Candida albicans.[3][4][5]

Comparative Analysis: this compound vs. Alternatives

To contextualize the therapeutic potential of this compound, it is essential to compare its activity with other well-established natural compounds that target similar pathways. This section provides a comparative overview against other lignans, curcumin, and resveratrol.

Lignan Family Comparison

Lignans are a class of polyphenols with diverse biological activities. While direct comparative quantitative data for this compound against other lignans is limited, the available information suggests distinct and overlapping mechanisms.

CompoundTherapeutic Target/ActivityKey Findings
This compound Anti-inflammatory, Antioxidant, Antifungal, CardioprotectiveInhibits IL-12p40; Activates PGC-1α; Induces apoptosis in C. albicans.[1][3][4][5]
Pinoresinol AnticancerInduces apoptosis in breast cancer cells (SkBr3) with lower cytotoxicity to healthy cells compared to podophyllotoxin.[6]
Lariciresinol AnticancerShows higher apoptotic effect on breast cancer cells (SkBr3) compared to pinoresinol and podophyllotoxin, with less cytotoxicity to healthy cells.[6]
Matairesinol AnticancerExhibits antimetastatic potential in prostate cancer.
Comparison with Curcumin and Resveratrol

Curcumin and resveratrol are extensively studied polyphenols known for their potent anti-inflammatory and antioxidant properties.

CompoundTherapeutic Target/ActivityQuantitative Data (Example)
This compound Anti-inflammatory (IL-12p40 inhibition), Antioxidant (PGC-1α activation)Specific IC50 values for direct comparison are not readily available in the reviewed literature.
Curcumin Anti-inflammatory (Inhibition of TNF-α, IL-6), Antioxidant (Increases Total Antioxidant Capacity)Significantly reduces TNF-α (WMD: -3.48 pg/ml) and IL-6 (WMD: -1.31 pg/ml) levels.[7] Increases Total Antioxidant Capacity (TAC) (SMD = 2.696).[8]
Resveratrol Anti-inflammatory (Inhibition of NF-κB, TNF-α, IL-1β), AntioxidantAttenuates expression of TLR4 and inhibits NF-κB activation, downregulating TNF-α and IL-1β.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding and replicating research findings. The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a standard experimental workflow for its validation.

cluster_Medioresinol_Action Figure 1: this compound Signaling Pathways cluster_inflammation Anti-inflammatory Pathway cluster_cardioprotection Cardioprotective & Antioxidant Pathway cluster_antifungal Antifungal Pathway (Candida albicans) Medioresinol This compound NFkB NF-κB Medioresinol->NFkB PGC1a PGC-1α Medioresinol->PGC1a Mitochondria Mitochondria Medioresinol->Mitochondria LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB IL12p40 IL-12p40 NFkB->IL12p40 Ischemia Ischemia Pyroptosis Endothelial Cell Pyroptosis Ischemia->Pyroptosis PPARa PPARα PGC1a->PPARa GOT1 GOT1 PPARa->GOT1 GOT1->Pyroptosis ROS ROS Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Figure 1: this compound Signaling Pathways

cluster_Workflow Figure 2: Experimental Workflow for Target Validation cluster_invitro In Vitro Validation start Hypothesis: This compound modulates a specific target cell_culture Cell Culture (e.g., Macrophages, Endothelial cells) start->cell_culture treatment Treatment with this compound and Controls (e.g., Curcumin, Resveratrol) cell_culture->treatment mtt Cell Viability Assay (MTT) treatment->mtt elisa Cytokine Quantification (ELISA) (e.g., IL-12p40) treatment->elisa western Protein Expression Analysis (Western Blot) (e.g., PGC-1α, NF-κB) treatment->western flow Apoptosis Assay (Flow Cytometry) treatment->flow data_analysis Data Analysis and Comparison mtt->data_analysis elisa->data_analysis western->data_analysis flow->data_analysis conclusion Conclusion: Validation of therapeutic target and comparative efficacy data_analysis->conclusion

Caption: Figure 2: Experimental Workflow for Target Validation

Experimental Protocols

To facilitate the validation of this compound's therapeutic targets, detailed protocols for key experimental assays are provided below.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound, an alternative compound, or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

IL-12p40 ELISA (Enzyme-Linked Immunosorbent Assay)

This protocol outlines the steps for quantifying IL-12p40 in cell culture supernatants.

  • Coating: Coat a 96-well plate with 100 µL/well of capture antibody diluted in coating buffer and incubate overnight at 4°C.[10]

  • Washing and Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween 20). Block with 200 µL/well of assay diluent for 1 hour at room temperature.[10]

  • Sample and Standard Incubation: Wash the plate and add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.[10]

  • Detection Antibody: Wash the plate and add 100 µL of biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add 100 µL of streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add 100 µL of TMB substrate solution. Incubate for 15-20 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

Western Blot for PGC-1α

This protocol details the detection of PGC-1α protein levels in cell lysates.

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an 8% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against PGC-1α overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

Apoptosis Assay (Annexin V/PI Staining) by Flow Cytometry

This method is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Collection: Collect both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

References

Safety Operating Guide

Proper Disposal of (+)-Medioresinol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of (+)-Medioresinol, a furofuran-type lignan used in various research applications.

Based on available safety data, this compound is not classified as a hazardous substance or mixture. However, it is imperative to follow established laboratory protocols for chemical waste disposal to ensure a safe working environment and compliance with regulations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValue
Molecular Formula C₂₁H₂₄O₇
Molecular Weight 388.41 g/mol
Appearance Solid (form may vary)
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Practically insoluble in water.

Disposal Protocol

The following procedure outlines the recommended steps for the disposal of this compound. This protocol is based on the non-hazardous classification of the compound and general best practices for laboratory chemical waste management.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:

  • Safety glasses or goggles: To protect the eyes from any potential splashes or airborne particles.

  • Laboratory coat: To protect skin and clothing from contamination.

  • Chemically resistant gloves: (e.g., nitrile gloves) to prevent direct skin contact.

Step 2: Waste Classification and Segregation

As this compound is not classified as hazardous, it can be disposed of as non-hazardous chemical waste. It is crucial to not mix it with hazardous waste streams (e.g., halogenated solvents, heavy metals, or reactive chemicals).

Step 3: Decontamination of Empty Containers

Empty containers that previously held this compound should be decontaminated before disposal or recycling.

  • Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., ethanol or acetone).

  • Collect the rinsate and manage it as non-hazardous chemical waste.

  • Deface the label on the empty container to prevent misuse.

  • Dispose of the decontaminated container according to your institution's guidelines for non-hazardous laboratory glass or plastic waste.

Step 4: Disposal of Unused or Waste this compound

For the disposal of small quantities of unused or waste this compound, the following methods are recommended:

Primary Recommended Method: Licensed Waste Disposal Vendor

  • Package the waste: Securely seal the waste this compound in a clearly labeled, compatible container. The label should include the name of the compound and state that it is non-hazardous waste.

  • Arrange for pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal by a licensed chemical waste disposal vendor.

Alternative Method (for small quantities, if permitted by institutional policy):

In the absence of a specific institutional policy prohibiting it, and given its non-hazardous nature, small quantities of this compound can be prepared for disposal in the regular trash. This method is aligned with general guidelines for the disposal of non-controlled pharmaceuticals.[1][2][3]

  • Inertization: Mix the solid this compound with an inert and undesirable substance, such as sand, kitty litter, or coffee grounds.[1] This prevents potential misuse and accidental exposure.

  • Containment: Place the mixture in a sealed plastic bag or a sealed, non-breakable container to prevent leakage.[1]

  • Final Disposal: Dispose of the sealed container in the regular municipal trash.

Do not flush this compound down the drain. While not classified as hazardous, introducing any chemical into the sanitary sewer system should be avoided to prevent potential environmental impact.

Spill Response

In the event of a spill of solid this compound:

  • Restrict access to the spill area.

  • Wear appropriate PPE as described in Step 1.

  • Gently sweep or scoop the solid material to avoid creating dust.

  • Place the spilled material into a labeled container for disposal as non-hazardous waste.

  • Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Dispose of all cleaning materials as non-hazardous waste.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe is_container_empty Is the container empty? ppe->is_container_empty decontaminate Triple rinse with a suitable solvent. Collect rinsate. is_container_empty->decontaminate Yes waste_material Unused or Waste This compound is_container_empty->waste_material No dispose_container Deface label and dispose of empty container as non-hazardous lab waste. decontaminate->dispose_container end End dispose_container->end check_policy Consult Institutional EHS Policy waste_material->check_policy vendor_disposal Package, label as non-hazardous, and dispose via licensed waste vendor. check_policy->vendor_disposal Vendor Disposal Required alternative_disposal Alternative: Inertize and dispose in municipal trash (if permitted). check_policy->alternative_disposal Alternative Permitted vendor_disposal->end alternative_disposal->end

Caption: Workflow for the disposal of this compound.

References

Essential Safety and Handling of (+)-Medioresinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of (+)-Medioresinol in a laboratory setting, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile Gloves- Minimum thickness of 0.11 mm. - Change gloves immediately if contaminated.
Eye Protection Safety Glasses with Side Shields or Goggles- Must be worn at all times in the laboratory. - Use chemical safety goggles if there is a risk of splashing.
Respiratory Protection N95 or higher-rated respirator- Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.
Body Protection Laboratory Coat- Should be fully buttoned to protect skin and personal clothing from potential spills.

Operational Plan: Safe Handling and Storage

Proper operational procedures are critical to maintaining a safe laboratory environment when working with this compound.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound to avoid dust generation.

  • Avoid direct contact with skin, eyes, and clothing.

  • After handling, wash hands thoroughly with soap and water.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and dark place to prevent degradation. Recommended storage temperatures are typically -20°C for long-term storage and 4°C for short-term use.

  • Protect from light and moisture.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste.

  • Solid Waste: Collect any contaminated lab supplies, such as gloves, weighing paper, and pipette tips, in a designated and clearly labeled chemical waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for liquids.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace (e.g., Fume Hood) A->B C Weigh this compound B->C Proceed to handling D Prepare Solution C->D E Decontaminate Workspace D->E After experiment completion F Dispose of Waste in Labeled Containers E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Safe handling workflow for this compound.

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.